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Core Science & Biosynthesis

Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Nickel Bromide Trihydrate (CAS 7789-49-3) This technical guide provides a comprehensive overview of the core properties, experimental applications, and biological interactions of Nickel(II)...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Nickel Bromide Trihydrate (CAS 7789-49-3)

This technical guide provides a comprehensive overview of the core properties, experimental applications, and biological interactions of Nickel(II) bromide trihydrate (CAS: 7789-49-3). The information is intended for professionals in research, scientific, and drug development fields, with a focus on quantitative data, detailed methodologies, and the visualization of complex processes.

Core Properties

Nickel(II) bromide trihydrate is an inorganic compound that serves as a versatile tool in both industrial and research settings.[1] It is characterized as a green, crystalline, and hygroscopic powder.[1][2][3][4]

Physical and Chemical Properties

The fundamental properties of Nickel(II) bromide trihydrate are summarized below. It is readily soluble in water and other polar solvents, making it a convenient precursor for synthesizing other nickel compounds and for use in aqueous reactions.[1][3][5] Upon heating to 300°C, it loses its three water molecules of hydration.[3][5][6]

PropertyValueReferences
CAS Number 7789-49-3[1][2]
Molecular Formula NiBr₂·3H₂O[1]
Molecular Weight 272.55 g/mol [1][7]
Appearance Green to yellowish-green crystalline powder[1][4][8]
Melting Point 300 °C (decomposes, loses H₂O)[1][3][5][9]
Solubility Soluble in water, alcohol, ether, ammonium (B1175870) hydroxide[2][3][5][8]
Key Synonyms Nickel dibromide trihydrate, Nickelous bromide trihydrate[1][2]
Hygroscopicity Hygroscopic[2][3]
Safety and Handling

Nickel(II) bromide trihydrate is classified as hazardous and requires careful handling. It is harmful if swallowed and may cause allergic reactions upon skin contact or respiratory distress if inhaled.[10][11] Critically, nickel compounds are considered carcinogenic and are suspected of causing genetic defects and damaging fertility.[9][10][11] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used in a well-ventilated area.[10][11]

Hazard ClassGHS PictogramsSignal WordHazard Statements
Health & Environmental GHS07 (Exclamation Mark), GHS08 (Health Hazard), GHS09 (Environment)Danger H302, H317, H334, H341, H350, H360, H372, H410
  • H302: Harmful if swallowed[10]

  • H317: May cause an allergic skin reaction[10]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[10]

  • H341: Suspected of causing genetic defects[10]

  • H350: May cause cancer[10]

  • H360: May damage fertility or the unborn child[10]

  • H372: Causes damage to organs through prolonged or repeated exposure[10]

  • H410: Very toxic to aquatic life with long lasting effects[10]

Experimental Protocols and Applications

Nickel(II) bromide trihydrate is a key reagent in various chemical transformations, primarily serving as a catalyst or precursor. Its applications span organic synthesis, materials science, and electrochemistry.[1]

Catalysis in Cross-Coupling Reactions

Nickel bromide is an effective and inexpensive catalyst for carbon-carbon bond formation, particularly in Suzuki-Miyaura coupling reactions.[12]

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling [12]

  • Reactants: Aryl halide (e.g., Ar-I, Ar-Br) and an arylboronic acid.

  • Catalyst: Nickel(II) bromide (NiBr₂).

  • Base: Potassium phosphate (B84403) (K₃PO₄).

  • Solvent: 1,4-dioxane.

  • Procedure: The aryl halide, arylboronic acid, K₃PO₄, and NiBr₂ are combined in 1,4-dioxane. The reaction mixture is heated to 120 °C.

  • Outcome: The reaction demonstrates good functional group tolerance and provides high yields of the biaryl product under ambient, ligand-free conditions.[12] The reactivity of the aryl halide follows the order ArI > ArBr > ArCl.[12]

G Workflow: NiBr₂-Catalyzed Suzuki Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions ArylHalide Aryl Halide (Ar-X) Product Biaryl Product (Ar-Ar') ArylHalide->Product ArylboronicAcid Arylboronic Acid (Ar'-B(OH)₂) ArylboronicAcid->Product Catalyst NiBr₂ Catalyst Catalyst->Product catalyzes Base K₃PO₄ (Base) Base->Product Solvent 1,4-Dioxane (Solvent) Solvent->Product Conditions 120 °C Conditions->Product

Caption: General workflow for a ligand-free, NiBr₂-catalyzed Suzuki coupling reaction.

Synthesis of Organometallic Complexes

Nickel(II) bromide trihydrate is a common starting material for the synthesis of more complex nickel coordination and organometallic compounds. These compounds are often the active catalysts in various reactions.

Experimental Protocol: Synthesis of [NiBr₂(PPh₃)₂] [13]

  • Precursor: Nickel bromide hydrate (B1144303).

  • Ligand: Triphenylphosphine (PPh₃).

  • Procedure: The nickel bromide hydrate is reacted with the phosphine (B1218219) ligand in a suitable solvent. The resulting brightly colored coordination compound, [NiBr₂(PPh₃)₂], can be isolated.

  • Application: This complex can then be used as a precatalyst in reactions like the Suzuki-Miyaura cross-coupling, often showing high activity.[13]

Other Applications
  • Electroplating: Used in electroplating processes to deposit nickel coatings on metal surfaces, providing corrosion resistance.[1]

  • Battery Technology: Serves as a component in electrolytes for high-energy batteries due to its ionic conductivity properties.[6][8]

  • Pharmaceutical Synthesis: Acts as an intermediate or catalyst in the synthesis pathways of various drug molecules.[8]

Role in Biological Signaling Pathways

Exposure to nickel compounds, including nickel bromide, can significantly impact cellular signaling, leading to toxic and carcinogenic effects.[14][15] These effects are often mediated through the generation of oxidative stress and the subsequent activation of specific signaling cascades.[16]

Hypoxia-Inducible Signaling Pathway

Carcinogenic nickel compounds have been shown to activate the hypoxia-inducible signaling pathway, which is critical in tumor progression.[14]

  • Mechanism: Acute exposure to nickel activates Hypoxia-Inducible Factor-1 (HIF-1).[14] HIF-1 is a transcription factor that, once activated, induces the expression of hypoxia-inducible genes. These genes include those coding for glycolytic enzymes, which facilitates the metabolic shift toward glycolysis often seen in tumor cells (the Warburg effect).[14] This activation is linked to nickel's ability to induce reactive oxygen species (ROS), which can stabilize the HIF-1α subunit, leading to its activation.[16]

G Nickel-Induced Hypoxia Signaling Pathway Ni Nickel(II) Ion ROS Reactive Oxygen Species (ROS) Ni->ROS induces HIF1a_stabilization Stabilization of HIF-1α Subunit ROS->HIF1a_stabilization HIF1 Active HIF-1 Transcription Factor HIF1a_stabilization->HIF1 Nucleus Nucleus HIF1->Nucleus translocates to Gene_Transcription Transcription of Hypoxia-Inducible Genes Nucleus->Gene_Transcription activates Cellular_Response Increased Glycolysis & Tumor Progression Gene_Transcription->Cellular_Response

Caption: Nickel ions induce ROS, leading to HIF-1 activation and downstream gene expression.

Inflammatory and Apoptotic Pathways

Nickel is a well-known environmental hazard that can trigger potent inflammatory responses and induce apoptosis (programmed cell death).[17][18]

  • Inflammatory Signaling: In macrophages, nickel ions directly activate pro-inflammatory signaling cascades, including the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[17] This activation leads to the increased transcription and release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[17] Furthermore, nickel stimulates the NLRP3 inflammasome, a multi-protein complex that processes and activates IL-1β, amplifying the inflammatory response. This inflammasome activation is dependent on mitochondrial ROS.[17]

  • Apoptotic Signaling: Nickel-induced apoptosis involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[18] Nickel exposure can increase the expression of proteins like Fas and caspases (e.g., caspase-3, -8, and -9), which are central executioners of apoptosis.[18]

G Nickel-Induced Inflammatory Signaling in Macrophages cluster_pathways Signaling Pathways Ni Nickel(II) Ion Mitochondria Mitochondria Ni->Mitochondria MAPK MAPKs Ni->MAPK NFkB NF-κB Ni->NFkB IRF3 IRF3 Ni->IRF3 ROS mtROS Mitochondria->ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Cytokines Transcription of Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) MAPK->Cytokines NFkB->Cytokines IRF3->Cytokines IL1b Release of Active IL-1β NLRP3->IL1b

Caption: Nickel activates multiple pathways in macrophages, leading to inflammation.

References

Exploratory

A Comprehensive Technical Guide on the Physical and Chemical Properties of Nickel(II) Bromide Trihydrate (NiBr₂·3H₂O)

For Researchers, Scientists, and Drug Development Professionals Introduction Nickel(II) bromide trihydrate (NiBr₂·3H₂O) is an inorganic compound that serves as a significant precursor and catalyst in various chemical syn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) bromide trihydrate (NiBr₂·3H₂O) is an inorganic compound that serves as a significant precursor and catalyst in various chemical syntheses. Its utility in organic reactions, electroplating, and as a component in high-energy batteries underscores the importance of a thorough understanding of its physical and chemical characteristics. This technical guide provides an in-depth analysis of the core properties of NiBr₂·3H₂O, detailed experimental protocols for their determination, and visual representations of key experimental workflows.

Core Physical and Chemical Properties

The fundamental properties of Nickel(II) bromide trihydrate are summarized below. These values represent a compilation of data from various chemical and safety data sources.

Physical Properties
PropertyValue
Molecular Formula NiBr₂·3H₂O[1]
Molecular Weight 272.55 g/mol [2]
Appearance Yellow-brown or greenish, deliquescent, crystalline solid[3]
Solubility Soluble in water, alcohol, ether, and ammonium (B1175870) hydroxide.[3]
Melting Point Decomposes upon heating. The anhydrous form melts at 963 °C.
Chemical Properties
PropertyDescription
Thermal Decomposition Loses its three water molecules of hydration at temperatures above 300°C.[1][3]
Hygroscopicity The compound is hygroscopic, readily absorbing moisture from the air.
Crystal Structure The crystal structure of the trihydrate form has not been definitively confirmed by X-ray crystallography.[4] It is assumed to adopt a chain-like structure.[4] The nickel(II) ion typically exhibits an octahedral geometry in its hydrated forms.[4]

Quantitative Data

Solubility Data

Table 1: Solubility of Anhydrous Nickel(II) Bromide (NiBr₂) in Water

Temperature (°C)Solubility ( g/100 g H₂O)
0113
10122
20131
25134
30138
40144
50150
60152
80154
100155

Table 2: Solubility of Anhydrous Nickel(II) Bromide (NiBr₂) in Methanol

Temperature (°C)Solubility ( g/100 g Methanol)
1033
2035.1
3038.1
4043.3
5049.1
6053.7
7059.6

Experimental Protocols

This section outlines detailed methodologies for the synthesis of NiBr₂·3H₂O and the determination of its key physical and chemical properties.

Synthesis of Nickel(II) Bromide Trihydrate

The trihydrate can be obtained through the controlled dehydration of the hexahydrate or by direct synthesis from nickel precursors.

Method 1: Dehydration of Nickel(II) Bromide Hexahydrate (NiBr₂·6H₂O)

Crystallization from aqueous solutions of nickel(II) bromide above 29°C yields the trihydrate.[3]

  • Procedure:

    • Prepare a saturated aqueous solution of Nickel(II) bromide.

    • Maintain the temperature of the solution above 29°C to favor the crystallization of the trihydrate form.

    • Allow the solvent to evaporate slowly in a controlled environment.

    • Collect the resulting crystals by filtration.

    • Wash the crystals with a small amount of cold deionized water and then with a suitable solvent like diethyl ether.

    • Dry the crystals under vacuum to remove any residual solvent.

Method 2: Synthesis from Nickel Powder and Hydrobromic Acid

This method involves the reaction of metallic nickel with hydrobromic acid, often with an oxidizing agent to facilitate the reaction.

  • Procedure:

    • In a well-ventilated fume hood, suspend high-purity nickel powder in deionized water in a three-necked flask equipped with a condenser and a dropping funnel.

    • Heat the mixture to 70-80°C with constant stirring.

    • Slowly add a stoichiometric amount of hydrobromic acid (e.g., 48% aqueous solution) to the flask.

    • To accelerate the reaction, a small amount of an oxidizing agent like hydrogen peroxide can be added dropwise.

    • Continue the reaction until the nickel powder is completely dissolved, and the solution turns a deep green color.

    • Filter the hot solution to remove any unreacted nickel or impurities.

    • Allow the filtrate to cool and crystallize. The trihydrate will form if the crystallization occurs above 29°C.

    • Isolate, wash, and dry the crystals as described in Method 1.

Synthesis_Workflow cluster_method1 Method 1: Dehydration of Hexahydrate cluster_method2 Method 2: Direct Synthesis M1_Start Saturated aq. NiBr₂ Solution M1_Step1 Crystallize > 29°C M1_Start->M1_Step1 M1_Step2 Filter Crystals M1_Step1->M1_Step2 M1_Step3 Wash & Dry M1_Step2->M1_Step3 M1_End NiBr₂·3H₂O Crystals M1_Step3->M1_End M2_Start Ni Powder + H₂O M2_Step1 React at 70-80°C M2_Start->M2_Step1 M2_Reactant HBr (aq) M2_Reactant->M2_Step1 M2_Step2 Filter Solution M2_Step1->M2_Step2 M2_Step3 Crystallize > 29°C M2_Step2->M2_Step3 M2_Step4 Isolate & Purify M2_Step3->M2_Step4 M2_End NiBr₂·3H₂O Crystals M2_Step4->M2_End

Synthesis workflows for NiBr₂·3H₂O.
Determination of Physical Properties

4.2.1. Solubility Determination

This protocol describes a method to determine the solubility of NiBr₂·3H₂O in a given solvent at various temperatures to construct a solubility curve.

  • Procedure:

    • Accurately weigh a known amount of NiBr₂·3H₂O and transfer it to a test tube.

    • Add a precise volume of the chosen solvent (e.g., deionized water or ethanol) to the test tube.

    • Heat the test tube in a water bath while stirring until all the solid has dissolved.

    • Remove the test tube from the water bath and allow it to cool slowly while continuing to stir.

    • Record the temperature at which the first crystals begin to appear. This is the saturation temperature for that specific concentration.

    • Add a known volume of the solvent to the test tube to create a more dilute solution and repeat steps 3-5.

    • Repeat the process for several dilutions to obtain a range of saturation temperatures and concentrations.

    • Calculate the solubility in g/100 g of solvent for each data point and plot solubility versus temperature.

Solubility_Determination_Workflow Start Weigh NiBr₂·3H₂O & Add Solvent Step1 Heat in Water Bath until Dissolved Start->Step1 Step2 Cool Slowly & Stir Step1->Step2 Step3 Record Crystallization Temperature Step2->Step3 Decision More Data Points Needed? Step3->Decision Step4 Add More Solvent (Dilute) Step4->Step1 Decision->Step4 Yes Step5 Calculate Solubility (g/100g solvent) Decision->Step5 No End Plot Solubility Curve Step5->End

Experimental workflow for determining the solubility curve.

4.2.2. Hygroscopicity Measurement

The hygroscopic nature of NiBr₂·3H₂O can be quantified by measuring its mass change upon exposure to a controlled humidity environment.

  • Procedure:

    • Dry a sample of NiBr₂·3H₂O to a constant weight in a desiccator over a strong drying agent (e.g., P₂O₅).

    • Accurately weigh the dried sample.

    • Place the sample in a controlled humidity chamber (e.g., a desiccator containing a saturated salt solution to maintain a specific relative humidity).

    • Periodically remove the sample and quickly weigh it, recording the mass and the time of exposure.

    • Continue until the mass of the sample becomes constant, indicating it has reached equilibrium with the surrounding atmosphere.

    • The percentage increase in mass represents the amount of water absorbed at that relative humidity.

    • This can be repeated at different relative humidities to generate a moisture sorption isotherm.

Characterization Techniques

4.3.1. Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal decomposition of NiBr₂·3H₂O.

  • Procedure:

    • Calibrate the TGA/DTA instrument using appropriate standards.

    • Place a small, accurately weighed sample of NiBr₂·3H₂O into the sample pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

    • The TGA curve will show a step-wise mass loss corresponding to the loss of water molecules. The DTA curve will show endothermic peaks associated with these dehydration events.

TGA_DTA_Workflow Start Weigh NiBr₂·3H₂O Sample Step1 Place in TGA/DTA Instrument Start->Step1 Step2 Heat at a Constant Rate (e.g., 10°C/min in N₂) Step1->Step2 Step3 Record Mass Loss (TGA) & Temp. Difference (DTA) Step2->Step3 Analysis Analyze Thermograms Step3->Analysis End Determine Dehydration Temperatures & Mass Loss Percentages Analysis->End

Workflow for Thermal Analysis (TGA/DTA).

4.3.2. Spectroscopic Analysis

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of NiBr₂·3H₂O can be obtained using a KBr pellet or as a mull. The spectrum is expected to show broad absorption bands in the region of 3000-3600 cm⁻¹ due to the O-H stretching vibrations of the water of hydration and a band around 1600-1630 cm⁻¹ corresponding to the H-O-H bending vibration.

  • UV-Visible Spectroscopy: An aqueous solution of NiBr₂·3H₂O will exhibit a characteristic blue-green color.[5] The UV-Vis spectrum of the [Ni(H₂O)₆]²⁺ complex, which is formed in solution, typically shows two main absorption bands in the visible region.

Safety and Handling

Nickel(II) bromide trihydrate is classified as hazardous. It may cause an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled. It is also suspected of causing genetic defects and may cause cancer.[2] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of Nickel(II) bromide trihydrate. The tabulated quantitative data and the outlined experimental protocols offer a valuable resource for researchers and professionals working with this compound. The provided visualizations of experimental workflows aim to clarify the procedural steps for key characterization techniques. A comprehensive understanding of these properties is crucial for the effective and safe application of NiBr₂·3H₂O in research and development.

References

Foundational

Unraveling the Elusive Crystal Structure of Nickel(II) Bromide Trihydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals While Nickel(II) bromide and its various hydrated forms are of significant interest in chemical synthesis and materials science, the precise crystal structu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While Nickel(II) bromide and its various hydrated forms are of significant interest in chemical synthesis and materials science, the precise crystal structure of Nickel(II) bromide trihydrate (NiBr₂·3H₂O) remains unconfirmed by X-ray crystallography.[1] It is widely assumed to adopt a chain-like structure, but definitive crystallographic data is not available in the current scientific literature. This guide provides a comprehensive overview of the known structural information for closely related Nickel(II) bromide compounds and the experimental context for their synthesis and characterization.

Comparative Crystallographic Data of Nickel(II) Bromide Hydrates

To provide a useful reference for researchers, the following table summarizes the known crystallographic data for the anhydrous, dihydrate, and hexahydrate forms of Nickel(II) bromide. This data is crucial for understanding the structural landscape of Ni(II)-Br coordination complexes.

PropertyAnhydrous NiBr₂Dihydrate NiBr₂·2H₂OHexahydrate NiBr₂·6H₂O
Crystal System TrigonalOrthorhombicTetragonal
Space Group R-3mCmc2₁P4₁2₁2
Lattice Constants a = 3.67 Å, c = 19.61 Åa = 7.05 Å, b = 8.75 Å, c = 7.05 Åa = 7.785 Å, c = 11.85 Å
Ni-Br Bond Length 2.55 Å2.6 Å2.6 Å
Ni-O Bond Length N/A2.0 Å2.0 Å
Coordination Geometry Octahedral (edge-sharing NiBr₆)Octahedral (linear chain)Octahedral (isolated trans-[NiBr₂(H₂O)₄])
Reference [2][3][1][3]

Experimental Protocols

The synthesis and crystallization of specific Nickel(II) bromide hydrates are sensitive to the reaction and crystallization conditions, particularly temperature.

Synthesis of Anhydrous Nickel(II) Bromide (NiBr₂)

Anhydrous NiBr₂ can be prepared through several methods:

  • Direct Reaction: The reaction of elemental bromine with nickel metal at elevated temperatures (red heat) or in an ethereal solution at room temperature.[3]

  • Dehydration: Dehydration of the hexahydrate (NiBr₂·6H₂O) at approximately 140°C.[3]

Crystallization of Nickel(II) Bromide Hydrates

The degree of hydration of the resulting crystals is primarily controlled by the crystallization temperature from an aqueous solution:

  • Hexahydrate (NiBr₂·6H₂O): Crystallization from an aqueous solution below 29°C will yield the green hexahydrate.[3][4]

  • Trihydrate (NiBr₂·3H₂O): Crystallization from an aqueous solution above 29°C is reported to yield the trihydrate.[3][4]

  • Dihydrate (NiBr₂·2H₂O): The hexahydrate can be dehydrated to the dihydrate by placing it over concentrated sulfuric acid at 5°C.[3]

Interconversion of Nickel(II) Bromide Hydrates

The relationship between the different hydrated forms of Nickel(II) bromide can be visualized as a workflow dependent on temperature and hydration/dehydration conditions.

G cluster_0 Aqueous Solution of NiBr₂ cluster_2 Anhydrous Form aq_NiBr2 NiBr₂(aq) hexahydrate NiBr₂·6H₂O (Hexahydrate) aq_NiBr2->hexahydrate Crystallization < 29°C trihydrate NiBr₂·3H₂O (Trihydrate - Structure Unconfirmed) aq_NiBr2->trihydrate Crystallization > 29°C dihydrate NiBr₂·2H₂O (Dihydrate) hexahydrate->dihydrate Dehydration over conc. H₂SO₄ at 5°C anhydrous NiBr₂ (Anhydrous) hexahydrate->anhydrous Dehydration at ~140°C anhydrous->aq_NiBr2 Dissolution in H₂O

References

Exploratory

An In-depth Technical Guide to Nickel Bromide Trihydrate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the fundamental physicochemical properties of nickel bromide trihydrate, a compound of interest in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of nickel bromide trihydrate, a compound of interest in various research and development applications.

Physicochemical Data Summary

The essential quantitative data for nickel bromide trihydrate is summarized in the table below for ease of reference and comparison.

PropertyValue
Chemical Formula NiBr₂·3H₂O[1][2] or Br₂H₆NiO₃[3][4][5]
Molecular Weight 272.55 g/mol [1][3][5][6]
CAS Number 7789-49-3[1][4]
Appearance Yellow-brown to greenish crystalline powder[2][4]
Synonyms Nickel(II) bromide trihydrate, Nickel dibromide hydrate, Nickelous bromide[1]

Molecular Composition

The molecular formula, NiBr₂·3H₂O, indicates that each formula unit of nickel bromide trihydrate consists of one nickel(II) ion (Ni²⁺), two bromide ions (Br⁻), and three molecules of water (H₂O) of crystallization.[4]

Molecular Composition of Nickel Bromide Trihydrate A Nickel Bromide Trihydrate (NiBr₂·3H₂O) B Nickel(II) Ion (Ni²⁺) A->B contains C Bromide Ions (2 x Br⁻) A->C contains D Water of Crystallization (3 x H₂O) A->D contains

Caption: Logical relationship of the components of nickel bromide trihydrate.

This document is intended for informational purposes for a technical audience. For experimental applications, always refer to a comprehensive Safety Data Sheet (SDS) and follow appropriate laboratory safety protocols.

References

Foundational

A Deep Dive into the Solubility of Nickel Bromide Trihydrate for Scientific Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of nickel bromide trihydrate (NiBr₂·3H₂O) in water and...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nickel bromide trihydrate (NiBr₂·3H₂O) in water and various organic solvents. Understanding the solubility of this inorganic compound is critical for its application in diverse fields, including pharmaceutical synthesis, catalysis, and materials science. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and logical workflows to guide researchers in their practical applications.

Quantitative Solubility Data

Table 1: Solubility of Anhydrous Nickel(II) Bromide in Water [1]

Temperature (°C)Solubility ( g/100 g H₂O)
0113
10122
20131
25134
30138
40144
50150
60152
80154
100155

Table 2: Solubility of Anhydrous Nickel(II) Bromide in Organic Solvents [1]

SolventTemperature (°C)Solubility ( g/100 g Solvent)
Methanol1033
2035.1
3038.1
4043.3
5049.1
6053.7
7059.6
Acetone01.66
200.81
500.27

Qualitative Solubility

Multiple sources confirm the qualitative solubility of nickel bromide trihydrate in various solvents. It is described as being soluble in water, alcohol, ether, and ammonium (B1175870) hydroxide.[2][3] This general solubility makes it a versatile reagent in a range of chemical applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many research and development activities. The following are detailed methodologies for key experiments to determine the solubility of a hydrated salt like nickel bromide trihydrate.

Gravimetric Method for Isothermal Solubility Determination

This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute by weighing the residue after solvent evaporation.[4][5][6][7]

Materials and Equipment:

  • Nickel Bromide Trihydrate

  • Selected Solvent (e.g., Water, Ethanol)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Drying oven

  • Volumetric flasks and pipettes

  • Beakers and conical flasks

Procedure:

  • Equilibration: Add an excess amount of nickel bromide trihydrate to a known volume of the solvent in a sealed container.

  • Place the container in a thermostatic shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is essential to confirm saturation.

  • Sampling: Once equilibrium is established, allow the solution to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.

  • Filter the withdrawn sample immediately using a syringe filter that is also at the experimental temperature.

  • Analysis: Accurately weigh a clean, dry evaporating dish.

  • Transfer a known volume of the clear filtrate into the evaporating dish and weigh it again to determine the mass of the solution.

  • Carefully evaporate the solvent in a drying oven at a temperature that is high enough to remove the solvent but low enough to not decompose the nickel bromide trihydrate (e.g., 100-120°C).

  • Calculation: Once all the solvent is evaporated and the residue is at a constant weight, reweigh the evaporating dish.

  • The mass of the dissolved nickel bromide trihydrate is the final weight of the dish minus the initial weight of the empty dish.

  • The mass of the solvent is the weight of the solution minus the mass of the dissolved salt.

  • Express the solubility in grams of solute per 100 g of solvent.

Polythermal Method for Solubility Determination

The polythermal method involves determining the temperature at which a solution of a known concentration becomes saturated upon cooling or unsaturated upon heating.[8][9]

Materials and Equipment:

  • Nickel Bromide Trihydrate

  • Selected Solvent

  • Jacketed glass vessel with a stirrer and a temperature probe

  • Circulating water bath with programmable temperature control

  • Analytical balance

  • Light source and detector (optional, for automated detection of dissolution/crystallization)

Procedure:

  • Sample Preparation: Prepare a series of solutions with known concentrations of nickel bromide trihydrate in the chosen solvent.

  • Heating and Cooling Cycles: Place a solution of known concentration in the jacketed glass vessel.

  • Heat the solution slowly while stirring until all the solid is completely dissolved.

  • Then, cool the solution at a controlled rate (e.g., 0.1-0.5 °C/min) while continuing to stir.

  • Saturation Point Determination: Visually observe the temperature at which the first crystals appear. This is the saturation temperature for that specific concentration. For more accuracy, a light scattering probe can be used to detect the onset of crystallization.

  • Data Analysis: Repeat this procedure for all the prepared solutions of different concentrations.

  • Plot the determined saturation temperatures against the corresponding concentrations to construct a solubility curve.

Visualizing Experimental and Logical Workflows

To aid in the understanding and application of solubility data, the following diagrams, created using the DOT language, illustrate key workflows.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation prep_solid Weigh excess Nickel Bromide Trihydrate mix Combine solid and solvent in a sealed vessel prep_solid->mix prep_solvent Measure known volume of solvent prep_solvent->mix equilibrate Agitate at constant temperature (24-48h) mix->equilibrate sample Withdraw and filter a known volume of supernatant equilibrate->sample weigh_solution Add filtrate and weigh sample->weigh_solution weigh_initial Weigh empty evaporating dish weigh_initial->weigh_solution calc_solute Calculate mass of dissolved solute weigh_initial->calc_solute evaporate Evaporate solvent in oven weigh_solution->evaporate calc_solvent Calculate mass of solvent weigh_solution->calc_solvent weigh_final Weigh dish with dry residue evaporate->weigh_final weigh_final->calc_solute weigh_final->calc_solvent calc_solubility Calculate solubility (g/100g solvent) calc_solute->calc_solubility calc_solvent->calc_solubility

Caption: Workflow for Isothermal Solubility Determination.

G cluster_data Solubility Data cluster_application Pharmaceutical Development Applications sol_data Quantitative Solubility Data of NiBr2·3H2O in various solvents formulation Formulation Development (e.g., solutions, suspensions) sol_data->formulation delivery Drug Delivery System Design sol_data->delivery purification Crystallization and Purification Processes sol_data->purification preclinical Preclinical Studies (e.g., dose formulation) sol_data->preclinical

Caption: Application of Solubility Data in Drug Development.

References

Exploratory

An In-Depth Technical Guide to the Synthesis and Preparation of Nickel Bromide Trihydrate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of Nickel(II) Bromide Trihydrate (NiBr₂·3H₂O). It...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of Nickel(II) Bromide Trihydrate (NiBr₂·3H₂O). It is intended to serve as a practical resource for researchers and professionals in chemistry and drug development, offering detailed experimental protocols, data presentation, and visualizations to facilitate a thorough understanding of this important inorganic compound.

Introduction

Nickel(II) bromide, in its various hydrated forms, is a significant compound in chemical synthesis and materials science.[1] The trihydrate, in particular, serves as a versatile precursor and catalyst in a range of applications, including organic synthesis and the preparation of other nickel-containing materials.[2] Understanding the precise methods for its preparation is crucial for ensuring the purity and reactivity required for specialized applications. This guide will focus on the synthesis of the trihydrate form, which can be reliably obtained through the controlled crystallization of aqueous nickel bromide solutions.

Physicochemical Properties

Nickel bromide trihydrate is a greenish crystalline solid that is soluble in water and alcohol.[3] It is known to be deliquescent, meaning it readily absorbs moisture from the atmosphere. Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 7789-49-3[1][3][4]
Molecular Formula NiBr₂·3H₂O[3][4]
Molecular Weight 272.55 g/mol [3][4][5]
Appearance Greenish crystalline powder[2]
Melting Point Decomposes above 300 °C[6]
Solubility Soluble in water and alcohol[3]

Synthesis of Nickel Bromide Trihydrate

The primary route for the synthesis of nickel bromide trihydrate involves the reaction of a nickel(II) source with hydrobromic acid to form an aqueous solution of nickel bromide, followed by controlled crystallization to isolate the trihydrate. Nickel(II) carbonate is a commonly used starting material for this purpose.[7]

Synthesis from Nickel(II) Carbonate and Hydrobromic Acid

This method involves the acid-base reaction between nickel(II) carbonate and hydrobromic acid, which produces nickel bromide, water, and carbon dioxide gas.

Reaction:

NiCO₃(s) + 2HBr(aq) → NiBr₂(aq) + H₂O(l) + CO₂(g)

The resulting aqueous solution of nickel bromide is then carefully concentrated and cooled to induce the crystallization of the trihydrate.

Detailed Experimental Protocol

The following protocol details the steps for the laboratory-scale synthesis of nickel bromide trihydrate.

Materials:

  • Nickel(II) carbonate (NiCO₃)

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Deionized water

  • Acetone

  • Diethyl ether

Equipment:

  • Glass reaction vessel (e.g., beaker or Erlenmeyer flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Crystallizing dish

  • Büchner funnel and filter flask

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Reaction: In a well-ventilated fume hood, carefully add a stoichiometric amount of nickel(II) carbonate to a minimal amount of hydrobromic acid in a reaction vessel with stirring. The addition should be done slowly to control the effervescence of carbon dioxide.[7]

  • Dissolution: Continue stirring until the nickel carbonate has completely dissolved and the evolution of gas has ceased. The resulting solution will be a clear green color.

  • Crystallization: Transfer the nickel bromide solution to a crystallizing dish and gently heat to concentrate the solution. Allow the solution to cool slowly to a temperature above 29 °C to promote the formation of the trihydrate crystals.

  • Isolation: Once a significant amount of crystals has formed, isolate them by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold acetone, followed by a wash with diethyl ether to remove any residual water and impurities.[7]

  • Drying: Dry the purified crystals at ambient temperature in a desiccator or under vacuum to prevent further dehydration or hydration.[7]

Expected Yield: The yield of this reaction is typically high, but will depend on the precise control of the crystallization process.

Characterization

Proper characterization of the synthesized nickel bromide trihydrate is essential to confirm its identity and purity.

Thermal Analysis

Thermogravimetric analysis (TGA) can be used to determine the water of hydration. When heated, nickel bromide trihydrate will lose its three water molecules, followed by decomposition at higher temperatures. The thermal decomposition of hydrated nickel salts typically shows dehydration events in the range of 100-350 °C.[8]

X-ray Diffraction (XRD)

Powder X-ray diffraction is a powerful technique to confirm the crystalline structure of the product. While the crystal structure of the trihydrate has not been definitively confirmed by X-ray crystallography, it is presumed to have a chain-like structure.[1]

Visualization of the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis and preparation of nickel bromide trihydrate.

Synthesis_Workflow cluster_reaction Reaction cluster_crystallization Crystallization cluster_isolation Isolation & Purification NiCO3 Nickel Carbonate ReactionVessel Reaction Vessel NiCO3->ReactionVessel HBr Hydrobromic Acid HBr->ReactionVessel CrystallizationDish Crystallization Dish ReactionVessel->CrystallizationDish Transfer Solution Filtration Vacuum Filtration CrystallizationDish->Filtration Washing Washing (Acetone, Ether) Filtration->Washing Drying Drying Washing->Drying FinalProduct FinalProduct Drying->FinalProduct Final Product: NiBr2·3H2O

Caption: Workflow for the synthesis of Nickel Bromide Trihydrate.

Hydrate_Formation A Aqueous NiBr2 Solution T_above_29 Crystallization T > 29 °C A->T_above_29 T_below_29 Crystallization T < 29 °C A->T_below_29 Trihydrate NiBr2·3H2O (Trihydrate) T_above_29->Trihydrate Hexahydrate NiBr2·6H2O (Hexahydrate) T_below_29->Hexahydrate

Caption: Temperature dependence of Nickel Bromide hydrate (B1144303) formation.

Safety Precautions

Nickel compounds are classified as hazardous and potentially carcinogenic.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust or fumes. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This guide has outlined a reliable and reproducible method for the synthesis and preparation of nickel bromide trihydrate. By following the detailed experimental protocol and adhering to the necessary safety precautions, researchers can confidently produce this valuable compound for a variety of chemical applications. The provided visualizations and data tables serve as a quick reference for the key aspects of this process.

References

Foundational

An In-depth Technical Guide to the Hydrate Forms of Nickel Bromide: Dihydrate, Trihydrate, and Hexahydrate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the di-, tri-, and hexahydrate forms of nickel bromide (NiBr₂). It details their physicochemical p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the di-, tri-, and hexahydrate forms of nickel bromide (NiBr₂). It details their physicochemical properties, synthesis protocols, and characterization methods, presenting quantitative data in structured tables and visualizing key processes. This document is intended to serve as a valuable resource for professionals in research and development who utilize nickel compounds in their work.

Physicochemical Properties

Nickel bromide exists in several hydrated forms, with the dihydrate, trihydrate, and hexahydrate being the most common. Each form possesses distinct properties, as summarized in the tables below.

Table 1: General Properties of Nickel Bromide Hydrates

PropertyNiBr₂·2H₂O (Dihydrate)NiBr₂·3H₂O (Trihydrate)NiBr₂·6H₂O (Hexahydrate)
Chemical Formula NiBr₂·2H₂ONiBr₂·3H₂ONiBr₂·6H₂O
Molecular Weight 254.53 g/mol [1]272.55 g/mol [2]326.60 g/mol [3]
CAS Number 13596-19-5[4]7789-49-3[2][5]18721-96-5[3][4]
Appearance -Greenish, deliquescent scales or yellowish-brown powder[5][6][7]Blue-green solid[8]
Solubility Soluble in waterSoluble in water, alcohol, ether, and ammonium (B1175870) hydroxide[5][6]Soluble in water[8]

Table 2: Structural Properties of Nickel Bromide Hydrates

PropertyNiBr₂·2H₂O (Dihydrate)NiBr₂·3H₂O (Trihydrate)NiBr₂·6H₂O (Hexahydrate)
Crystal Structure Linear chain structure, akin to NiCl₂·2H₂O. The Ni atoms are coordinated by 4 Br and 2 H₂O[4][6][8]Assumed to be a chain structure; not confirmed by X-ray crystallography[4][8]Isolated trans-[NiBr₂(H₂O)₄] molecules with two water molecules of crystallization. The Ni atoms are coordinated by 2 Br and 4 H₂O[4][6][8]
Coordination Geometry of Ni²⁺ Octahedral[4][8]Octahedral[4][8]Octahedral[4][8]
Ni-Br Bond Distance ~2.6 Å[6]--
Ni-O Bond Distance ~2.0 Å[6]--

Synthesis and Interconversion

The different hydrate (B1144303) forms of nickel bromide can be synthesized from various nickel starting materials or interconverted by controlling crystallization and dehydration conditions.

General Synthesis of Nickel Bromide Solutions

A common starting point for the synthesis of nickel bromide hydrates is the preparation of an aqueous nickel bromide solution. This can be achieved by reacting nickel(II) carbonate, nickel(II) oxide, or nickel(II) hydroxide (B78521) with hydrobromic acid[9].

Experimental Protocol: Synthesis of Aqueous Nickel Bromide

  • In a well-ventilated fume hood, carefully add a stoichiometric amount of hydrobromic acid (HBr) to a flask containing nickel(II) carbonate (NiCO₃), nickel(II) oxide (NiO), or nickel(II) hydroxide (Ni(OH)₂).

  • Stir the mixture gently. The reaction with carbonate will produce carbon dioxide gas.

  • Continue stirring until the nickel precursor has completely dissolved, resulting in a green solution of nickel bromide.

  • The resulting solution can then be used for the crystallization of the desired hydrate.

Crystallization of Specific Hydrates

2.2.1. Nickel Bromide Hexahydrate (NiBr₂·6H₂O)

The hexahydrate is the most common form crystallized from aqueous solutions at room temperature.

Experimental Protocol: Crystallization of NiBr₂·6H₂O

  • Prepare a concentrated aqueous solution of nickel bromide as described in section 2.1.

  • Allow the solution to slowly evaporate at room temperature (below 29 °C).

  • Blue-green crystals of NiBr₂·6H₂O will form.

  • Collect the crystals by filtration and dry them in a desiccator over a suitable drying agent.

2.2.2. Nickel Bromide Trihydrate (NiBr₂·3H₂O)

The trihydrate can be obtained by crystallization from an aqueous solution at a temperature above 29 °C[6][10][11].

Experimental Protocol: Crystallization of NiBr₂·3H₂O

  • Prepare a saturated aqueous solution of nickel bromide.

  • Heat the solution to a temperature above 29 °C.

  • Allow the solution to cool slowly while maintaining the temperature above 29 °C to induce crystallization.

  • Greenish crystals of NiBr₂·3H₂O will form.

  • Isolate the crystals by filtration and dry them appropriately.

2.2.3. Nickel Bromide Dihydrate (NiBr₂·2H₂O)

The dihydrate can be prepared by dehydrating the hexahydrate under specific conditions.

Experimental Protocol: Preparation of NiBr₂·2H₂O

  • Place crystals of nickel bromide hexahydrate in a desiccator.

  • Use concentrated sulfuric acid as the desiccant.

  • Maintain the temperature at approximately 5 °C[6][10][11].

  • Allow sufficient time for the dehydration to occur, resulting in the formation of the dihydrate.

Interconversion of Hydrates

The hydrate forms of nickel bromide can be interconverted by controlling temperature and humidity. The following diagram illustrates the relationships between the different forms.

Hydrate_Interconversion Hexahydrate NiBr₂·6H₂O (Blue-green) Trihydrate NiBr₂·3H₂O (Greenish) Hexahydrate->Trihydrate > 29 °C (aq. solution) Dihydrate NiBr₂·2H₂O Hexahydrate->Dihydrate Conc. H₂SO₄ ~5 °C Anhydrous NiBr₂ (Yellow-brown) Hexahydrate->Anhydrous ~140 °C Trihydrate->Anhydrous ~300 °C

Interconversion of Nickel Bromide Hydrates.

Characterization Methods

A variety of analytical techniques can be employed to characterize the different hydrate forms of nickel bromide.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are essential for determining the water content and observing the thermal decomposition of the hydrates. The number of water molecules can be calculated from the mass loss steps in the TGA curve.

Experimental Protocol: TGA/DSC Analysis

  • Accurately weigh a small amount of the nickel bromide hydrate sample (typically 5-10 mg) into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • The resulting curves will show distinct steps corresponding to the loss of water molecules. For instance, nickel bromide trihydrate is reported to lose its three water molecules at around 300°C[6][7].

X-ray Diffraction (XRD)

Powder XRD is a powerful technique for identifying the crystal structure of each hydrate form. The diffraction pattern is a unique fingerprint for each crystalline phase.

Experimental Protocol: Powder XRD Analysis

  • Finely grind a small amount of the nickel bromide hydrate sample to a homogeneous powder.

  • Mount the powder on a sample holder.

  • Place the sample holder in the X-ray diffractometer.

  • Acquire the diffraction pattern by scanning a range of 2θ angles while irradiating the sample with monochromatic X-rays.

  • The resulting diffractogram can be compared to known patterns for phase identification.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the bonding and structure of the water molecules and the nickel-bromide framework.

Experimental Protocol: IR and Raman Spectroscopy

  • Infrared (IR) Spectroscopy:

    • Prepare a solid sample for analysis, for example, as a KBr pellet or a Nujol mull[12].

    • Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl)[6].

    • Place the sample in the IR spectrometer and record the spectrum. The spectrum of nickel bromide trihydrate is available on PubChem[2].

  • Raman Spectroscopy:

    • Place a small amount of the solid sample on a microscope slide or in a capillary tube.

    • Focus the laser of the Raman spectrometer on the sample.

    • Acquire the Raman spectrum. Raman spectra of nickel bromide hexahydrate have been reported in the literature[12].

The following diagram illustrates a general workflow for the characterization of nickel bromide hydrates.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Synthesis Synthesized Nickel Bromide Hydrate TGA_DSC TGA / DSC Synthesis->TGA_DSC XRD Powder XRD Synthesis->XRD IR_Raman IR & Raman Spectroscopy Synthesis->IR_Raman UV_Vis UV-Vis Spectroscopy (Aqueous Solution) Synthesis->UV_Vis Thermal_Data Thermal Decomposition Profile Water Content TGA_DSC->Thermal_Data Structural_Data Crystal Structure Phase Purity XRD->Structural_Data Spectroscopic_Data Vibrational Modes Functional Groups IR_Raman->Spectroscopic_Data Solution_Data Coordination Environment in Solution UV_Vis->Solution_Data

Characterization Workflow for Nickel Bromide Hydrates.
UV-Vis Spectroscopy

UV-Vis spectroscopy of aqueous solutions of nickel bromide hydrates can provide information about the coordination environment of the Ni²⁺ ion in solution. The spectra are characterized by d-d transitions of the nickel ion.

Experimental Protocol: UV-Vis Spectroscopy

  • Prepare aqueous solutions of the nickel bromide hydrate of known concentrations.

  • Use a UV-Vis spectrophotometer to measure the absorbance of the solutions over a range of wavelengths (typically 300-800 nm).

  • A quartz cuvette is used to hold the sample solution.

  • The resulting spectrum will show absorption bands characteristic of the [Ni(H₂O)₆]²⁺ complex and any other nickel species present in the solution.

Applications

The various forms of nickel bromide are utilized in a range of applications, including:

  • Catalysis: As catalysts or catalyst precursors in organic synthesis, particularly in cross-coupling reactions[8].

  • Electroplating: As a source of nickel ions in electroplating baths.

  • High-Energy Batteries: As an electrolyte component[6][7][10].

  • Pharmaceutical and Photographic Industries: Used in the synthesis of certain pharmaceutical compounds and in photographic processes[6][7][10].

This guide provides a foundational understanding of the different hydrate forms of nickel bromide. For more specific applications and advanced characterization, consulting the primary literature is recommended.

References

Exploratory

An In-depth Technical Guide on the Hygroscopic Nature of Nickel(II) Bromide Trihydrate

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to the Hygroscopic Nature of Nickel(II) Bromide Hydrates Nickel(II) bromide exists in several hydration states, including the anhydrou...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Hygroscopic Nature of Nickel(II) Bromide Hydrates

Nickel(II) bromide exists in several hydration states, including the anhydrous form (NiBr₂), as well as dihydrate, trihydrate, and hexahydrate forms.[1] The trihydrate, in particular, is known to be hygroscopic, meaning it has the ability to attract and hold water molecules from the surrounding environment.[2] This property progresses to deliquescence, where the solid absorbs enough atmospheric moisture to dissolve and form a liquid solution.[3] Understanding the hygroscopic behavior of NiBr₂·3H₂O is critical for its proper handling, storage, and application in various fields, including as a catalyst and in material synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of Nickel(II) bromide and its trihydrate form is presented in Table 1.

Table 1: Physicochemical Properties of Nickel(II) Bromide and its Trihydrate

PropertyValueReference(s)
Nickel(II) Bromide Trihydrate
Chemical FormulaNiBr₂·3H₂O
Molecular Weight272.55 g/mol [4]
AppearanceYellow-green crystals[2]
Anhydrous Nickel(II) Bromide
Chemical FormulaNiBr₂[1]
Molecular Weight218.50 g/mol (anhydrous basis)
Melting Point963 °C (sublimes)[1]
Density5.10 g/cm³[1]
Solubility in Water1.13 kg/L (0 °C) to 1.55 kg/L (100 °C)[1]

Hygroscopicity and Deliquescence

The hygroscopic nature of a substance is characterized by its interaction with ambient water vapor. For a hydrated salt like Nickel(II) bromide trihydrate, this interaction can lead to further water absorption and eventually deliquescence.

Deliquescence Relative Humidity (DRH)

The Deliquescence Relative Humidity (DRH) is the specific relative humidity (RH) at which a solid substance begins to absorb a significant amount of atmospheric moisture and dissolve.[3] Below the DRH, the salt will remain in its solid crystalline form. Above the DRH, it will transition into a saturated aqueous solution.[5]

While the precise DRH for NiBr₂·3H₂O is not documented in the reviewed literature, a study on a related nickel bromide complex, [Ni(Et₂en)₂]Br₂, demonstrated a transformation to a hydrated form at a relative humidity of 30%.[6] This suggests that nickel bromide compounds can be sensitive to relatively low humidity levels. The DRH is a critical parameter for determining the appropriate storage and handling conditions to maintain the material's integrity.

Water Vapor Sorption Isotherms

A water vapor sorption isotherm is a graphical representation of the amount of water absorbed by a material as a function of relative humidity at a constant temperature.[7][8] This provides detailed information about the hygroscopic behavior, including the capacity of the material to hold water and the nature of the water-solid interactions.[9] A typical sorption isotherm for a deliquescent substance will show a sharp increase in water uptake at its DRH.[5]

Experimental Protocols for Hygroscopicity Characterization

To quantitatively assess the hygroscopic nature of Nickel(II) bromide trihydrate, standardized experimental techniques are employed. The following are detailed methodologies for key experiments.

Gravimetric Analysis

Objective: To determine the mass of water absorbed by a sample at a specific, constant relative humidity.

Methodology:

  • Sample Preparation: A known mass of Nickel(II) bromide trihydrate is accurately weighed using an analytical balance.

  • Controlled Humidity Environment: The sample is placed in a desiccator or a controlled humidity chamber containing a saturated salt solution that maintains a specific relative humidity.[10]

  • Equilibration: The sample is allowed to equilibrate in this environment for a defined period (e.g., 24-48 hours) until a constant mass is achieved.

  • Mass Measurement: The sample is re-weighed to determine the change in mass due to water absorption.

  • Calculation: The percentage of water uptake is calculated based on the initial mass of the sample.

Dynamic Vapor Sorption (DVS)

Objective: To generate a detailed water vapor sorption and desorption isotherm by systematically varying the relative humidity and measuring the corresponding change in sample mass.[9][11]

Methodology:

  • Instrumentation: A DVS instrument, which consists of a microbalance in a temperature and humidity-controlled chamber, is used.[12]

  • Sample Preparation: A small, accurately weighed sample of Nickel(II) bromide trihydrate is placed in the DVS instrument.

  • Drying Step: The sample is initially dried under a stream of dry nitrogen (0% RH) to establish a baseline dry mass.[13]

  • Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). At each step, the system waits until the sample mass equilibrates before proceeding to the next humidity level.[9]

  • Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to measure water loss.

  • Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage change in mass versus relative humidity to generate the sorption and desorption isotherms.[11]

Visualization of Experimental Workflow

The logical flow of a typical Dynamic Vapor Sorption experiment can be visualized as follows:

DVS_Workflow cluster_prep Sample Preparation cluster_exp DVS Experiment cluster_analysis Data Analysis start Start weigh Weigh Sample start->weigh load Load Sample into DVS weigh->load dry Dry Sample (0% RH) load->dry sorption Increase RH in Steps (Sorption) dry->sorption desorption Decrease RH in Steps (Desorption) sorption->desorption plot Plot Isotherm (% Mass Change vs. RH) desorption->plot analyze Analyze DRH and Hysteresis plot->analyze end End analyze->end

Figure 1: Experimental workflow for Dynamic Vapor Sorption analysis.

Implications for Research and Drug Development

The hygroscopic and deliquescent nature of Nickel(II) bromide trihydrate has significant implications:

  • Storage and Handling: The compound must be stored in a tightly sealed container in a dry environment, such as a desiccator, to prevent unwanted hydration or deliquescence.[2] Exposure to ambient humidity can lead to changes in its physical state, potency, and reactivity.

  • Formulation Development: In pharmaceutical applications, the hygroscopicity of an active pharmaceutical ingredient (API) or excipient can affect the stability, dissolution rate, and manufacturability of the final drug product.[14] Understanding the moisture sorption characteristics is crucial for developing stable formulations.

  • Catalysis and Synthesis: In chemical reactions where Nickel(II) bromide is used as a catalyst, the presence of absorbed water can influence the reaction kinetics and product selectivity.[1] Precise control over the hydration state of the catalyst may be necessary for reproducible results.

Conclusion

Nickel(II) bromide trihydrate is a hygroscopic material prone to deliquescence. While specific quantitative data on its hygroscopicity is limited in publicly accessible literature, established analytical techniques such as gravimetric analysis and Dynamic Vapor Sorption can be employed to thoroughly characterize its moisture sorption behavior. For researchers, scientists, and professionals in drug development, a comprehensive understanding of these properties is essential for ensuring the stability, quality, and efficacy of products and processes involving this compound. Further experimental studies are warranted to determine the precise deliquescence relative humidity and generate detailed water vapor sorption isotherms for Nickel(II) bromide trihydrate.

References

Foundational

An In-depth Technical Guide to the Thermal Decomposition of Nickel Bromide Trihydrate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the thermal decomposition of nickel bromide trihydrate (NiBr₂·3H₂O). Due to a lack of det...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of nickel bromide trihydrate (NiBr₂·3H₂O). Due to a lack of detailed published thermoanalytical data for this specific hydrate, this document summarizes the available information and presents a predictive decomposition pathway based on the well-documented behavior of analogous hydrated nickel halides, such as nickel chloride hydrate. This guide includes postulated decomposition steps, theoretical mass loss calculations, and detailed experimental protocols for the analytical techniques used in such thermal analysis.

Introduction

Nickel(II) bromide and its hydrated forms are inorganic compounds with applications in various fields, including as a catalyst in organic synthesis and as a precursor for other nickel-containing materials. The trihydrate, NiBr₂·3H₂O, is a common form of this salt. Understanding its thermal stability and decomposition pathway is crucial for its application in processes that involve elevated temperatures, such as in the preparation of catalysts or in certain pharmaceutical manufacturing processes where it might be used as a reagent.

Thermal decomposition involves the breakdown of a compound at elevated temperatures into simpler substances. For hydrated salts, this process typically begins with the stepwise loss of water molecules (dehydration), followed by the decomposition of the anhydrous salt at higher temperatures. The precise temperatures and mass losses associated with each step are characteristic of the compound and can be determined using thermoanalytical techniques.

Postulated Thermal Decomposition Pathway

The decomposition of the anhydrous nickel bromide at higher temperatures, particularly in an air or oxygen atmosphere, would likely lead to the formation of nickel(II) oxide (NiO) and the evolution of bromine gas.

The postulated overall decomposition reaction in an inert atmosphere is the dehydration to anhydrous nickel bromide:

NiBr₂·3H₂O(s) → NiBr₂(s) + 3H₂O(g)

In an oxidizing atmosphere (e.g., air) at higher temperatures, the subsequent decomposition could be:

2NiBr₂(s) + O₂(g) → 2NiO(s) + 2Br₂(g)

Quantitative Decomposition Data (Theoretical)

In the absence of experimental data, theoretical mass loss percentages for the complete dehydration of nickel bromide trihydrate can be calculated based on its molar mass.

Molar Mass of NiBr₂·3H₂O: 272.55 g/mol Molar Mass of 3H₂O: 54.045 g/mol

The theoretical percentage mass loss for the complete dehydration is:

(Mass of 3H₂O / Mass of NiBr₂·3H₂O) * 100 = (54.045 / 272.55) * 100 ≈ 19.83%

This calculated value is crucial for interpreting experimental thermogravimetric analysis (TGA) data. A stepwise loss of water would result in intermediate plateaus in the TGA curve, with the total mass loss approaching this theoretical value.

Decomposition StepPostulated ProductTheoretical Mass Loss (%)
Complete DehydrationNiBr₂19.83

Experimental Protocols

To experimentally determine the thermal decomposition pathway of nickel bromide trihydrate, a combination of thermoanalytical techniques would be employed. The following are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges of decomposition and the associated mass changes. DTA provides information on the endothermic or exothermic nature of the transitions.

Instrumentation: A simultaneous TGA/DTA instrument.

Methodology:

  • Sample Preparation: A small amount of finely ground nickel bromide trihydrate (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Atmosphere: The experiment should be conducted under a controlled atmosphere, typically a continuous flow of an inert gas (e.g., nitrogen or argon at 20-50 mL/min) to study the dehydration process without oxidation. A separate experiment in an oxidizing atmosphere (e.g., air or a mixture of oxygen and nitrogen at the same flow rate) would be necessary to investigate the decomposition of the anhydrous salt.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

    • Data Acquisition: The instrument continuously records the sample mass and the temperature difference between the sample and a reference as a function of the furnace temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss, and the DTA curve is examined for corresponding endothermic or exothermic peaks.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the starting material, intermediates, and the final decomposition product.

Instrumentation: A powder X-ray diffractometer.

Methodology:

  • Sample Preparation: Samples of nickel bromide trihydrate are heated to specific temperatures corresponding to the plateaus observed in the TGA curve and then rapidly cooled to room temperature. The resulting solid residues are ground to a fine powder.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Scan Range: A 2θ range of 10-80° is typically sufficient to cover the characteristic peaks of the expected phases.

    • Scan Speed: A slow scan speed (e.g., 1-2°/min) is used to obtain high-quality diffraction patterns.

  • Data Analysis: The obtained diffraction patterns are compared with standard diffraction patterns from databases (e.g., the ICDD's Powder Diffraction File) to identify the crystalline phases present at each stage of the decomposition.

Visualization of the Postulated Decomposition Pathway

The following diagram illustrates the proposed logical flow of the thermal decomposition of nickel bromide trihydrate.

Thermal_Decomposition_NiBr2_3H2O A NiBr₂·3H₂O (s) B Intermediate Hydrates (postulated) e.g., NiBr₂·xH₂O A->B Heat (Inert Atmosphere) C NiBr₂ (s, anhydrous) B->C Further Heat (Inert Atmosphere) E H₂O (g) B->E D NiO (s) C->D High Temp (Oxidizing Atmosphere) C:e->E:w F Br₂ (g) D:e->F:w

Exploratory

A Comparative Analysis of the Magnetic Properties of Anhydrous and Hydrated Nickel Bromide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the magnetic properties of anhydrous nickel bromide (NiBr₂) and its hy...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of anhydrous nickel bromide (NiBr₂) and its hydrated counterparts. A thorough examination of the available literature reveals significant differences in the magnetic behavior of these compounds, primarily driven by variations in their crystal structures. This document summarizes key magnetic data, details the experimental protocols for their characterization, and presents a logical workflow for such investigations.

Introduction: The Impact of Hydration on Magnetism

Nickel(II) bromide can exist in an anhydrous form (NiBr₂) and as several hydrates, most commonly the dihydrate (NiBr₂·2H₂O), trihydrate (NiBr₂·3H₂O), and hexahydrate (NiBr₂·6H₂O).[1] The presence of water molecules in the crystal lattice fundamentally alters the coordination environment of the Ni²⁺ ions and the distances between them. These structural changes have a profound impact on the magnetic exchange interactions, leading to distinct magnetic properties for the anhydrous and hydrated forms. While the magnetic behavior of anhydrous NiBr₂ has been well-characterized, detailed quantitative data for its hydrated analogues are less prevalent in the literature. This guide synthesizes the available information to provide a comparative analysis.

Magnetic Properties of Anhydrous Nickel Bromide (NiBr₂)

Anhydrous NiBr₂ exhibits complex magnetic behavior as a function of temperature.[1][2] At room temperature, it is paramagnetic.[1] As the temperature is lowered, it undergoes two distinct magnetic phase transitions.[1][2][3]

The first transition occurs at a Néel temperature (TN1) of approximately 44-52 K, where the material enters a commensurate antiferromagnetic (AFM) state.[1][2][3] In this phase, the magnetic moments of the Ni²⁺ ions within the basal planes are ferromagnetically aligned, while adjacent planes are aligned antiferromagnetically.[4]

Upon further cooling, a second transition takes place at around 23 K (TN2) to an incommensurate helimagnetic (HM) phase.[1][2][3] This transition is accompanied by the emergence of ferroelectric polarization, making NiBr₂ a multiferroic material.[2]

The crystal structure of anhydrous NiBr₂ is of the hexagonal cadmium chloride (CdCl₂) type, with the space group R-3m.[1][5] The Ni²⁺ ions are arranged in a triangular lattice, which can lead to magnetic frustration.[3]

**Table 1: Quantitative Magnetic Data for Anhydrous Nickel Bromide (NiBr₂) **

Magnetic ParameterValueReference(s)
Molar Magnetic Susceptibility (χm) at room temp.+5600.0 x 10-6 cm³/mol[1]
Néel Temperature (TN1) (Paramagnetic to AFM)~44-52 K[1][2][3]
Néel Temperature (TN2) (AFM to Helimagnetic)~23 K[1][3]
Magnetic OrderingParamagnetic -> Antiferromagnetic -> Helimagnetic[1][2][3]
Crystal StructureHexagonal (CdCl₂ type)[1][5]
Space GroupR-3m[1][5]

Magnetic Properties of Hydrated Nickel Bromide (NiBr₂·xH₂O)

The crystal structures of the hydrated forms of nickel bromide vary with the degree of hydration.[1] In all hydrated cases, the Ni²⁺ ion is in an octahedral coordination environment.[1]

  • Nickel Bromide Dihydrate (NiBr₂·2H₂O): This hydrate (B1144303) is believed to adopt a linear chain structure.[1]

  • Nickel Bromide Trihydrate (NiBr₂·3H₂O): The crystal structure of the trihydrate has not been definitively confirmed by X-ray crystallography but is presumed to also be a chain structure.[1]

  • Nickel Bromide Hexahydrate (NiBr₂·6H₂O): This form features isolated trans-[NiBr₂(H₂O)₄] molecules along with two molecules of water of crystallization.[1]

The presence of water molecules as ligands around the Ni²⁺ ions in the hydrated forms increases the distance between the nickel ions compared to the anhydrous crystal. This increased separation is expected to weaken the magnetic exchange interactions, likely resulting in lower magnetic ordering temperatures. Furthermore, the change in the crystal lattice from a layered structure in anhydrous NiBr₂ to chain or isolated molecular structures in the hydrates will fundamentally alter the nature of the magnetic ordering. It is plausible that the hydrated forms may exhibit simple paramagnetic behavior down to very low temperatures or show signs of weak antiferromagnetic or ferromagnetic interactions.

For comparison, a study on hydrated nickel nitrates revealed complex magnetic behavior that is highly dependent on the degree of hydration, with the dihydrate exhibiting metamagnetism.[6][7] This suggests that the magnetic properties of hydrated nickel bromides are likely to be equally complex and distinct from the anhydrous form.

Experimental Protocols

Synthesis of Nickel Bromide Samples

4.1.1. Synthesis of Nickel Bromide Hexahydrate (NiBr₂·6H₂O)

  • Reaction Setup: In a well-ventilated fume hood, dissolve nickel(II) carbonate (NiCO₃) or nickel(II) hydroxide (B78521) (Ni(OH)₂) in a 48% aqueous solution of hydrobromic acid (HBr). The acid should be added dropwise to the nickel salt with constant stirring until the salt is completely dissolved and effervescence ceases.

  • Crystallization: Gently heat the resulting green solution to concentrate it. Allow the solution to cool slowly at room temperature. Green crystals of NiBr₂·6H₂O will form.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold distilled water. Dry the crystals in a desiccator over a suitable drying agent.

4.1.2. Synthesis of Anhydrous Nickel Bromide (NiBr₂)

  • Dehydration: Place the synthesized NiBr₂·6H₂O crystals in a flask connected to a vacuum line.

  • Heating: Gently heat the flask to approximately 140 °C under vacuum. The water of hydration will be removed, and the color of the solid will change from green to yellow-brown.

  • Storage: Once the dehydration is complete, cool the anhydrous NiBr₂ to room temperature under vacuum and then store it in a desiccator or glovebox to prevent rehydration.

Magnetic Property Characterization

4.2.1. Superconducting Quantum Interference Device (SQUID) Magnetometry

  • Sample Preparation: A known mass of the powdered sample (anhydrous or hydrated NiBr₂) is placed in a gelatin capsule or a straw sample holder.

  • Measurement: The sample is loaded into the SQUID magnetometer. The magnetic moment of the sample is measured as a function of temperature and applied magnetic field.

    • Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements: The sample is cooled to a low temperature (e.g., 2 K) in the absence of a magnetic field. A small magnetic field is then applied, and the magnetic moment is measured as the temperature is increased. This is the ZFC curve. For the FC curve, the sample is cooled in the presence of the same magnetic field, and the magnetic moment is measured as the temperature is increased. Divergence between the ZFC and FC curves can indicate magnetic ordering.

    • Magnetization versus Field (M-H) Isotherms: The magnetic moment is measured as a function of the applied magnetic field at a constant temperature. These measurements can reveal the type of magnetic ordering (e.g., paramagnetic, ferromagnetic, antiferromagnetic).

4.2.2. Neutron Diffraction

  • Sample Preparation: A powdered sample of NiBr₂ is loaded into a sample holder suitable for neutron diffraction experiments (e.g., a vanadium can).

  • Data Collection: The sample is placed in a neutron beam, and the diffraction pattern is collected at various temperatures, particularly around the suspected magnetic transition temperatures.

  • Data Analysis: The diffraction patterns are analyzed to determine both the crystal and magnetic structures. Magnetic ordering is identified by the appearance of new diffraction peaks that are not present in the paramagnetic phase. The positions and intensities of these magnetic peaks are used to determine the arrangement of the magnetic moments in the crystal lattice.

4.2.3. Heat Capacity Measurement

  • Sample Preparation: A small, known mass of the sample is affixed to the sample platform of a calorimeter.

  • Measurement: The heat capacity of the sample is measured as a function of temperature.

  • Data Analysis: Magnetic phase transitions are typically accompanied by anomalies (e.g., peaks or steps) in the heat capacity versus temperature curve. The temperature at which these anomalies occur corresponds to the magnetic ordering temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the magnetic properties of anhydrous and hydrated nickel bromide.

G Experimental Workflow for Magnetic Characterization of Nickel Bromide cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison s1 Start: NiCO3 / Ni(OH)2 + HBr s2 Crystallization s1->s2 s3 NiBr2·6H2O s2->s3 s4 Dehydration (140°C, vacuum) s3->s4 c1 SQUID Magnetometry (M vs. T, M vs. H) s3->c1 c2 Neutron Diffraction (Crystal & Magnetic Structure) s3->c2 c3 Heat Capacity (Phase Transitions) s3->c3 s5 Anhydrous NiBr2 s4->s5 s5->c1 s5->c2 s5->c3 a1 Determine Magnetic Transition Temperatures c1->a1 a2 Identify Magnetic Structures c2->a2 c3->a1 a3 Compare Magnetic Properties of Anhydrous vs. Hydrated Forms a1->a3 a2->a3

References

Foundational

The Lewis Acid Character of Nickel(II) Bromide in Chemical Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Nickel(II) bromide (NiBr₂), a seemingly simple inorganic salt, has emerged as a versatile tool in modern organic synthesis. While its role as a precursor to...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nickel(II) bromide (NiBr₂), a seemingly simple inorganic salt, has emerged as a versatile tool in modern organic synthesis. While its role as a precursor to catalytically active nickel(0) species in cross-coupling reactions is well-documented, its intrinsic Lewis acidic character is a crucial yet often nuanced aspect of its reactivity. This technical guide provides a comprehensive exploration of the Lewis acid nature of NiBr₂ in chemical reactions, offering insights into its mechanistic behavior, applications in catalysis, and its significance in the development of novel synthetic methodologies.

Fundamental Lewis Acidity of Nickel(II) Bromide

As a d⁸ transition metal halide, nickel(II) bromide possesses empty d-orbitals that can readily accept electron pairs from Lewis bases. This inherent Lewis acidity is evident in its tendency to form adducts with a variety of donor molecules, such as water, amines, and phosphines.[1] The coordination of a Lewis base to the nickel center alters its electronic properties and steric environment, which can be harnessed to influence the course and outcome of chemical reactions.

The Lewis acidity of NiBr₂ can be modulated by the presence of ligands. The coordination of electron-donating ligands can decrease the Lewis acidity of the nickel center, while electron-withdrawing ligands can enhance it. This tunability is a key factor in the design of nickel-based catalytic systems for specific applications.

Role in Catalysis: Beyond a Precatalyst

While many nickel-catalyzed reactions involve the in situ reduction of Ni(II) to Ni(0), the Lewis acidity of the Ni(II) precursor, including NiBr₂, can play a critical role in the overall catalytic cycle. This is particularly evident in reactions where NiBr₂ acts as a co-catalyst or an additive, and in asymmetric catalysis where it forms chiral Lewis acid complexes.

Activation of Substrates and Reagents

The Lewis acidic Ni(II) center can activate substrates by coordinating to heteroatoms, thereby increasing the electrophilicity of adjacent carbon atoms. This activation can facilitate nucleophilic attack and other bond-forming processes. For instance, in some cross-coupling reactions, the Lewis acidic nickel center is proposed to assist in the oxidative addition step by coordinating to the leaving group of the electrophile.

Theoretical studies have elucidated the significant role of Lewis acids in accelerating nickel-catalyzed reactions. By forming adducts with the substrate, Lewis acids, including the nickel(II) center itself, can enhance charge transfer from the metal to the substrate, thereby lowering the activation energy of key elementary steps.[2]

Asymmetric Catalysis

In the realm of asymmetric synthesis, the Lewis acidity of Ni(II) is paramount. Chiral ligands can coordinate to the NiBr₂ precursor to form well-defined chiral Lewis acid catalysts. These complexes can then create a chiral environment around the reacting substrates, enabling enantioselective transformations.

A notable application is in enantioconvergent substitution reactions, where a chiral NiBr₂-ligand complex can selectively react with one enantiomer of a racemic starting material, leading to a single enantiomer of the product in high enantiomeric excess.[3] The Lewis acidic nickel center is crucial for binding the substrate and the chiral ligand in a specific orientation to achieve high levels of stereocontrol.

Quantitative Data on NiBr₂-Catalyzed Reactions

The following tables summarize quantitative data from various reactions where the Lewis acidic character of NiBr₂ or its complexes is influential.

Table 1: Asymmetric Enantioconvergent Substitution [3]

EntrySubstrateNucleophileChiral LigandProduct Yield (%)Enantiomeric Excess (%)
1Racemic α-phthalimido alkyl chlorideAlkylzinc reagentPybox9092
2Racemic NHP ester of a protected α-amino acidAlkylzinc reagentDiamine8595

NHP = N-hydroxyphthalimide

Table 2: Dual Nickel and Lewis Acid-Catalyzed Allylation [4]

EntryAryl HalideAllylic AlcoholLewis AcidProduct Yield (%)Regioselectivity (linear:branched)
14-BromotolueneCinnamyl alcoholZrCl₄85>99:1
21-Bromo-4-methoxybenzeneCrotyl alcoholSc(OTf)₃78>99:1

Note: In this dual catalytic system, while an external Lewis acid is added, the Ni(II) species itself contributes to the overall Lewis acidic environment.

Experimental Protocols

General Procedure for Asymmetric Nickel-Catalyzed Enantioconvergent Substitution[3]

To a flame-dried flask under an inert atmosphere are added NiBr₂·glyme (10 mol%) and the chiral ligand (12 mol%). Anhydrous solvent (e.g., THF) is added, and the mixture is stirred until a homogeneous solution is formed. The racemic substrate (1.0 equiv) and any additives (e.g., LiCl, 5.0 equiv) are then added. The mixture is cooled to the desired temperature, and the nucleophile (e.g., alkylzinc reagent, 1.1-1.2 equiv) is added dropwise. The reaction is stirred at the specified temperature and monitored by a suitable technique (e.g., TLC, GC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or SFC.

General Procedure for Dual Nickel and Lewis Acid-Catalyzed Allylation of Aryl Halides[4]

In a glovebox, a reaction tube is charged with NiBr₂ (5 mol%), a ligand (e.g., bipyridine, 10 mol%), a Lewis acid (e.g., ZrCl₄, 10 mol%), and a reducing agent (e.g., Mn powder, 3.0 equiv). The aryl halide (1.0 equiv) and the allylic alcohol (1.2 equiv) are then added, followed by the solvent (e.g., DMA). The tube is sealed and removed from the glovebox. The reaction mixture is stirred at the specified temperature for the indicated time. After completion, the reaction is quenched, and the product is extracted, purified by column chromatography, and characterized.

Mechanistic Insights and Visualizations

The Lewis acid character of NiBr₂ is integral to its catalytic activity. In many reaction mechanisms, the initial step involves the coordination of a Lewis base (substrate, ligand, or additive) to the nickel center. This interaction can influence the subsequent elementary steps, such as oxidative addition and reductive elimination.

Lewis Acid-Assisted Activation

The following diagram illustrates the general concept of Lewis acid activation by a Ni(II) species. The coordination of the Lewis acidic nickel center to a leaving group (X) on the substrate facilitates its departure and the subsequent oxidative addition of the R group to the metal.

Lewis_Acid_Activation NiBr2 Ni(II)Br₂ Intermediate [R-X---NiBr₂] NiBr2->Intermediate Coordination Substrate R-X Substrate->Intermediate Product [R-Ni(II)Br₂-X] Intermediate->Product Oxidative Addition

Caption: Lewis acid activation of a substrate by NiBr₂.

Chiral Lewis Acid Catalysis in Asymmetric Reactions

In asymmetric catalysis, a chiral ligand coordinates to NiBr₂ to form a chiral Lewis acid complex. This complex then binds the substrate in a specific conformation, leading to a stereoselective reaction.

Asymmetric_Catalysis cluster_catalyst Catalyst Formation cluster_reaction Stereoselective Reaction NiBr2 NiBr₂ ChiralCatalyst [NiBr₂(L)] NiBr2->ChiralCatalyst ChiralLigand L ChiralLigand->ChiralCatalyst TransitionState [Substrate---Nucleophile]   (Chiral Environment) ChiralCatalyst->TransitionState Coordination Substrate Substrate Substrate->TransitionState Nucleophile Nucleophile Nucleophile->TransitionState Product Enantioenriched Product TransitionState->Product

Caption: Workflow for NiBr₂-catalyzed asymmetric synthesis.

Conclusion and Future Outlook

The Lewis acid character of nickel(II) bromide is a fundamental property that significantly contributes to its diverse reactivity in organic synthesis. Beyond its conventional role as a precatalyst for Ni(0), NiBr₂ and its complexes can act as potent Lewis acid catalysts, enabling the activation of substrates and facilitating a wide range of transformations, including challenging asymmetric reactions. For researchers and professionals in drug development, a deeper understanding of the Lewis acidity of NiBr₂ opens new avenues for designing innovative and efficient synthetic routes to complex molecules. Future research in this area will likely focus on the development of novel chiral ligands to further exploit the Lewis acidity of Ni(II) for a broader scope of asymmetric transformations and the application of these principles in the synthesis of pharmaceuticals and other high-value chemicals.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Nickel Bromide Trihydrate as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Nickel bromide trihydrate (NiBr₂·3H₂O) has emerged as a cost-effective and versatile catalyst in a variety of organic transformations. Its utility spans cro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nickel bromide trihydrate (NiBr₂·3H₂O) has emerged as a cost-effective and versatile catalyst in a variety of organic transformations. Its utility spans cross-coupling reactions, carbon-hydrogen (C-H) bond functionalization, cycloaddition reactions, and dual photoredox/nickel catalysis. This document provides detailed application notes and experimental protocols for key synthetic methods employing this accessible nickel catalyst.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a fundamental C-C bond-forming reaction. While traditionally dominated by palladium catalysts, nickel catalysis offers a more economical alternative with unique reactivity.[1] Nickel bromide, often in its anhydrous or complexed form, serves as an efficient precatalyst for the coupling of aryl halides with arylboronic acids.[1][2]

Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

EntryAryl HalideProductYield (%)
14-Bromoanisole (B123540)4-Methoxybiphenyl (B1664174)95
24-Bromotoluene (B49008)4-Methylbiphenyl92
34-Chlorobenzonitrile4-Cyanobiphenyl85
41-Bromonaphthalene1-Phenylnaphthalene90
52-Bromopyridine2-Phenylpyridine (B120327)88

Yields are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • Nickel(II) bromide trihydrate (NiBr₂·3H₂O)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane (B91453), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add NiBr₂·3H₂O (6.8 mg, 0.025 mmol, 5 mol%), 4-bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv.), and phenylboronic acid (73.2 mg, 0.6 mmol, 1.2 equiv.).

  • Add potassium phosphate (212.3 mg, 1.0 mmol, 2.0 equiv.).

  • The flask is evacuated and backfilled with nitrogen three times.

  • Anhydrous 1,4-dioxane (2.5 mL) is added via syringe.

  • The reaction mixture is stirred vigorously and heated to 120 °C in an oil bath for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (B1210297) (10 mL).

  • The mixture is filtered through a pad of celite, and the filtrate is washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 4-methoxybiphenyl as a white solid.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine NiBr2·3H2O, Aryl Halide, Boronic Acid, Base flask Evacuate and backfill with inert gas reagents->flask solvent Add anhydrous solvent flask->solvent heat Heat and stir (e.g., 120 °C) solvent->heat monitor Monitor progress (TLC/GC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Dilute and perform aqueous work-up cool->extract dry Dry organic layer extract->dry purify Purify by column chromatography dry->purify product Isolated Product purify->product

General workflow for a Nickel-catalyzed Suzuki-Miyaura coupling.

C-H Bond Functionalization

Direct C-H bond functionalization is a powerful strategy for streamlining organic synthesis. Nickel catalysts have been effectively employed in the arylation of C-H bonds, offering a more sustainable alternative to traditional cross-coupling methods that require pre-functionalized starting materials.

Table 2: Nickel-Catalyzed C-H Arylation of Heteroarenes

EntryHeteroareneAryl HalideProductYield (%)
12-Phenylpyridine4-Chlorotoluene (B122035)2-(4-Methylbiphenyl-2'-yl)pyridine78
21-Phenylpyrazole4-Bromoanisole1-Phenyl-5-(4-methoxyphenyl)pyrazole72
3Thiophene1-Bromonaphthalene2-(Naphthalen-1-yl)thiophene65
4Benzoxazole4-Bromobenzonitrile2-(4-Cyanophenyl)benzoxazole81

Yields are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocol: C-H Arylation of 2-Phenylpyridine with 4-Chlorotoluene

Materials:

  • Nickel(II) bromide trihydrate (NiBr₂·3H₂O)

  • 2-Phenylpyridine

  • 4-Chlorotoluene

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a glovebox, add NiBr₂·3H₂O (6.8 mg, 0.025 mmol, 5 mol%), K₂CO₃ (138.2 mg, 1.0 mmol, 2.0 equiv.), and pivalic acid (10.2 mg, 0.1 mmol, 20 mol%) to a dry Schlenk tube with a magnetic stir bar.

  • Add 2-phenylpyridine (77.6 mg, 0.5 mmol, 1.0 equiv.) and 4-chlorotoluene (76.0 mg, 0.6 mmol, 1.2 equiv.).

  • Add anhydrous DMAc (2.0 mL).

  • Seal the tube, remove from the glovebox, and place it in a preheated oil bath at 130 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of silica gel.

  • Wash the filtrate with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to yield the desired product.

G cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle NiII Ni(II) Precatalyst (NiBr2·3H2O) Ni_active Active Ni(II) Species NiII->Ni_active CH_activation C-H Activation (with Heteroarene) Ni_active->CH_activation Base Ox_add Oxidative Addition (with Aryl Halide) CH_activation->Ox_add Red_elim Reductive Elimination Ox_add->Red_elim Red_elim->Ni_active Product Arylated Product Red_elim->Product

Simplified catalytic cycle for C-H arylation.

[2+2+2] Cycloaddition Reactions

Nickel-catalyzed [2+2+2] cycloadditions are a powerful tool for the construction of six-membered rings, particularly substituted pyridines and benzene (B151609) derivatives. These reactions offer high atom economy by combining three unsaturated components in a single step.

Table 3: Nickel-Catalyzed [2+2+2] Cycloaddition of Diynes with Nitriles

EntryDiyneNitrileProductYield (%)
11,6-HeptadiyneAcetonitrile (B52724)5,6,7,8-Tetrahydro-2-methylquinoline85
21,7-OctadiyneBenzonitrile6,7,8,9-Tetrahydro-2-phenyl-5H-cyclohepta[b]pyridine78
31,6-HeptadiyneAcrylonitrile2-(5,6,7,8-Tetrahydroquinolin-2-yl)acrylonitrile72
41,7-OctadiyneAllyl cyanide2-(Allyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine69

Yields are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocol: [2+2+2] Cycloaddition of 1,6-Heptadiyne with Acetonitrile

Materials:

  • Nickel(II) bromide trihydrate (NiBr₂·3H₂O)

  • 1,6-Heptadiyne

  • Acetonitrile

  • Zinc dust (Zn)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • A Schlenk tube is charged with NiBr₂·3H₂O (13.6 mg, 0.05 mmol, 10 mol%) and zinc dust (13.1 mg, 0.2 mmol, 40 mol%).

  • The tube is evacuated and backfilled with nitrogen three times.

  • Anhydrous THF (1.0 mL) and acetonitrile (1.0 mL) are added via syringe.

  • 1,6-Heptadiyne (46.1 mg, 0.5 mmol, 1.0 equiv.) is added dropwise to the stirred suspension.

  • The reaction is stirred at 60 °C for 16 hours.

  • After cooling, the reaction mixture is filtered through a plug of silica gel, eluting with diethyl ether.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired tetrahydroquinoline derivative.

Dual Photoredox/Nickel Catalysis

The merger of photoredox catalysis with nickel catalysis has opened new frontiers in organic synthesis, enabling previously challenging transformations under mild conditions. Nickel bromide trihydrate can be effectively used as a precatalyst in these dual catalytic systems for reactions such as C-N cross-coupling.

Table 4: Dual Photoredox/Nickel-Catalyzed Amination of Aryl Bromides

EntryAryl BromideAmineProductYield (%)
14-BromotoluenePiperidine (B6355638)1-(p-Tolyl)piperidine92
24-BromoanisoleMorpholine4-(4-Methoxyphenyl)morpholine88
31-BromonaphthalenePyrrolidine1-(Naphthalen-1-yl)pyrrolidine85
43-BromopyridineDiethylamineN,N-Diethylpyridin-3-amine76

Yields are representative and may vary based on specific reaction conditions and substrate purity.

Experimental Protocol: Dual Photoredox/Nickel-Catalyzed Amination of 4-Bromotoluene with Piperidine

Materials:

  • Nickel(II) bromide trihydrate (NiBr₂·3H₂O)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

  • 4-Bromotoluene

  • Piperidine

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Blue LEDs

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add NiBr₂·3H₂O (2.7 mg, 0.01 mmol, 2 mol%), dtbbpy (2.7 mg, 0.01 mmol, 2 mol%), and the iridium photocatalyst (0.9 mg, 0.001 mmol, 0.2 mol%).

  • Add Cs₂CO₃ (325.8 mg, 1.0 mmol, 2.0 equiv.).

  • The vial is sealed with a septum and evacuated and backfilled with nitrogen three times.

  • Add a solution of 4-bromotoluene (85.5 mg, 0.5 mmol, 1.0 equiv.) in anhydrous DMF (2.5 mL).

  • Add piperidine (74.1 µL, 0.75 mmol, 1.5 equiv.) via syringe.

  • The reaction mixture is stirred and irradiated with blue LEDs at room temperature for 24 hours.

  • Upon completion, the reaction is diluted with ethyl acetate (10 mL) and washed with water (3 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the desired N-arylated product.

G cluster_photo Photoredox Cycle cluster_nickel Nickel Catalytic Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Blue Light SET Single Electron Transfer (SET) PC_excited->SET SET->PC NiII Ni(II) SET->NiII Reduction NiI Ni(I) NiII->NiI Ox_add Oxidative Addition (Aryl Bromide) NiI->Ox_add NiIII Ni(III) Red_elim Reductive Elimination NiIII->Red_elim Ox_add->NiIII + Amine Red_elim->NiI Product C-N Coupled Product Red_elim->Product

Simplified representation of a dual photoredox/nickel catalytic cycle.

References

Application

Nickel Bromide Catalyzed Suzuki Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals and advanced materials.[1] While palladium catalysts have historically dominated this field, the use of more earth-abundant and cost-effective nickel catalysts has garnered significant interest.[2][3] Nickel bromide (NiBr2), in particular, has emerged as a versatile and efficient catalyst for these transformations, offering unique reactivity and the potential for ligand-free reaction conditions.[4][5]

These application notes provide an overview and detailed protocols for conducting Suzuki coupling reactions using nickel bromide as a catalyst. The information is curated for researchers in academia and industry, with a focus on practical application and reproducibility.

Advantages of Nickel Bromide in Suzuki Coupling

Nickel catalysts offer several advantages over their palladium counterparts:

  • Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium, making it an attractive option for large-scale synthesis.[3]

  • Reactivity with Challenging Substrates: Nickel catalysts can effectively activate and couple a broader range of electrophiles, including aryl chlorides, which are often less reactive with palladium systems.[6]

  • Unique Mechanistic Pathways: Nickel can access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), allowing for diverse reaction pathways, including single-electron transfer processes, which can be advantageous for specific transformations.[2][7]

General Reaction Mechanism

The catalytic cycle of a nickel-catalyzed Suzuki coupling reaction is generally accepted to proceed through a series of key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Ni0 Ni(0)Ln OxAdd Oxidative Addition Ni0->OxAdd NiII_Aryl Ar-Ni(II)-X Ln OxAdd->NiII_Aryl Transmetal Transmetalation NiII_Aryl->Transmetal NiII_Biaryl Ar-Ni(II)-Ar' Ln Transmetal->NiII_Biaryl RedElim Reductive Elimination NiII_Biaryl->RedElim RedElim->Ni0 Product Ar-Ar' Boronic Ar'B(OR)2 Base Base Halide Ar-X

Caption: Generalized catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura coupling reaction.

Experimental Protocols

Two representative protocols are detailed below: a ligand-free method and a ligand-assisted approach for more challenging substrates.

Protocol 1: Ligand-Free Nickel Bromide Catalyzed Suzuki Coupling

This protocol is adapted from the work of Kumar and colleagues and is suitable for a wide range of aryl halides.[4][5] It offers the advantage of simplicity and avoids the cost of specialized ligands.

Reaction Scheme:

Ar-X + Ar'-B(OH)₂ --(NiBr₂, Base, Solvent, Heat)--> Ar-Ar'

(Where X = I, Br, Cl)

Materials:

  • Nickel(II) bromide (NiBr₂)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (B91453) (3 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add NiBr₂ (4 mol%, 0.04 mmol), the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Add 1,4-dioxane (3 mL) to the tube.

  • Seal the Schlenk tube and stir the reaction mixture at 120 °C for the specified reaction time (typically 24-48 hours).

  • After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Summary for Ligand-Free Protocol:

The following table summarizes representative yields for the coupling of various aryl halides with phenylboronic acid using the ligand-free NiBr₂ protocol.[4]

EntryAryl HalideProductYield (%)
14-Iodotoluene4-Methyl-1,1'-biphenyl95
24-Bromotoluene4-Methyl-1,1'-biphenyl92
34-Chlorotoluene4-Methyl-1,1'-biphenyl78
44-Bromoanisole4-Methoxy-1,1'-biphenyl90
54-Bromoacetophenone4-Acetyl-1,1'-biphenyl85
61-Bromonaphthalene1-Phenylnaphthalene88
72-Bromopyridine2-Phenylpyridine82
Protocol 2: Ligand-Assisted Nickel Bromide Catalyzed Suzuki Coupling of Aryl Sulfamates

This protocol utilizes a bis(benzimidazolin-2-ylidene) (bisNHC) ligand for the coupling of more challenging phenol-derived electrophiles, such as aryl sulfamates. This method, reported by Nolan and colleagues, operates under milder conditions.[8]

Reaction Scheme:

Ar-OSO₂NMe₂ + Ar'-B(OH)₂ --((bisNHC)NiBr₂, Base, Solvent, Heat)--> Ar-Ar'

Materials:

  • (bisNHC)NiBr₂ complex (e.g., a propylene-bridged bis(benzimidazolin-2-ylidene)nickel(II) bromide) (2.5 mol%)

  • Aryl sulfamate (B1201201) (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Potassium phosphate (K₃PO₄) (4.5 equiv)

  • Toluene (B28343) (to make a 0.4 M solution with respect to the aryl sulfamate)

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating block

Procedure:

  • In a reaction vial, combine the (bisNHC)NiBr₂ complex (2.5 mol%), the aryl sulfamate (1.0 equiv), the arylboronic acid (2.5 equiv), and K₃PO₄ (4.5 equiv).

  • Add toluene to the vial.

  • Seal the vial and stir the reaction mixture at 60 °C for 2-4 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary for Ligand-Assisted Protocol:

The following table presents representative yields for the coupling of 1-naphthyl dimethylsulfamate with various arylboronic acids using a (bisNHC)NiBr₂ precatalyst.[8]

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid1-(4-Methoxyphenyl)naphthalene95
2Phenylboronic acid1-Phenylnaphthalene92
34-Trifluoromethylphenylboronic acid1-(4-(Trifluoromethyl)phenyl)naphthalene88
43,5-Dimethylphenylboronic acid1-(3,5-Dimethylphenyl)naphthalene96

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for setting up a nickel bromide catalyzed Suzuki coupling reaction.

Experimental_Workflow Start Start Prep Prepare Dry Glassware (Schlenk tube/Vial) Start->Prep Inert Establish Inert Atmosphere (Argon or Nitrogen) Prep->Inert Reagents Add Solid Reagents: - NiBr₂ Catalyst/Precatalyst - Aryl Halide/Sulfamate - Arylboronic Acid - Base (e.g., K₃PO₄) Inert->Reagents Solvent Add Anhydrous Solvent (e.g., Dioxane, Toluene) Reagents->Solvent Reaction Seal Vessel and Heat with Stirring Solvent->Reaction Workup Reaction Workup: - Cool to RT - Quench - Extract Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Analysis Product Characterization (NMR, MS, etc.) Purify->Analysis End End Analysis->End

Caption: A standard workflow for a Nickel-catalyzed Suzuki coupling experiment.

Concluding Remarks

Nickel bromide is a powerful and versatile catalyst for Suzuki-Miyaura cross-coupling reactions. The protocols described herein, both ligand-free and ligand-assisted, provide robust starting points for the synthesis of a wide array of biaryl and heteroaryl compounds. The choice of protocol will depend on the specific substrates and the desired reaction conditions. As with any chemical reaction, optimization of parameters such as catalyst loading, base, solvent, and temperature may be necessary to achieve optimal results for a particular transformation. Researchers are encouraged to consult the primary literature for further details and a broader scope of these powerful catalytic systems.

References

Method

Application Notes and Protocols: The Role of Nickel Bromide Trihydrate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Nickel bromide trihydrate (NiBr₂·3H₂O) is emerging as a versatile and cost-effective catalyst in pharmaceutical synthesis, offering a viable al...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel bromide trihydrate (NiBr₂·3H₂O) is emerging as a versatile and cost-effective catalyst in pharmaceutical synthesis, offering a viable alternative to more expensive palladium-based systems.[1][2] Its utility is particularly pronounced in carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bond formation, which are fundamental transformations in the construction of complex active pharmaceutical ingredients (APIs).[3][4] This document provides detailed application notes and experimental protocols for the use of nickel bromide trihydrate in key synthetic reactions relevant to the pharmaceutical industry, with a focus on cross-coupling reactions for the synthesis of crucial drug intermediates.

Application Note 1: Nickel-Catalyzed Suzuki-Miyura Cross-Coupling for the Synthesis of Biphenyl (B1667301) Moieties

The biphenyl scaffold is a prevalent structural motif in a wide array of pharmaceuticals, including the widely prescribed antihypertensive agents known as "sartans" (e.g., Losartan, Valsartan).[5][6][7][8] Nickel bromide is an effective catalyst for the Suzuki-Miyura coupling of aryl halides with arylboronic acids to construct these biphenyl structures.[1][9] This approach is noted for its good functional group tolerance and high yields, even under ligand-free conditions.[1]

General Reaction Scheme:

Ar-X + Ar'-B(OH)₂ --(NiBr₂·3H₂O, Base)--> Ar-Ar' (where X = Cl, Br, I)

Key Advantages:
  • Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium, a commonly used catalyst for this transformation.[1]

  • High Reactivity: Nickel catalysts can effectively activate more challenging and economical aryl chlorides.

  • Ligand-Free Options: In some cases, the reaction can proceed efficiently without the need for expensive and complex ligands.[1]

Quantitative Data Summary

The following tables summarize quantitative data for nickel-catalyzed cross-coupling reactions, providing a basis for comparison and reaction optimization.

Table 1: Nickel-Catalyzed Suzuki-Miyura Coupling for 4-Methylbiphenyl Synthesis [10]

EntryAryl HalideBoronic AcidNickel CatalystLigandBaseSolventTemp. (°C)Yield (%)
14-ChlorotoluenePhenylboronic acidNi(COD)₂PPh₃K₃PO₄THF2595
24-BromotoluenePhenylboronic acidNiCl₂(PCy₃)₂PCy₃K₃PO₄t-Amyl alcohol80>95

COD = 1,5-Cyclooctadiene; PPh₃ = Triphenylphosphine; PCy₃ = Tricyclohexylphosphine

Table 2: Ligand-Free Nickel Bromide Catalyzed Suzuki-Miyura Coupling [1]

EntryAryl HalideArylboronic AcidBaseSolventTemp. (°C)Yield (%)
1IodobenzenePhenylboronic acidK₃PO₄1,4-Dioxane (B91453)12095
2BromobenzenePhenylboronic acidK₃PO₄1,4-Dioxane12092
34-BromoacetophenonePhenylboronic acidK₃PO₄1,4-Dioxane12088
44-ChlorobenzonitrilePhenylboronic acidK₃PO₄1,4-Dioxane12075

Experimental Protocols

Protocol 1: General Procedure for Ligand-Free Nickel Bromide Catalyzed Suzuki-Miyura Coupling

This protocol is adapted from a general method for the nickel bromide-catalyzed Suzuki coupling of aryl halides with arylboronic acids.[1]

Materials:

  • Nickel bromide (NiBr₂) (or Nickel bromide trihydrate, NiBr₂·3H₂O)

  • Aryl halide (e.g., 4-bromobenzonitrile)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), nickel bromide (5 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biphenyl product.

Protocol 2: Synthesis of 2-Cyano-4'-methylbiphenyl (A Losartan Intermediate)

Materials:

Procedure:

  • Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add nickel bromide trihydrate (5 mol%).

  • Reaction Setup: Add a solution of 2-chlorobenzonitrile (1.0 equiv) in anhydrous THF to the flask.

  • Grignard Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the p-tolylmagnesium chloride solution (1.1 equiv) dropwise from a dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring its completion by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution at 0 °C.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography to yield 2-cyano-4'-methylbiphenyl.

Visualizations

Suzuki_Miyaura_Cycle Ni0 Ni(0)L_n OxAdd Oxidative Addition Ni0->OxAdd Ar-X NiII_Aryl Ar-Ni(II)-X (L_n) OxAdd->NiII_Aryl Transmetal Transmetalation NiII_Aryl->Transmetal Ar'-B(OH)₂ Base NiII_Diaryl Ar-Ni(II)-Ar' (L_n) Transmetal->NiII_Diaryl RedElim Reductive Elimination NiII_Diaryl->RedElim RedElim->Ni0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Nickel-catalyzed Suzuki-Miyura cross-coupling reaction.

Experimental_Workflow Start Start: Flame-dried Schlenk Flask AddReagents Add NiBr₂·3H₂O, Aryl Halide, Arylboronic Acid, and Base Start->AddReagents InertAtmosphere Evacuate and Backfill with Inert Gas (3x) AddReagents->InertAtmosphere AddSolvent Add Anhydrous Solvent (e.g., 1,4-Dioxane) InertAtmosphere->AddSolvent Reaction Heat to Reaction Temperature with Stirring (e.g., 120 °C) AddSolvent->Reaction Monitor Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitor Workup Cool to RT, Quench with Water, and Perform Extractive Work-up Monitor->Workup Purification Dry, Concentrate, and Purify by Column Chromatography Workup->Purification End End: Isolated Product Purification->End

Caption: General experimental workflow for a Nickel-catalyzed Suzuki-Miyura coupling.

References

Application

Application Notes and Protocols: Nickel Bromide Trihydrate as a Potential Electrolyte in High-Energy Aqueous Batteries

For Researchers, Scientists, and Drug Development Professionals. These application notes provide a comprehensive overview of the potential application of nickel bromide trihydrate (NiBr₂·3H₂O) as an electrolyte in high-e...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide a comprehensive overview of the potential application of nickel bromide trihydrate (NiBr₂·3H₂O) as an electrolyte in high-energy aqueous batteries. Due to the emerging nature of this specific application, this document focuses on providing detailed experimental protocols for the evaluation of NiBr₂·3H₂O as an electrolyte, based on established electrochemical testing methodologies. The information presented here is intended to guide researchers in the systematic investigation of this compound for next-generation energy storage solutions.

Physicochemical Properties of Nickel Bromide Trihydrate

Nickel bromide trihydrate is a hydrated salt that possesses properties making it a candidate for an electrolyte in aqueous battery systems. Its solubility in water allows for the formation of an ionically conductive medium. A summary of its key properties is presented in Table 1.

PropertyValue
Chemical Formula NiBr₂·3H₂O
CAS Number 7789-49-3
Molecular Weight 272.55 g/mol
Appearance Yellow-brown or greenish crystalline powder
Solubility Soluble in water, alcohol, ether
Purity (Typical) ≥98.0%

Proposed Application in High-Energy Aqueous Batteries

Nickel bromide trihydrate is being explored as a potential electrolyte component in high-energy aqueous batteries.[1] The presence of mobile nickel (Ni²⁺) and bromide (Br⁻) ions in an aqueous solution can facilitate charge transfer between the anode and cathode.[2] Aqueous electrolytes are inherently safer than their organic counterparts due to their non-flammability. The specific roles of the ions would depend on the battery chemistry. For instance, in a system analogous to a zinc-bromine battery, the Br⁻/Br₂ redox couple could be utilized at the cathode, while a metal anode like zinc is used. Alternatively, the nickel ions could participate in intercalation/de-intercalation or conversion reactions at the electrodes.

Experimental Protocols

The following protocols provide a framework for the preparation and electrochemical evaluation of nickel bromide trihydrate as a battery electrolyte.

Electrolyte Preparation Protocol

This protocol describes the preparation of aqueous nickel bromide trihydrate electrolytes of varying concentrations.

Materials:

  • Nickel bromide trihydrate (NiBr₂·3H₂O, ≥98.0% purity)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Magnetic stirrer and stir bar

  • Volumetric flasks (various sizes)

  • Weighing balance

Procedure:

  • Determine desired concentration: Decide on the molar concentrations of the electrolytes to be tested (e.g., 0.5 M, 1.0 M, 2.0 M).

  • Calculate required mass: For each desired concentration, calculate the mass of NiBr₂·3H₂O needed using the formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Dissolution: a. Add a magnetic stir bar to a beaker containing the desired volume of DI water. b. Place the beaker on a magnetic stirrer and begin stirring. c. Gradually add the pre-weighed NiBr₂·3H₂O to the stirring DI water. d. Continue stirring until the salt is completely dissolved. The solution should be clear.

  • Transfer and Dilution: a. Carefully transfer the dissolved solution to a volumetric flask of the appropriate volume. b. Rinse the beaker with a small amount of DI water and add the rinsing to the volumetric flask to ensure complete transfer. c. Add DI water to the volumetric flask until the meniscus reaches the calibration mark. d. Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Store the prepared electrolyte solutions in sealed containers at room temperature.

G cluster_prep Electrolyte Preparation Workflow start Start: Define Molarity calc Calculate Mass of NiBr₂·3H₂O start->calc weigh Weigh NiBr₂·3H₂O calc->weigh dissolve Dissolve in DI Water with Stirring weigh->dissolve transfer Transfer to Volumetric Flask dissolve->transfer dilute Dilute to Final Volume transfer->dilute homogenize Homogenize Solution dilute->homogenize store Store in Sealed Container homogenize->store end_prep End: Electrolyte Ready store->end_prep

Workflow for the preparation of nickel bromide trihydrate electrolyte.
Electrochemical Cell Assembly Protocol (CR2032 Coin Cell)

This protocol outlines the assembly of a CR2032-type coin cell for testing the nickel bromide trihydrate electrolyte.

Materials:

  • CR2032 coin cell components (casings, spacers, springs)

  • Anode material (e.g., zinc foil, 15 mm diameter discs)

  • Cathode material (e.g., carbon paper, activated carbon cloth, 14 mm diameter discs)

  • Separator (e.g., glass fiber, 16 mm diameter discs)

  • Prepared NiBr₂·3H₂O electrolyte

  • Micropipette

  • Tweezers

  • Hydraulic crimping machine

Procedure:

  • Preparation: Clean all coin cell components and dry them thoroughly. Handle all components with tweezers to avoid contamination.

  • Anode Placement: Place the negative casing (anode cap) on a clean surface. Place the zinc foil anode disc in the center of the cap.

  • Electrolyte Addition (Anode): Add a small drop (e.g., 20 µL) of the NiBr₂·3H₂O electrolyte onto the surface of the anode.

  • Separator Placement: Place a separator disc on top of the wetted anode.

  • Electrolyte Addition (Separator): Add a sufficient amount of electrolyte (e.g., 40-60 µL) to fully wet the separator.

  • Cathode Placement: Place the cathode disc in the center of the wetted separator.

  • Spacer and Spring: Place a spacer on top of the cathode, followed by the spring.

  • Casing and Crimping: Place the positive casing (cathode cap) on top of the assembly. Transfer the entire assembly to the hydraulic crimping machine and crimp the cell with the appropriate pressure to ensure a proper seal.

  • Resting: Allow the assembled cell to rest for at least one hour before electrochemical testing to ensure complete wetting of the components.

Electrochemical Characterization Protocol

The following electrochemical tests are recommended to evaluate the performance of the assembled battery.

Equipment:

  • Potentiostat/Galvanostat/Battery Cycler

Tests:

  • Cyclic Voltammetry (CV):

    • Purpose: To investigate the electrochemical reaction potentials and the electrochemical stability window of the electrolyte.

    • Typical Parameters:

      • Voltage Range: Determined by the expected redox reactions (e.g., -1.0 V to 2.0 V vs. a reference electrode if using a three-electrode setup, or a suitable voltage window for a two-electrode coin cell).

      • Scan Rate: 1-10 mV/s.

    • Data to Collect: Peak potentials (oxidation and reduction), peak currents, and onset potentials for any side reactions.

  • Galvanostatic Charge-Discharge (GCD) Cycling:

    • Purpose: To determine the specific capacity, coulombic efficiency, energy efficiency, and cycle life of the battery.

    • Typical Parameters:

      • Current Density: Varies depending on the desired C-rate (e.g., 0.1 C to 5 C, where 1 C is the current to fully charge/discharge the battery in one hour).

      • Voltage Window: A safe operating voltage range determined from the CV analysis.

    • Data to Collect: Charge/discharge capacity, coulombic efficiency (discharge capacity / charge capacity × 100%), energy efficiency, and capacity retention over a large number of cycles.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To study the internal resistance and charge transfer kinetics of the battery.

    • Typical Parameters:

      • Frequency Range: 100 kHz to 0.01 Hz.

      • AC Amplitude: 5-10 mV.

      • DC Bias: Open-circuit voltage (OCV).

    • Data to Collect: Nyquist plot data, from which the solution resistance (Rs) and charge transfer resistance (Rct) can be determined by fitting to an equivalent circuit model.

G cluster_cell Hypothetical Battery Cell Components anode Anode (e.g., Zinc Foil) electrolyte Electrolyte (Aqueous NiBr₂·3H₂O) anode->electrolyte Ion Exchange cathode Cathode (e.g., Carbon Paper) cathode->electrolyte Ion Exchange separator Separator (e.g., Glass Fiber)

Logical relationship of components in a test cell.

Data Presentation

The following tables are templates for organizing the quantitative data obtained from the electrochemical characterization.

Table 2: Summary of Cyclic Voltammetry Data

Electrolyte Conc. (M)Anodic Peak Potential (V)Cathodic Peak Potential (V)Peak Separation (ΔEp, V)
0.5
1.0
2.0

Table 3: Galvanostatic Cycling Performance Summary

Electrolyte Conc. (M)Current Density (mA/g)Initial Discharge Capacity (mAh/g)Avg. Coulombic Efficiency (%)Capacity Retention after N Cycles (%)
0.5
1.0
2.0

Table 4: Electrochemical Impedance Spectroscopy Parameters

Electrolyte Conc. (M)Solution Resistance (Rs, Ω)Charge Transfer Resistance (Rct, Ω)
0.5
1.0
2.0

Safety Precautions

  • Nickel bromide is a suspected carcinogen and may cause skin and respiratory sensitization. Always handle this chemical in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for nickel bromide trihydrate before use for complete safety and handling information.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

Method

Application Notes and Protocols for Electroplating with Nickel(II) Bromide Trihydrate

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the use of Nickel(II) bromide trihydrate in nickel electroplating processes. This compound is a key c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Nickel(II) bromide trihydrate in nickel electroplating processes. This compound is a key component in specialized plating baths, primarily valued for its role in reducing internal stress in the deposited nickel layer and as an effective anode activator. The following sections detail its application in two common types of nickel electroplating baths: the Nickel Sulfamate (B1201201) bath and the Modified Watts bath.

Introduction to Nickel(II) Bromide Trihydrate in Electroplating

Nickel(II) bromide trihydrate (NiBr₂·3H₂O) serves as an alternative to nickel chloride in electroplating solutions. Its primary functions are to improve anode dissolution and to modify the mechanical properties of the nickel deposit. The bromide ion is reported to be less aggressive than the chloride ion, which can result in lower tensile stress in the final coating. This is a critical factor in applications where deposit integrity and performance under mechanical or thermal stress are paramount.

Application 1: Nickel Sulfamate Bath

Nickel sulfamate baths are widely used for engineering applications that require low internal stress, high ductility, and good thickness distribution. The addition of Nickel(II) bromide trihydrate can further enhance these properties.

Quantitative Data Summary: Nickel Sulfamate Bath

The following table summarizes a typical composition and operating parameters for a nickel sulfamate bath incorporating Nickel(II) bromide trihydrate.

ParameterRangeTypical Value
Bath Composition
Nickel Sulfamate (Ni(SO₃NH₂)₂)300 - 450 g/L400 g/L
Nickel(II) bromide trihydrate10 - 50 g/L30 g/L
Boric Acid (H₃BO₃)30 - 60 g/L45 g/L
Operating Parameters
pH3.5 - 4.54.0
Temperature40 - 60 °C50 °C
Cathode Current Density2 - 25 A/dm²5 A/dm²
AgitationModerateCathode rod or solution circulation
Effect of Bromide Concentration on Internal Stress in Sulfamate Baths

Research has shown a direct correlation between the concentration of bromide ions and the internal stress of the nickel deposit.

Nickel Bromide ConcentrationInternal Tensile Stress
0.1 M140 - 170 MPa[1]
0.3 M140 - 170 MPa[1]
0.5 M140 - 170 MPa[1]

Note: The addition of bromide ions in the range of 0.1 to 0.5 M has been shown to produce deposits with low internal tensile stress.[1]

Experimental Protocol: Nickel Sulfamate Plating

This protocol outlines the steps for preparing and using a nickel sulfamate electroplating bath with Nickel(II) bromide trihydrate.

1. Materials and Reagents:

  • Nickel Sulfamate (Ni(SO₃NH₂)₂)

  • Nickel(II) bromide trihydrate (NiBr₂·3H₂O)

  • Boric Acid (H₃BO₃)

  • Deionized water

  • Hydrochloric acid or sulfamic acid (for pH adjustment)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Substrate to be plated (e.g., copper, brass)

  • Nickel anode

  • Plating cell/tank

  • DC power supply

  • Heater and thermostat

  • Agitation system (e.g., magnetic stirrer, cathode rocker)

2. Bath Preparation (for 1 Liter):

  • Fill a clean plating tank with approximately 800 mL of deionized water and heat to the desired operating temperature (e.g., 50 °C).

  • With continuous agitation, slowly dissolve 400 g of Nickel Sulfamate into the heated water.

  • In a separate beaker, dissolve 45 g of Boric Acid in 100 mL of hot deionized water and add it to the main tank.

  • In another beaker, dissolve 30 g of Nickel(II) bromide trihydrate in 50 mL of deionized water and add it to the main tank.

  • Add deionized water to bring the final volume to 1 Liter.

  • Check and adjust the pH to the desired value (e.g., 4.0) using dilute hydrochloric acid/sulfamic acid or sodium hydroxide.

  • Filter the solution to remove any undissolved particles.

3. Substrate Preparation:

  • Mechanically clean and polish the substrate to remove any surface oxides and achieve the desired surface finish.

  • Degrease the substrate using an appropriate alkaline cleaner.

  • Rinse the substrate thoroughly with deionized water.

  • Activate the substrate surface by dipping it in a dilute acid solution (e.g., 10% sulfuric acid).

  • Rinse the substrate again with deionized water immediately before plating.

4. Electroplating Procedure:

  • Immerse the prepared substrate (cathode) and the nickel anode into the plating bath.

  • Ensure proper electrical connections to the DC power supply.

  • Apply the desired cathodic current density (e.g., 5 A/dm²).

  • Maintain constant temperature and agitation throughout the plating process.

  • Plate for the required duration to achieve the desired thickness.

  • After plating, turn off the power supply, remove the substrate, and rinse it thoroughly with deionized water.

  • Dry the plated substrate.

Application 2: Modified Watts Bath

The Watts bath is a widely used nickel electroplating solution. A "modified" Watts bath often involves the substitution of nickel chloride with nickel bromide to reduce the internal stress of the deposit. This modification is particularly beneficial for producing semi-bright and ductile nickel coatings.[2]

Quantitative Data Summary: Modified Watts Bath

The following table provides a typical composition and operating parameters for a Modified Watts bath using Nickel(II) bromide trihydrate.

ParameterRangeTypical Value
Bath Composition
Nickel Sulfate (NiSO₄·6H₂O)240 - 340 g/L300 g/L
Nickel(II) bromide trihydrate15 - 45 g/L30 g/L
Boric Acid (H₃BO₃)30 - 45 g/L40 g/L
Operating Parameters
pH3.0 - 4.23.8
Temperature55 - 65 °C60 °C
Cathode Current Density2 - 10 A/dm²4 A/dm²
AgitationModerate to vigorousAir or mechanical
Experimental Protocol: Modified Watts Plating

This protocol describes the steps for preparing and operating a Modified Watts nickel electroplating bath.

1. Materials and Reagents:

  • Nickel Sulfate hexahydrate (NiSO₄·6H₂O)

  • Nickel(II) bromide trihydrate (NiBr₂·3H₂O)

  • Boric Acid (H₃BO₃)

  • Deionized water

  • Sulfuric acid (for pH adjustment)

  • Nickel carbonate (for pH adjustment)

  • Substrate to be plated

  • Nickel anode

  • Plating cell/tank

  • DC power supply

  • Heater and thermostat

  • Agitation system

2. Bath Preparation (for 1 Liter):

  • Fill a clean plating tank with approximately 800 mL of deionized water and heat to the operating temperature (e.g., 60 °C).

  • With continuous agitation, dissolve 300 g of Nickel Sulfate hexahydrate into the heated water.

  • In a separate beaker, dissolve 40 g of Boric Acid in 100 mL of hot deionized water and add it to the main tank.

  • In another beaker, dissolve 30 g of Nickel(II) bromide trihydrate in 50 mL of deionized water and add it to the main tank.

  • Add deionized water to bring the final volume to 1 Liter.

  • Check and adjust the pH to the desired value (e.g., 3.8) using dilute sulfuric acid or a slurry of nickel carbonate.

  • Filter the solution before use.

3. Substrate Preparation:

  • Follow the same procedure as described in the Nickel Sulfamate Plating protocol.

4. Electroplating Procedure:

  • Follow the same procedure as described in the Nickel Sulfamate Plating protocol, adjusting the operating parameters as specified for the Modified Watts bath.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_plating Electroplating cluster_post Post-Treatment cluster_analysis Analysis bath_prep Bath Preparation electroplating Electroplating Process bath_prep->electroplating sub_prep Substrate Preparation sub_prep->electroplating rinsing Rinsing electroplating->rinsing drying Drying rinsing->drying analysis Deposit Characterization drying->analysis

Caption: General workflow for nickel electroplating.

Role of Nickel(II) Bromide Trihydrate

logical_relationship cluster_effects Effects on Plating Process & Deposit cluster_outcomes Resulting Deposit Properties NiBr2 Nickel(II) Bromide Trihydrate in Plating Bath anode_dissolution Improved Anode Dissolution NiBr2->anode_dissolution stress_reduction Reduced Internal Stress NiBr2->stress_reduction enhanced_ductility Enhanced Ductility stress_reduction->enhanced_ductility improved_adhesion Improved Adhesion stress_reduction->improved_adhesion

Caption: Key roles of Nickel(II) bromide trihydrate.

References

Application

Application Notes and Protocols: NiBr₂ as a Precursor for the Synthesis of Other Nickel Compounds

Audience: Researchers, scientists, and drug development professionals. Introduction Nickel(II) bromide (NiBr₂), an inorganic compound that is readily soluble in water, serves as a versatile and cost-effective precursor f...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel(II) bromide (NiBr₂), an inorganic compound that is readily soluble in water, serves as a versatile and cost-effective precursor for the synthesis of a wide array of nickel compounds. Its utility spans from the preparation of simple coordination complexes to sophisticated organometallic catalysts that are pivotal in modern organic synthesis, including cross-coupling reactions relevant to drug discovery and development.[1][2] These nickel-catalyzed reactions are increasingly favored due to nickel's lower cost compared to precious metals like palladium and its unique reactivity, which can enable challenging chemical transformations.[3][4] This document provides detailed protocols and application notes for the synthesis of several key nickel compounds using NiBr₂ as the starting material.

Synthesis of Nickel(II)-Phosphine Complexes

Nickel-phosphine complexes are a cornerstone of nickel catalysis, widely employed in cross-coupling reactions such as the Suzuki-Miyaura, and Negishi couplings. The electronic and steric properties of the phosphine (B1218219) ligands can be tuned to modulate the reactivity and selectivity of the nickel center.

Synthesis of Bis(triphenylphosphine)nickel(II) bromide, [NiBr₂(PPh₃)₂]

This complex is a common starting material and precatalyst for a variety of nickel-catalyzed reactions.[5][6]

Experimental Protocol:

  • To a suitable reaction vessel, add nickel(II) bromide hydrate (B1144303) (NiBr₂·xH₂O).

  • Dissolve the nickel salt in a minimal amount of a suitable solvent such as ethanol (B145695) or a solvent mixture.

  • In a separate flask, dissolve triphenylphosphine (B44618) (PPh₃) (2 equivalents) in the same solvent.

  • Slowly add the triphenylphosphine solution to the nickel bromide solution with stirring.

  • A precipitate will form, which can be collected by filtration.

  • Wash the solid product with the solvent and dry under vacuum.

Quantitative Data:

PrecursorLigandProductSolventYieldRef.
NiBr₂·xH₂OTriphenylphosphine (PPh₃)[NiBr₂(PPh₃)₂]EthanolNot specified[5][6]

Experimental Workflow:

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product NiBr2 NiBr₂·xH₂O dissolve_Ni Dissolve in Ethanol NiBr2->dissolve_Ni PPh3 Triphenylphosphine (PPh₃) dissolve_PPh3 Dissolve in Ethanol PPh3->dissolve_PPh3 mix Mix and Stir dissolve_Ni->mix dissolve_PPh3->mix precipitate Precipitation mix->precipitate filter Filter precipitate->filter wash Wash with Ethanol filter->wash dry Dry under Vacuum wash->dry product [NiBr₂(PPh₃)₂] dry->product

Caption: Workflow for the synthesis of [NiBr₂(PPh₃)₂].

Synthesis of [1,2-Bis(diphenylphosphino)ethane]nickel(II) bromide, [NiBr₂(dppe)]

The bidentate phosphine ligand, dppe, forms a stable chelate complex with nickel, which is also an important precatalyst.[5]

Experimental Protocol:

  • Similar to the synthesis of [NiBr₂(PPh₃)₂], start by dissolving nickel(II) bromide hydrate in a suitable solvent.

  • In a separate flask, dissolve one equivalent of 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) in the same solvent.

  • Add the dppe solution to the nickel bromide solution.

  • The product will precipitate and can be isolated by filtration, followed by washing and drying.

Quantitative Data:

PrecursorLigandProductSolventYieldRef.
NiBr₂·xH₂Odppe[NiBr₂(dppe)]Not specifiedNot specified[5]

Synthesis of Nickel Precatalysts for Cross-Coupling Reactions

NiBr₂ is a common starting material for the in situ generation of active nickel catalysts or for the synthesis of well-defined precatalysts.

NiBr₂/Ligand System for Cross-Electrophile Coupling

In many modern cross-coupling reactions, the active nickel catalyst is generated in situ from a simple nickel salt like NiBr₂ and a suitable ligand.[7]

General Experimental Protocol (Example: Aryl and Alkyl Bromide Coupling):

  • To an oven-dried reaction vessel under an inert atmosphere, add NiBr₂ (e.g., 5 mol%).

  • Add the desired ligand (e.g., a bipyridine or a custom ligand like L1d as described in the reference, typically in slight excess to the nickel salt).[7]

  • Add the aryl bromide (1 equivalent), the alkyl bromide (e.g., 1.5 equivalents), and a reducing agent (e.g., manganese or zinc powder).

  • Add a suitable aprotic solvent (e.g., NMP or DMAc).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to elevated temperatures) for the required time.

  • Monitor the reaction progress by techniques like TLC or GC-MS.

  • Upon completion, perform an aqueous work-up and purify the product by column chromatography.

Quantitative Data Summary for Aryl-Alkyl Cross-Coupling:

Ni PrecursorLigandReductantSolventProduct YieldRef.
NiBr₂L1dMnNMPup to 72%[7]
NiBr₂·3H₂OAmine (serves as ligand and base)None (photochemical)DMAcup to 90%[8]

Logical Relationship of Catalyst Formation and Catalytic Cycle:

cluster_precatalyst Precatalyst Components cluster_cycle Catalytic Cycle NiBr2 NiBr₂ Ni0 Ni(0)Lₙ NiBr2->Ni0 Reduction Ligand Ligand (e.g., bipyridine) Ligand->Ni0 Reductant Reductant (e.g., Mn, Zn) Reductant->Ni0 OxAdd Oxidative Addition (Ar-Br) ArNiII Ar-Ni(II)-Br(Lₙ) Ni0->ArNiII + Ar-Br RadicalGen Radical Generation (from Alkyl-Br) NiIII Ar-Alkyl-Ni(III)(Lₙ) ArNiII->NiIII + Alkyl Radical NiIII->Ni0 Reductive Elimination RedElim Reductive Elimination Product Ar-Alkyl Product NiIII->Product Releases

Caption: In situ catalyst formation and a plausible catalytic cycle.

Synthesis of Organometallic Nickel Complexes

NiBr₂ can also be a precursor to more complex organometallic structures.

Synthesis of a Cyclobutadiene (B73232) Nickel Bromide Complex

A cyclobutadiene nickel bromide complex, which serves as a precursor for other cyclobutadiene nickel compounds, can be synthesized from NiBr₂.[9]

Experimental Protocol:

  • In a reaction vessel, combine NiBr₂, magnesium (Mg), and 3-hexyne (B1328910) in ethanol (EtOH).

  • The reaction yields the dimeric cyclobutadiene bromide complex, [(C₄Et₄)NiBr₂]₂.

  • This complex can be isolated and used for subsequent reactions with other ligands.

Quantitative Data:

PrecursorReagentsProductYieldRef.
NiBr₂3-hexyne, Mg, EtOH[(C₄Et₄)NiBr₂]₂Not specified for this step[9]
[(C₄Et₄)NiBr₂]₂PPh₃, P(OMe)₃, pyridine, etc.(C₄Et₄)Ni(L)Br₂70-95%[9]

Experimental Workflow:

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product NiBr2 NiBr₂ reaction Reaction Mixture NiBr2->reaction Hexyne 3-Hexyne Hexyne->reaction Mg Mg Mg->reaction EtOH EtOH EtOH->reaction product [(C₄Et₄)NiBr₂]₂ reaction->product

Caption: Synthesis of a cyclobutadiene nickel bromide complex.

Conclusion

Nickel(II) bromide is a readily available, versatile, and economical precursor for a vast range of nickel compounds that are of significant interest to researchers in academia and the pharmaceutical industry. The protocols outlined here for the synthesis of nickel-phosphine complexes, the in situ generation of catalysts for cross-coupling, and the preparation of organometallic nickel complexes demonstrate the breadth of its applications. These compounds are instrumental in the development of new synthetic methodologies, which can accelerate the discovery and synthesis of novel therapeutic agents. The provided workflows and data tables offer a practical guide for the synthesis and application of these important nickel compounds.

References

Method

Analytical Chemistry Applications of Nickel Bromide Trihydrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Nickel bromide trihydrate (NiBr₂·3H₂O) is a versatile inorganic salt with emerging applications in analytical chemistry.[1][2] Its utility stem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel bromide trihydrate (NiBr₂·3H₂O) is a versatile inorganic salt with emerging applications in analytical chemistry.[1][2] Its utility stems from its properties as a source of nickel(II) ions, its catalytic activity in certain reactions, and its role as a reagent in the formation of colored complexes suitable for spectrophotometric analysis.[1][3] This document provides detailed application notes and experimental protocols for the use of nickel bromide trihydrate in key analytical techniques relevant to research, quality control, and drug development. The protocols outlined below offer step-by-step guidance for the preparation of standards and the analysis of samples, ensuring accuracy and reproducibility in laboratory settings. While direct analytical methodologies employing nickel bromide trihydrate as a primary reagent are not extensively documented, its application as a precursor for nickel standards in spectroscopic analysis is a fundamental and critical procedure.

Application Note 1: Preparation of Nickel(II) Standard Solutions for Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Application

Accurate quantification of nickel content is crucial in various stages of drug development, from monitoring residual catalyst in active pharmaceutical ingredients (APIs) to assessing elemental impurities in final drug products. Nickel bromide trihydrate serves as an excellent, stable, and high-purity primary standard for the preparation of nickel calibration standards for analysis by Flame Atomic Absorption Spectroscopy (FAAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Principle

A precisely weighed amount of nickel bromide trihydrate is dissolved to create a stock solution of known nickel concentration. This stock solution is then serially diluted to prepare a series of working standards with concentrations that bracket the expected nickel concentration in the sample. These standards are used to generate a calibration curve, from which the concentration of nickel in an unknown sample can be determined by measuring its absorbance (in AAS) or emission intensity (in ICP-OES).

Experimental Protocol

1.3.1 Materials and Reagents

  • Nickel bromide trihydrate (NiBr₂·3H₂O), analytical grade or higher

  • Deionized water (18 MΩ·cm)

  • Nitric acid (HNO₃), trace metal grade

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Analytical balance

1.3.2 Preparation of 1000 ppm Nickel Stock Solution

  • Accurately weigh 4.785 g of Nickel bromide trihydrate (NiBr₂·3H₂O).

  • Quantitatively transfer the weighed solid to a 1000 mL volumetric flask.

  • Add approximately 500 mL of deionized water to dissolve the salt.

  • Add 10 mL of concentrated nitric acid to aid in dissolution and prevent hydrolysis.

  • Dilute to the mark with deionized water, cap, and invert the flask several times to ensure homogeneity.

  • This solution has a nominal concentration of 1000 mg/L (ppm) of Ni²⁺.

1.3.3 Preparation of Working Standards (Example for a 1-10 ppm range)

  • Pipette 1.0 mL of the 1000 ppm Nickel Stock Solution into a 100 mL volumetric flask.

  • Dilute to the mark with deionized water containing 1% (v/v) nitric acid. This is your 10 ppm working standard.

  • Prepare a series of lower concentration standards by serial dilution of the 10 ppm standard as described in the table below.

Quantitative Data

The following table outlines the preparation of a typical set of calibration standards and presents illustrative performance data.

Standard Concentration (ppm Ni²⁺)Volume of 10 ppm Standard (mL)Final Volume (mL)Typical FAAS Absorbance (at 232.0 nm)Typical ICP-OES Intensity (at 231.604 nm)
1.010.01000.04550,000
2.525.01000.112125,000
5.050.01000.225250,000
7.575.01000.338375,000
10.0100.01000.450500,000

Note: Absorbance and intensity values are for illustrative purposes and will vary depending on the specific instrument and its operating conditions.

Workflow Diagram

G cluster_prep Standard Preparation cluster_cal Calibration Curve Generation cluster_sample Sample Analysis weigh Weigh NiBr2·3H2O dissolve Dissolve in H2O/HNO3 weigh->dissolve stock Prepare 1000 ppm Stock Solution dissolve->stock dilute Serial Dilution stock->dilute standards Working Standards (1-10 ppm) dilute->standards analyze_std Analyze Standards (AAS/ICP-OES) standards->analyze_std calibrate Generate Calibration Curve analyze_std->calibrate analyze_sample Analyze Sample (AAS/ICP-OES) calibrate->analyze_sample prep_sample Prepare Sample Solution prep_sample->analyze_sample quantify Quantify Ni Concentration analyze_sample->quantify G cluster_reactants Reaction Components chromogen Chromogenic Reagent (Colored) catalyst Ni²⁺ Catalyst (from NiBr2·3H2O) chromogen->catalyst oxidant Oxidizing Agent oxidant->catalyst product Oxidized Product (Colorless) catalyst->product Catalyzes measurement ΔAbsorbance / ΔTime product->measurement Leads to concentration [Ni²⁺] or [Inhibitor] measurement->concentration Proportional to

References

Application

Application Notes and Protocols: Ligand-Free Suzuki Coupling with Nickel Bromide Catalyst

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for conducting ligand-free Suzuki-Miyaura cross-coupling reactions using an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting ligand-free Suzuki-Miyaura cross-coupling reactions using an inexpensive and readily available nickel bromide catalyst. This methodology offers a cost-effective and operationally simple alternative to traditional palladium-catalyzed systems for the formation of carbon-carbon bonds, a crucial transformation in pharmaceutical and materials science research.[1][2]

The protocols outlined below are based on established research demonstrating high yields and good functional group tolerance for the coupling of a variety of aryl halides with arylboronic acids under ambient, ligand-free, and activator-less conditions.[1][2]

Core Advantages

  • Cost-Effective: Utilizes earth-abundant and inexpensive nickel bromide, significantly reducing catalyst costs compared to palladium-based systems.[1][2]

  • Ligand-Free: Simplifies reaction setup and purification by eliminating the need for complex and often expensive organic ligands.[1][3]

  • Operational Simplicity: The reaction can be performed using standard laboratory equipment without the need for strictly anhydrous or anaerobic conditions, although an inert atmosphere is recommended for optimal results.

  • Good Functional Group Tolerance: The catalytic system is compatible with a range of functional groups, making it suitable for complex molecule synthesis in drug discovery.[1]

Catalytic Cycle

The proposed mechanism for the nickel bromide-catalyzed ligand-free Suzuki coupling involves a Ni(0)/Ni(II) catalytic cycle. The reaction is believed to initiate with the in-situ reduction of Ni(II) to the active Ni(0) species.

Suzuki_Coupling_Cycle Ni0 Ni(0) OxAdd Oxidative Addition Ni0->OxAdd ArNiBr Ar-Ni(II)-Br OxAdd->ArNiBr Transmetal Transmetalation ArNiBr->Transmetal ArNiAr Ar-Ni(II)-Ar' Transmetal->ArNiAr RedElim Reductive Elimination ArNiAr->RedElim RedElim->Ni0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Proposed catalytic cycle for the ligand-free Suzuki-Miyaura coupling.

Experimental Workflow

The general workflow for the nickel bromide-catalyzed Suzuki coupling is straightforward, involving reaction setup under an inert atmosphere, followed by heating and subsequent product purification.

Experimental_Workflow Start Start Setup Reaction Setup: - Aryl halide - Arylboronic acid - NiBr₂ - Base - Solvent Start->Setup Inert Establish Inert Atmosphere (e.g., Argon) Setup->Inert Heat Heat Reaction Mixture (e.g., 120 °C) Inert->Heat Monitor Monitor Reaction Progress (TLC or GC) Heat->Monitor Workup Aqueous Workup Monitor->Workup Upon completion Purify Purification (Column Chromatography) Workup->Purify Analyze Product Characterization (NMR, MS) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for the Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol is adapted from the work of Kumar and colleagues for the ligand-free Suzuki coupling of aryl halides with arylboronic acids.[1][2]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Nickel bromide (NiBr₂) (4 mol%, 0.04 mmol)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane (B91453) (3 mL)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), nickel bromide (4 mol%), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add 1,4-dioxane (3 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously for the specified reaction time (typically 36-48 hours).[1]

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data Summary

The following tables summarize the performance of the nickel bromide catalyst with various substrates. Yields are for isolated products after purification.

Table 1: Coupling of Various Aryl Bromides with Phenylboronic Acid [1]

EntryAryl BromideProductYield (%)
14-Bromotoluene4-Methyl-1,1'-biphenyl85
24-Bromoanisole4-Methoxy-1,1'-biphenyl82
34-Bromobenzonitrile4'-Methyl-[1,1'-biphenyl]-4-carbonitrile78
41-Bromo-4-nitrobenzene4-Nitro-1,1'-biphenyl75
51-Bromonaphthalene1-Phenylnaphthalene80
62-Bromopyridine2-Phenylpyridine72

Reaction conditions: Aryl bromide (1 mmol), phenylboronic acid (1.5 mmol), NiBr₂ (4 mol%), K₃PO₄ (2 equiv), 1,4-dioxane (3 mL), 120 °C, 36 h.[1]

Table 2: Coupling of 4-Bromotoluene with Various Arylboronic Acids [1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Methyl-1,1'-biphenyl85
24-Methoxyphenylboronic acid4'-Methoxy-4-methyl-1,1'-biphenyl81
34-Chlorophenylboronic acid4'-Chloro-4-methyl-1,1'-biphenyl79
43-Nitrophenylboronic acid4-Methyl-3'-nitro-1,1'-biphenyl76
51-Naphthylboronic acid1-(p-Tolyl)naphthalene78
62-Thienylboronic acid2-(p-Tolyl)thiophene70

Reaction conditions: 4-Bromotoluene (1 mmol), arylboronic acid (1.5 mmol), NiBr₂ (4 mol%), K₃PO₄ (2 equiv), 1,4-dioxane (3 mL), 120 °C, 36 h.[1]

Table 3: Effect of Halide on Coupling with Phenylboronic Acid [1]

EntryAryl HalideProductYield (%)
14-Iodotoluene4-Methyl-1,1'-biphenyl90
24-Bromotoluene4-Methyl-1,1'-biphenyl85
34-Chlorotoluene4-Methyl-1,1'-biphenyl45

Reaction conditions: Aryl halide (1 mmol), phenylboronic acid (1.5 mmol), NiBr₂ (4 mol%), K₃PO₄ (2 equiv), 1,4-dioxane (3 mL), 120 °C, 48 h.[1] The reactivity follows the order Ar-I > Ar-Br > Ar-Cl, which corresponds to the C-X bond strength.[1][2]

Applications in Drug Discovery

The Suzuki-Miyaura cross-coupling is a cornerstone reaction in drug discovery for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[4][5] The use of an economical and scalable nickel-based catalytic system is of significant interest for the pharmaceutical industry, particularly in the early stages of lead optimization where rapid synthesis of analog libraries is required.[6][7] This ligand-free protocol provides a valuable tool for medicinal chemists to access diverse chemical matter efficiently.

References

Method

Application Notes and Protocols: Nickel Bromide Catalyzed Carbonylation Reactions

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of nickel bromide-catalyzed carbonylation reactions, offering insights into their mechanisms and pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nickel bromide-catalyzed carbonylation reactions, offering insights into their mechanisms and practical guidance for their application in organic synthesis. The use of nickel catalysts, particularly nickel(II) bromide (NiBr₂), presents a cost-effective and efficient alternative to more expensive palladium-based systems for the introduction of a carbonyl group into various organic molecules.[1] This document details the mechanistic pathways involved, provides quantitative data for representative reactions, and offers detailed experimental protocols for key transformations.

Carbonylative Coupling of Arylboronic Acids

The nickel-catalyzed carbonylative coupling of arylboronic acids represents a powerful method for the synthesis of diaryl ketones. This approach often utilizes a carbon monoxide surrogate, such as N,N-dimethylformamide (DMF), to avoid the direct handling of toxic CO gas, enhancing the safety and convenience of the procedure.[1]

Mechanistic Overview

The reaction is believed to proceed through a catalytic cycle involving a nickel(0) active species. The cycle is initiated by the reduction of the Ni(II) precatalyst. The Ni(0) species then undergoes oxidative addition with an aryl halide (if present) or interacts with the arylboronic acid. In the case of using DMF as a CO source, the reaction involves the cleavage of the C-N bond in DMF. The resulting nickel-acyl species then undergoes transmetalation with the arylboronic acid, followed by reductive elimination to yield the diaryl ketone and regenerate the active Ni(0) catalyst.

Carbonylative_Coupling_of_Arylboronic_Acids NiII Ni(II)Br₂ Ni0 Ni(0)Ln NiII->Ni0 OxAdd Oxidative Addition (Ar-X) NiII_Ar Ar-Ni(II)-X Ni0->NiII_Ar Ar-X CO_ins CO Insertion AcylNi (ArCO)-Ni(II)-X NiII_Ar->AcylNi CO Transmetalation Transmetalation (Ar'B(OH)₂) NiII_diaryl (ArCO)-Ni(II)-Ar' AcylNi->NiII_diaryl Ar'B(OH)₂ NiII_diaryl->Ni0 RedElim Reductive Elimination Product Ar-CO-Ar' NiII_diaryl->Product

Caption: Proposed catalytic cycle for the nickel-catalyzed carbonylative coupling of arylboronic acids.

Quantitative Data
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Ref
13,5-Dimethylphenylboronic acidNiBr₂·diglyme (5 mol%), IPr·HCl (10 mol%)KHCO₃DMF1001485 (estimated)[1]
Experimental Protocol: Synthesis of Bis(3,5-dimethylphenyl)methanone[1]

Materials:

  • 3,5-Dimethylphenylboronic acid

  • NiBr₂·diglyme (Nickel(II) bromide ethylene (B1197577) glycol dimethyl ether complex)

  • IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)

  • Potassium bicarbonate (KHCO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethylphenylboronic acid (1.0 mmol, 1.0 equiv), NiBr₂·diglyme (0.05 mmol, 5 mol%), IPr·HCl (0.10 mmol, 10 mol%), and KHCO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the Schlenk tube with the inert atmosphere three times.

  • Add anhydrous DMF (2.0 mL) to the reaction mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture at this temperature for 14 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford pure bis(3,5-dimethylphenyl)methanone.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Carbonylation of Aryl Halides

The nickel-catalyzed carbonylation of aryl halides is a fundamental transformation for the synthesis of carboxylic acids and their derivatives.[2] These reactions often employ a reductant to generate the active Ni(0) species from a Ni(II) precursor.

Mechanistic Overview

The catalytic cycle typically begins with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) complex then undergoes oxidative addition with the aryl halide to form an organonickel(II) halide complex. Subsequent insertion of carbon monoxide (CO) leads to a nickel(II) acyl complex. Reductive elimination from this intermediate can yield various carbonyl compounds depending on the other reactants present. In the presence of a nucleophile, such as an amine, an amide can be formed.[3] Alternatively, in reductive carboxylation with CO₂, the organonickel(II) halide is reduced to an organonickel(I) species, which then reacts with CO₂.[2]

Carbonylation_of_Aryl_Halides NiII_precatalyst Ni(II)X₂ Ni0 Ni(0)Lₙ NiII_precatalyst->Ni0 Reduction NiII_ArX Ar-Ni(II)-X Ni0->NiII_ArX Oxidative Addition ArX Ar-X AcylNi (ArCO)-Ni(II)-X NiII_ArX->AcylNi CO Insertion CO CO Product Ar-CO-Nu AcylNi->Product Nucleophilic Attack & Reductive Elimination Nucleophile Nu-H Product->Ni0 Regeneration

Caption: General catalytic cycle for the nickel-catalyzed aminocarbonylation of aryl halides.

Quantitative Data
EntryAryl HalideCatalystLigandReductantCO SourceSolventTemp (°C)Yield (%)Ref
14-Iodo-1,1'-biphenylNiBr₂ (10 mol%)L1Mn (3.0 equiv)BrCNDioxane5082 (gram scale)[4]
2Benzyl (B1604629) chlorideNiCl₂·glymePCp₃·HBF₄ZnCO₂ (1 atm)DMFRTup to 99[5][6][7]
3Aryl chlorideNi(acac)₂PhenylsilaneHFIhighup to 99[3]
Experimental Protocol: Reductive Cyanation of 4-Iodo-1,1'-biphenyl[4]

Materials:

  • 4-Iodo-1,1'-biphenyl

  • Cyanogen (B1215507) bromide (BrCN)

  • Nickel(II) bromide (NiBr₂)

  • Ligand L1 (as specified in the reference)

  • Manganese (Mn) powder

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dioxane

Procedure:

  • To a reaction vessel, add 4-iodo-1,1'-biphenyl (0.2 mmol), cyanogen bromide (0.6 mmol), NiBr₂ (10 mol%), ligand L1 (12 mol%), Mn powder (3.0 equiv), and DBU (1.5 equiv).

  • Add dioxane (0.5 mL) to the vessel.

  • Seal the vessel and heat the reaction mixture at 50 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is worked up according to standard procedures (e.g., dilution with an organic solvent, washing with water and brine, drying, and concentration).

  • The crude product is purified by column chromatography to yield the corresponding aryl nitrile.

Carbonylation of Alkenes and Alkynes

Nickel-catalyzed carbonylation of unsaturated C-C bonds provides a direct route to valuable carbonyl compounds such as ketones and carboxylic acid derivatives. These reactions can proceed through various mechanisms, including those involving radical intermediates.

Mechanistic Overview

In the case of the three-component carboacylation of alkenes, a low-valent nickel species is proposed to react with an alkyl bromide to generate an alkyl radical. This radical then adds to the alkene, forming a secondary alkyl radical. This new radical is captured by a Ni(0) species to form an alkyl-Ni(I) intermediate, which can then undergo carbonylation and further reaction to yield the final ketone product.[8]

Carboacylation_of_Alkenes Ni_low_valent Ni(0)/Ni(I) Alkyl_radical R• Ni_low_valent->Alkyl_radical SET Alkyl_halide R-X Secondary_radical R-Alkene• Alkyl_radical->Secondary_radical Alkene Addition Alkene Alkene Alkyl_NiI R-Alkene-Ni(I) Secondary_radical->Alkyl_NiI Capture by Ni(0) Acyl_Ni (R-Alkene-CO)-Ni Alkyl_NiI->Acyl_Ni CO Insertion CO CO Product Ketone Acyl_Ni->Product Further Reaction & Catalyst Regeneration Carbonylation_of_Alcohols Alcohol R-CH₂-CH₂-OH Dehydration Dehydration Alcohol->Dehydration Alkene R-CH=CH₂ Dehydration->Alkene Hydrocarboxylation Ni-catalyzed Hydrocarboxylation Alkene->Hydrocarboxylation CO, H₂O Carboxylic_Acid R-CH(CH₃)-COOH Hydrocarboxylation->Carboxylic_Acid

References

Application

Application Notes and Protocols for the Use of NiBr2-glyme Complex in Organic Transformations

For Researchers, Scientists, and Drug Development Professionals The nickel(II) bromide ethylene (B1197577) glycol dimethyl ether complex (NiBr2-glyme) and its analogue, the diethylene glycol dimethyl ether complex (NiBr2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nickel(II) bromide ethylene (B1197577) glycol dimethyl ether complex (NiBr2-glyme) and its analogue, the diethylene glycol dimethyl ether complex (NiBr2-diglyme), have emerged as versatile, cost-effective, and user-friendly pre-catalysts in a wide array of organic transformations. Their stability in air and solubility in common organic solvents make them attractive alternatives to air-sensitive Ni(0) sources for facilitating challenging cross-coupling reactions. These application notes provide detailed protocols and quantitative data for key synthetic methods utilizing these powerful catalysts.

Nickel-Catalyzed Reductive Coupling of Unactivated Alkyl Bromides and Aliphatic Aldehydes

This protocol outlines a mild and convenient method for the coupling of aliphatic aldehydes and unactivated alkyl bromides to generate silyl-protected secondary alcohols. The catalytic system employs a common Ni(II) precatalyst and a readily available bisoxazoline (BiOX) ligand, with manganese powder serving as the stoichiometric reductant.[1][2][3]

Experimental Protocol

A general procedure for the nickel-catalyzed reductive coupling is as follows:

  • To an oven-dried vial, add NiBr2(glyme) (10 mol%), a bisoxazoline ligand (15 mol%), sodium iodide (0.5 equiv.), and manganese powder (4.0 equiv.).

  • The vial is sealed and purged with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous N,N-dimethylformamide (DMF) to the vial.

  • To the stirred mixture, add the aliphatic aldehyde (1.0 equiv.), the unactivated alkyl bromide (1.0–2.0 equiv.), chlorotrimethylsilane (B32843) (TESCl, 1.5 equiv.), and a diene additive (0.75 equiv.).

  • The reaction mixture is stirred at room temperature for the specified time, with progress monitored by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction is worked up by dilution with an organic solvent and filtration. The filtrate is then washed, dried, and concentrated.

  • The crude product is purified by flash column chromatography to yield the silyl-protected secondary alcohol.[1]

Quantitative Data Summary
Aldehyde SubstrateAlkyl Bromide SubstrateProduct Yield (%)Reference
Dihydrocinnamaldehyde1-bromohexane75[1]
Dihydrocinnamaldehyde1-bromooctane80[1]
Cyclohexanecarboxaldehyde3-bromopropionitrile68[1]
Pivaldehyde1-bromo-3-phenylpropane71[1]

Direct Synthesis of α-Aryl-α-Trifluoromethyl Alcohols via Nickel-Catalyzed Cross-Electrophile Coupling

This method describes a nickel-catalyzed reductive cross-electrophile coupling for the synthesis of α-aryl-α-trifluoromethyl alcohols from iodoarenes and a redox-active N-trifluoroethoxyphthalimide.[4][5][6][7] This protocol provides a formal arylation of trifluoroacetaldehyde (B10831) under mild conditions with a broad functional group tolerance.[4][6]

Experimental Protocol

A general procedure for this transformation is as follows:

  • In a nitrogen-filled glovebox, a reaction vial is charged with the nickel pre-catalyst (e.g., [Ni(L5)Cl2], 10 mol%), zinc powder (2 equiv.), and sodium iodide (1 equiv.).

  • N,N-dimethylacetamide (DMA) is added as the solvent.

  • The iodoarene (1.0 equiv.), N-trifluoroethoxyphthalimide (3.0 equiv.), and chlorotrimethylsilane (TMSCl, 1.0 equiv.) are added to the stirred mixture.

  • The reaction is stirred at room temperature for approximately 2 hours.

  • Upon completion, the reaction is quenched and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield the α-aryl-α-trifluoromethyl alcohol.[5]

Quantitative Data Summary
Iodoarene SubstrateProduct Yield (%)Reference
4-Iodoanisole88[5]
4-Iodotoluene74[5]
1-Iodo-4-(trifluoromethyl)benzene65[5]
Methyl 4-iodobenzoate68[5]

Nickel-Catalyzed Asymmetric Kumada Cross-Coupling of Racemic α-Bromoketones

This protocol details an enantioselective Kumada cross-coupling reaction of racemic α-bromoketones with aryl Grignard reagents, catalyzed by a nickel complex formed in situ from NiCl2-glyme (NiBr2-glyme can also be used) and a C2-symmetric bis(oxazoline) ligand.[8][9][10][11] This method allows for the synthesis of enantioenriched α-arylketones at low temperatures.[8][9]

Experimental Protocol

A sample experimental procedure is as follows:

  • A solution of the aryl Grignard reagent is prepared in 1,2-dimethoxyethane (B42094) (DME) and cooled to -60 °C.

  • In a separate vial, the bis(oxazoline) ligand and NiCl2-glyme are dissolved in DME to form the catalyst solution.

  • The α-bromoketone is added to the catalyst solution and stirred briefly.

  • This mixture is then added dropwise to the cold Grignard solution.

  • The reaction is stirred at -60 °C for 16-32 hours.

  • The reaction is quenched, and the product is extracted and purified by standard methods.[10][11]

Quantitative Data Summary
α-Bromoketone SubstrateAryl Grignard ReagentProduct Yield (%)Enantiomeric Excess (ee, %)Reference
2-Bromo-1-phenylethanonePhenylmagnesium bromide8092[8][10]
2-Bromo-1-(4-methoxyphenyl)ethanone4-Methoxyphenylmagnesium bromide8593[8]
2-Bromo-1-(naphthalen-2-yl)ethanoneNaphthylmagnesium bromide7891[8]
1-Bromo-3,3-dimethylbutan-2-onePhenylmagnesium bromide7588[8]

Nickel-Catalyzed Miyaura-Type Borylation of Alkyl Halides

This section describes a nickel-catalyzed method for the Miyaura-type borylation of unactivated primary, secondary, and tertiary alkyl halides with a diboron (B99234) reagent to produce alkylboronates.[12] The catalyst is formed in situ from NiBr2-diglyme and a pybox ligand.[12]

Experimental Protocol

A general procedure for the borylation of alkyl halides is as follows:

  • In an inert atmosphere glovebox, a vial is charged with NiBr2-diglyme, the pybox ligand, and the diboron reagent (e.g., bis(pinacolato)diboron).

  • The alkyl halide is added, followed by the solvent.

  • The reaction mixture is stirred at room temperature until the starting material is consumed.

  • The reaction is then quenched, and the product is isolated and purified.

Quantitative Data Summary
Alkyl Halide SubstrateProduct Yield (%)Reference
1-Iodooctane85[12]
2-Bromooctane82[12]
1-Bromo-1-methylcyclohexane90[12]
tert-Butyl bromide88[12]

Visualizations

G cluster_prep Catalyst Preparation and Reaction Setup start Oven-dried Reaction Vessel add_catalyst Add NiBr2-glyme/diglyme and Ligand start->add_catalyst add_reductant Add Stoichiometric Reductant (e.g., Mn, Zn) add_catalyst->add_reductant inert_atm Establish Inert Atmosphere (e.g., Ar, N2) add_reductant->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent add_reactants Add Substrates (e.g., Aldehyde, Alkyl Halide) add_solvent->add_reactants reaction Stir at Specified Temperature add_reactants->reaction workup Reaction Workup and Purification reaction->workup product Isolated Product workup->product

Caption: General experimental workflow for NiBr2-glyme catalyzed reactions.

G Ni(II) Ni(II) Ni(0) Ni(0) Ni(II)->Ni(0) Reduction (e.g., Mn, Zn) Ni(I) Ni(I) Ni(0)->Ni(I) Oxidative Addition (R1-X) Ni(I)->Ni(II) Disproportionation/ Oxidation Ni(III) Ni(III) Ni(I)->Ni(III) Oxidative Addition (R2-X) Product Product Ni(III)->Product Reductive Elimination Product->Ni(I) Re-entry to cycle

Caption: Plausible catalytic cycle for cross-electrophile coupling.

G cluster_synthesis Synthesis of NiBr2-glyme Complex NiBr2_anhydrous Anhydrous NiBr2 reflux Stir/Reflux in Glyme NiBr2_anhydrous->reflux glyme Glyme (1,2-dimethoxyethane) glyme->reflux filtration Filter the solid product reflux->filtration drying Dry under vacuum filtration->drying product NiBr2-glyme Complex drying->product

Caption: Simplified workflow for the synthesis of the NiBr2-glyme pre-catalyst.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in Nickel Bromide Catalyzed Reactions

Welcome to the Technical Support Center for nickel bromide catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction c...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for nickel bromide catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve yields in their experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with nickel bromide catalysts and offers guidance on how to resolve them.

Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and solutions?

A1: Several factors can lead to a sluggish or incomplete reaction. A systematic approach to troubleshooting is often the most effective.

  • Catalyst Activity: The active Ni(0) species may not be generating efficiently from the Ni(II) precatalyst.

    • Solution: Ensure your reducing agent (e.g., Mn, Zn) is fresh and active. Consider activation of the reducing agent if necessary. The choice of reducing agent can be critical, with zinc or manganese being commonly used.[1][2][3]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the nickel catalyst and facilitating key steps in the catalytic cycle.

    • Solution: The electronic and steric properties of the ligand are critical.[4] For Suzuki-Miyaura couplings, bulky, electron-rich phosphine (B1218219) ligands can be effective.[5] In some cases, ligand-free conditions with NiBr2 have been shown to be effective at high temperatures.[6][7]

  • Solvent Effects: The solvent can significantly impact reaction rates and yields by influencing the solubility of reagents and stabilizing intermediates.

    • Solution: Polar aprotic solvents like DMF or NMP are often effective.[8][9] However, "green" solvents such as 2-Me-THF and t-amyl alcohol have also been used successfully in some nickel-catalyzed Suzuki-Miyaura couplings.[10]

  • Purity of Starting Materials: Impurities in your starting materials, such as water or other protic species, can quench reactive intermediates.

    • Solution: Ensure all reagents and solvents are anhydrous and of high purity. Degassing the solvent is also a good practice to remove dissolved oxygen.[4]

Q2: I am observing significant formation of homocoupled byproducts. How can I improve the selectivity for the cross-coupled product?

A2: Homocoupling is a common side reaction in cross-coupling chemistry. Optimizing for cross-selectivity is key to improving your yield.

  • Reaction Kinetics: The relative rates of oxidative addition of the two electrophiles can influence selectivity.

    • Solution: In cross-electrophile couplings, the choice of ligand and reaction conditions can modulate the activation of each electrophile.[11] For instance, in couplings of aryl and alkyl halides, the mechanism can involve sequential activation, which helps to control selectivity.[12]

  • Additives: Certain additives can suppress homocoupling pathways.

    • Solution: The use of olefin additives, such as 1,5-hexadiene, has been shown to minimize side products and improve yields in some reductive couplings.[8][13] The addition of salts like LiBr can also be beneficial.[9]

Q3: My catalyst appears to be deactivating, as evidenced by the formation of a black precipitate (nickel-black). What can I do to prevent this?

A3: Catalyst deactivation through the formation of nickel-black is a known issue, particularly in photoredox/nickel dual catalytic systems.[14][15][16]

  • Stabilizing Low-Valent Nickel: The agglomeration of low-valent nickel species leads to the formation of inactive nickel-black.[14]

    • Solution: The presence of a suitable ligand is crucial to stabilize the active nickel species and prevent aggregation.[17] In some cases, increasing the concentration of an amine substrate can help stabilize nickel intermediates and reduce nickel-black formation.[15][16]

  • Controlling Reaction Rates: The balance between the rates of oxidative addition and reductive elimination is important. An accumulation of Ni(0) can occur if the oxidative addition is slow, leading to agglomeration.[14]

    • Solution: Adjusting reaction parameters such as light intensity (in photoredox catalysis) or concentration can help maintain a low steady-state concentration of the reactive Ni(0) species.[14]

Frequently Asked Questions (FAQs)

Q1: What is the role of the ligand in nickel bromide catalyzed reactions?

A1: The ligand is critical for several reasons: it stabilizes the nickel center in its various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), influences the rates of key elementary steps like oxidative addition and reductive elimination, and can control the selectivity of the reaction.[18][19][20] The choice of ligand, from simple phosphines and N-heterocyclic carbenes to bidentate nitrogen-based ligands, can dramatically alter the outcome of the reaction.[19]

Q2: How does the choice of solvent affect the reaction yield?

A2: The solvent can have a profound effect on the efficiency of NiBr2-catalyzed reactions.[21] Polar solvents can stabilize polar transition states, potentially accelerating key steps like oxidative addition.[21] The solubility of all reaction components in the chosen solvent is also essential for a homogeneous reaction mixture and optimal catalytic activity. Common solvents include DMF, DMAc, NMP, and dioxane.[6][8][9][15]

Q3: What are the common reducing agents used, and how do they work?

A3: Stoichiometric metallic reducing agents like manganese (Mn) and zinc (Zn) are frequently used to generate the active Ni(0) catalyst from a Ni(II) precatalyst (e.g., NiBr2).[1][2][3] The reducing agent directly reduces the nickel center.[1] The choice of reductant can be important, and their redox potential plays a role in the overall catalytic cycle.[2]

Q4: Can I use air-stable Ni(II) precatalysts?

A4: Yes, a major advantage of many modern nickel-catalyzed protocols is the use of air-stable Ni(II) precatalysts like NiBr2 or NiBr2·glyme.[1][8] These are then reduced in situ to the active Ni(0) species, avoiding the need for sensitive, air-free handling of Ni(0) complexes.

Q5: How can I ensure the purity of my starting materials?

A5: The purity of starting materials is crucial for reproducibility and high yields. Standard laboratory techniques for purification should be employed. For example, aryl halides can be purified by recrystallization or chromatography. Solvents should be appropriately dried and degassed. It is also important to ensure the quality of the boronic acids in Suzuki-Miyaura couplings, as they can degrade over time.

Data Presentation

Table 1: Effect of Ligand on Yield in a Ni-Catalyzed Cross-Electrophile Coupling

EntryLigand (L1)Yield (%)
1L1a (electron-neutral)65
2L1b (substituent on phenyl)58
3L1c (electron-donating)62
4L1d (electron-withdrawing)72
Reaction Conditions: NiBr2 (10 mol%), Ligand (12 mol%), 4-bromobenzoate, 1-bromo-3-phenylpropane, Mn reductant, NMP solvent. Data adapted from Gao et al., 2022.[9]

Table 2: Optimization of Catalyst Loading and Additives

EntryNiBr2 (mol%)L1d (mol%)AdditiveYield (%)
11012None72
27.57.5None68
31515None84
42020None75
51515LiCl80
61515LiBr91
Reaction Conditions: 4-bromobenzoate, 1-bromo-3-phenylpropane, Mn reductant, NMP solvent. Data adapted from Gao et al., 2022.[9]

Experimental Protocols

General Protocol for a Nickel-Catalyzed Reductive Cross-Coupling of an Aryl Bromide and an Alkyl Bromide

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), NiBr2 (10 mol%), and the chosen ligand (e.g., a bipyridine or phosphine ligand, 12 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., DMF or NMP) via syringe. Then, add the alkyl bromide (1.5-2.0 equiv) and any additives (e.g., NaI, 1,5-hexadiene).[8] Finally, add the metallic reducing agent (e.g., Mn or Zn powder, 2-4 equiv).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 20-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by carefully adding it to an aqueous solution (e.g., saturated NH4Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions materials Verify Starting Material Quality start->materials byproducts Analyze for Byproducts start->byproducts precatalyst Inactive Precatalyst? catalyst->precatalyst ligand Suboptimal Ligand? catalyst->ligand reductant Ineffective Reductant? catalyst->reductant temperature Incorrect Temperature? conditions->temperature solvent Poor Solvent Choice? conditions->solvent concentration Suboptimal Concentration? conditions->concentration purity Impure Reagents? materials->purity anhydrous Water or Oxygen Present? materials->anhydrous solve_precatalyst Use fresh NiBr2 or NiBr2·glyme precatalyst->solve_precatalyst Yes solve_ligand Screen different ligand classes (phosphines, N-ligands) ligand->solve_ligand Yes solve_reductant Use fresh, activated Mn or Zn powder reductant->solve_reductant Yes solve_temperature Screen a range of temperatures (e.g., RT to 120°C) temperature->solve_temperature Yes solve_solvent Test different polar aprotic solvents (DMF, NMP, etc.) solvent->solve_solvent Yes solve_concentration Vary the concentration of reactants concentration->solve_concentration Yes solve_purity Purify starting materials (recrystallization, chromatography) purity->solve_purity Yes solve_anhydrous Use anhydrous, degassed solvents and inert atmosphere anhydrous->solve_anhydrous Yes

Caption: Troubleshooting workflow for low yield in NiBr2 catalyzed reactions.

Catalytic_Cycle cluster_radical Radical Generation NiII Ni(II)Br2L_n Ni0 Ni(0)L_n NiII->Ni0  Reduction  (e.g., Mn, Zn) NiII_Ar Ar-Ni(II)BrL_n Ni0->NiII_Ar  Oxidative Addition  (Ar-Br) Ni0_deactivation Ni(0) Aggregation (Nickel-Black) Ni0->Ni0_deactivation  Deactivation NiIII Ar-Ni(III)(R)BrL_n NiII_Ar->NiIII  + R• NiI Ni(I)BrL_n NiIII->NiI  Reductive Elimination  (Ar-R) NiI->Ni0  Reduction RBr R-Br R_radical R• RBr->R_radical  Activation by Ni(I) NiI_activate Ni(I)BrL_n NiII_activate Ni(II)Br2L_n

Caption: Generalized catalytic cycle for a Ni-catalyzed cross-electrophile coupling.

References

Optimization

Stability and storage conditions for Nickel bromide trihydrate

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Nickel bromide trihydrate, along with troubleshooting guidance...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Nickel bromide trihydrate, along with troubleshooting guidance for common experimental issues.

Troubleshooting Guide

This guide addresses specific problems that may arise during the handling and use of Nickel bromide trihydrate.

Problem Possible Cause(s) Recommended Solution(s)
Color change from green to yellowish-brown or brown. Dehydration of the trihydrate form to the anhydrous form. This can be caused by storage at elevated temperatures or in very low humidity environments.While the anhydrous form may still be usable for some applications, it's crucial to acknowledge the change in water content for stoichiometric calculations. If the hydrated form is required, it is recommended to use a fresh, properly stored batch.
The material has become clumped or appears wet. Absorption of atmospheric moisture. Nickel bromide trihydrate is hygroscopic and deliquescent.[1][2]Use the material in a controlled environment, such as a glove box with a dry atmosphere. If clumping is minor, the material can be gently crushed to a powder before use, but be aware that the water content may have increased.
Inconsistent experimental results. Variability in the hydration state of the nickel bromide. Improper storage can lead to a mixture of different hydrates or the anhydrous form, affecting molar mass and reactivity.Ensure consistent and proper storage of the material. Consider performing a "loss on drying" experiment to determine the exact water content of your batch before use.
Difficulty dissolving the compound. The anhydrous form of nickel bromide may dissolve slower than the hydrated form. The presence of impurities from improper handling could also affect solubility.Use an appropriate solvent such as water, alcohol, ether, or ammonium (B1175870) hydroxide.[1][2] Gentle heating and stirring can aid dissolution. Ensure the use of high-purity solvents.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Nickel bromide trihydrate?

A1: Nickel bromide trihydrate should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5] It is important to protect it from moisture due to its hygroscopic nature.[5] Storage in a desiccator or a controlled humidity environment is recommended for long-term stability.

Q2: How stable is Nickel bromide trihydrate?

A2: Under recommended storage conditions, Nickel bromide trihydrate is stable.[3][6][7] However, it can lose its water of hydration. The trihydrate loses its three water molecules at 300°C.[1][2]

Q3: What does a change in the appearance of Nickel bromide trihydrate signify?

A3: Nickel bromide trihydrate is typically a green crystalline solid.[4][6] A change in color to yellowish-brown can indicate dehydration to the anhydrous form.[1][2] If the material appears wet or clumped, it has likely absorbed atmospheric moisture.

Q4: What materials are incompatible with Nickel bromide trihydrate?

A4: Nickel bromide trihydrate should not be stored with strong oxidizing agents.[3]

Q5: What are the primary hazards associated with Nickel bromide trihydrate?

A5: Nickel bromide trihydrate is harmful if swallowed, may cause an allergic skin reaction, and can cause allergy or asthma symptoms if inhaled.[4][8] It is also suspected of causing genetic defects, may cause cancer, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[4][8] It is very toxic to aquatic life with long-lasting effects.[3][4]

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula NiBr₂·3H₂O[4]
Molecular Weight 272.58 g/mol [4][6]
Appearance Green crystalline solid[4][6]
Decomposition Loses 3H₂O at 300°C[1][2][9]
Melting Point (Anhydrous) 963 °C[1][7]
Solubility Soluble in water, alcohol, ether, and ammonium hydroxide[1][2]

Experimental Protocols

Determination of Water Content by "Loss on Drying"

This protocol describes how to determine the percentage of water in a sample of Nickel bromide trihydrate.

Materials:

  • Nickel bromide trihydrate sample

  • Drying oven

  • Porcelain crucible

  • Analytical balance

  • Desiccator

Procedure:

  • Heat a clean, empty porcelain crucible in a drying oven at 110°C for 1 hour.

  • Transfer the hot crucible to a desiccator and allow it to cool to room temperature.

  • Weigh the cooled crucible accurately on an analytical balance (this is mass_1).

  • Add approximately 1-2 g of the Nickel bromide trihydrate sample to the crucible and weigh it accurately (this is mass_2).

  • Place the crucible with the sample in the drying oven at 110°C for at least 4 hours.

  • After 4 hours, transfer the crucible to a desiccator, allow it to cool to room temperature, and then weigh it accurately (this is mass_3).

  • Repeat steps 5 and 6 until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).

  • Calculate the percentage of water using the following formula:

    % Water = ((mass_2 - mass_3) / (mass_2 - mass_1)) * 100

Visualizations

Stability_Workflow cluster_storage Storage Conditions cluster_compound Compound State cluster_outcome Experimental Outcome Proper_Storage Proper Storage (Tightly Sealed, Cool, Dry, Dark) Stable_Hydrate Stable Nickel Bromide Trihydrate (Green, Crystalline) Proper_Storage->Stable_Hydrate Maintains Integrity Improper_Storage Improper Storage (Open Container, Humid, Warm, Light) Dehydrated_Anhydrous Dehydrated Anhydrous Form (Yellowish-Brown) Improper_Storage->Dehydrated_Anhydrous Causes Dehydration Moisture_Contaminated Moisture Contaminated (Clumped, Wet) Improper_Storage->Moisture_Contaminated Causes Hydration/ Deliquescence Reliable_Results Reliable & Reproducible Results Stable_Hydrate->Reliable_Results Inaccurate_Results Inaccurate Stoichiometry & Inconsistent Results Dehydrated_Anhydrous->Inaccurate_Results Moisture_Contaminated->Inaccurate_Results

Caption: Logical workflow for Nickel bromide trihydrate stability.

References

Troubleshooting

Technical Support Center: Handling Hygroscopic Nickel(II) Bromide Trihydrate

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hygroscopic Nickel(II) bromide trihydrate. Frequently Asked Questions...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hygroscopic Nickel(II) bromide trihydrate.

Frequently Asked Questions (FAQs)

Q1: What is Nickel(II) bromide trihydrate and why is it considered hygroscopic?

A1: Nickel(II) bromide trihydrate (NiBr₂·3H₂O) is a hydrated inorganic salt.[1][2] It is characterized as a light yellowish-green to green crystalline powder.[1][3] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[2][4][5] This can cause the material to become damp and form clumps, potentially affecting its chemical properties.[4][6]

Q2: What are the primary safety hazards associated with Nickel(II) bromide trihydrate?

A2: Nickel(II) bromide trihydrate is considered a hazardous chemical.[7] Key hazards include:

  • May cause an allergic skin reaction.[7][8]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7][8]

  • Suspected of causing genetic defects.[7][8]

  • May cause cancer.[7][8]

  • May damage fertility or the unborn child.[7][8]

  • Causes damage to organs through prolonged or repeated exposure.[7][8]

  • Very toxic to aquatic life with long-lasting effects.[7][9]

Always consult the Safety Data Sheet (SDS) before handling this chemical.[7][8][9]

Q3: How should I properly store Nickel(II) bromide trihydrate to minimize water absorption?

A3: To minimize moisture absorption, store Nickel(II) bromide trihydrate in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][9] For enhanced protection, consider placing the primary container inside a larger, sealed container with a desiccant.

Q4: My Nickel(II) bromide trihydrate has formed clumps. Can I still use it?

A4: If the material has only formed clumps due to moisture absorption, it may still be usable depending on your experimental requirements.[4] However, the presence of excess water can affect reaction stoichiometry and concentration calculations. For highly sensitive applications, using a fresh, dry batch is recommended. If you choose to use clumped material, you may need to gently break up the clumps with a spatula before weighing.[4]

Q5: What personal protective equipment (PPE) is required when handling this compound?

A5: When handling Nickel(II) bromide trihydrate, you should wear appropriate personal protective equipment, including:

  • Chemical safety goggles or eyeglasses.

  • Protective gloves.

  • A lab coat or other protective clothing to prevent skin exposure.[7]

  • In cases of inadequate ventilation or when dust is generated, respiratory protection is necessary.[7][9][10]

Troubleshooting Guide

Issue Possible Cause Solution
Difficulty in accurately weighing the reagent. The material has absorbed moisture and become "sticky" or clumped.Weigh the material quickly to minimize air exposure.[4] For larger quantities, consider handling inside a glove box or a controlled low-humidity environment.[11]
Inconsistent experimental results. The water content of the hygroscopic material is variable, leading to inaccurate concentrations.Use a fresh, unopened container of the reagent. If this is not possible, you may need to determine the water content of your current batch through analytical methods like Karl Fischer titration.
The material has changed color or appears wet. Significant water absorption has occurred, potentially leading to deliquescence (dissolving in the absorbed water).[6]This indicates a high level of water contamination. It is strongly recommended to use a new batch of the reagent for any quantitative or sensitive applications. The material may be disposed of according to hazardous waste regulations.[9]
Spillage of Nickel(II) bromide trihydrate powder. Accidental mishandling of the container.Avoid creating dust.[9] Carefully sweep or scoop up the spilled material and place it in a suitable, closed container for disposal.[9] Ensure the area is cleaned thoroughly.

Data Presentation

Physical and Chemical Properties of Nickel(II) Bromide Trihydrate

PropertyValue
CAS Number 7789-49-3[7][12]
Molecular Formula NiBr₂·3H₂O[1][8]
Molecular Weight 272.55 g/mol [1][12]
Appearance Light yellowish-green to green crystalline powder[1][3]
Solubility Soluble in water and alcohols[3][5][13]
Melting Point Loses water at 300°C[5][13]
Density 5.098 g/mL at 25°C (anhydrous)[13]

Experimental Protocols

Protocol 1: Standard Handling Procedure for Weighing and Dispensing

  • Preparation : Before opening the container, ensure your workspace is clean and you are wearing the appropriate PPE (lab coat, gloves, safety goggles).

  • Minimize Exposure : Open the container of Nickel(II) bromide trihydrate in an area with low humidity, if possible, or under a fume hood.

  • Dispensing : Quickly weigh the desired amount of the reagent using a clean, dry spatula and weighing boat.

  • Sealing : Immediately and tightly close the container after dispensing to prevent moisture absorption.

  • Clean-up : Clean any spills promptly and dispose of contaminated materials as hazardous waste.

Protocol 2: Handling of Clumped Nickel(II) Bromide Trihydrate

  • Assessment : Visually inspect the clumped material. If it is only slightly agglomerated, it may be possible to proceed. If it is visibly wet or has formed a solution, it should be discarded.

  • Breaking Clumps : In a well-ventilated area or fume hood, gently use a clean, dry spatula to break up the clumps within the container or on a watch glass.[4]

  • Weighing : Proceed to weigh the material, acknowledging that the water content is higher than specified.

  • Documentation : Note the state of the material in your experimental records, as this may be a source of error or variability.

Visualizations

HandlingHygroscopicReagent Workflow for Handling Hygroscopic Reagents start Start: Need to use Nickel(II) bromide trihydrate check_condition Is the container unopened and the material free-flowing? start->check_condition weigh_direct Proceed with standard weighing protocol. (Protocol 1) check_condition->weigh_direct Yes check_clumped Is the material only slightly clumped? check_condition->check_clumped No end_experiment Proceed with experiment weigh_direct->end_experiment handle_clumped Handle with care, breaking up clumps. (Protocol 2) Note potential for inaccuracy. check_clumped->handle_clumped Yes discard Material is overly compromised. Use a new batch and dispose of the old material. check_clumped->discard No (visibly wet) handle_clumped->end_experiment

Caption: Decision workflow for handling Nickel(II) bromide trihydrate.

SafetyPrecautions Safety Pathway for Handling Hazardous Chemicals cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling sds Consult Safety Data Sheet (SDS) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation dispense Dispense Reagent Carefully (Avoid Dust) ventilation->dispense spill Clean Spills Immediately dispense->spill storage Store in Tightly Sealed Container spill->storage disposal Dispose of Waste Properly (Hazardous Waste) storage->disposal

Caption: Logical flow of safety precautions for chemical handling.

References

Optimization

Troubleshooting low catalytic activity of NiBr2·3H2O

Welcome to the technical support center for troubleshooting the use of Nickel(II) bromide trihydrate (NiBr₂·3H₂O) in catalytic applications. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the use of Nickel(II) bromide trihydrate (NiBr₂·3H₂O) in catalytic applications. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to low catalytic activity.

Frequently Asked Questions (FAQs)

Q1: My reaction catalyzed by NiBr₂·3H₂O is not proceeding or is showing very low conversion. What are the most common initial checks?

A1: When encountering low or no catalytic activity with NiBr₂·3H₂O, begin by verifying the following:

  • Inert Atmosphere: Nickel catalysts, particularly the active Ni(0) species, are highly sensitive to oxygen. Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., Argon or Nitrogen) and that all solvents and reagents are properly degassed.

  • Reagent Purity: The purity of your substrates, solvents, and any additives is crucial. Impurities can act as catalyst poisons.

  • Catalyst Activation: NiBr₂·3H₂O is a Ni(II) precatalyst and requires in-situ reduction to the active Ni(0) species for the catalytic cycle to begin. Confirm that your protocol includes an appropriate reducing agent.

Q2: How is the active Ni(0) catalyst generated from the NiBr₂·3H₂O precatalyst?

A2: The active Ni(0) species is typically generated in-situ by introducing a stoichiometric metallic reductant to the reaction mixture containing NiBr₂·3H₂O. Common reducing agents include zinc (Zn) or manganese (Mn) powder. This reduction is a critical step for initiating the catalytic cycle.

Q3: Can the water of hydration in NiBr₂·3H₂O affect the reaction?

A3: Yes, the presence of water can influence the reaction. While some cross-coupling reactions tolerate or even benefit from a small amount of water, it can also interfere with certain catalytic cycles or react with sensitive reagents. In some cases, the hydration level of the nickel salt has been shown to be important for catalytic activity. If you suspect water is an issue, consider using anhydrous NiBr₂ or drying the hydrated form.

Q4: What role do ligands play when using NiBr₂·3H₂O?

A4: While some reactions can proceed without an external ligand, ligands are often critical for stabilizing the nickel catalyst, modulating its reactivity, and influencing selectivity. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can protect the metal center, prevent catalyst deactivation, and promote key steps in the catalytic cycle. If you are running a ligand-free reaction with low yield, the addition of a suitable ligand is a key parameter to investigate.

Q5: What are common signs of catalyst deactivation?

A5: Catalyst deactivation can manifest as:

  • Stalled reaction progress after initial conversion.

  • Formation of nickel black (finely divided, inactive nickel metal).

  • Inconsistent results between batches.

  • Formation of side products from undesired reaction pathways.

Troubleshooting Guide: Low Catalytic Activity

This guide provides a structured approach to diagnosing and resolving issues of low catalytic activity.

Symptom / Observation Potential Cause Suggested Solution
No reaction or very low conversion from the start. 1. Ineffective Catalyst Activation: The Ni(II) precatalyst is not being reduced to the active Ni(0) species.- Ensure a suitable reducing agent (e.g., Zn, Mn) is present in the reaction mixture. - Consider pre-activating the metallic reductant with a dilute acid wash to remove surface oxides.
2. Oxygen Contamination: The active Ni(0) catalyst is rapidly oxidized and deactivated.- Rigorously degas all solvents and reagents. - Ensure the reaction vessel is properly sealed and maintained under a positive pressure of inert gas (Ar or N₂).
3. Gross Impurity in Reagents: A significant impurity in a starting material or solvent is poisoning the catalyst.- Verify the purity of all reagents by an appropriate analytical method (e.g., NMR, GC-MS). - Use freshly purified solvents and reagents.
Reaction starts but stalls or gives incomplete conversion. 1. Catalyst Poisoning: Trace impurities in the reactants or solvent are gradually deactivating the catalyst. Sulfur-containing compounds are known poisons for nickel catalysts.[1][2]- Purify starting materials, especially if they are known to contain potential catalyst poisons. - Consider passing solvents through a column of activated alumina.
2. Catalyst Decomposition/Aggregation: The active catalytic species is not stable under the reaction conditions and is decomposing to inactive nickel black.- Add a stabilizing ligand (e.g., a bulky phosphine or NHC) to the reaction. - Lower the reaction temperature. - Add a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), which can sometimes stabilize nickel nanoparticles.[3]
3. Insufficient Base: For reactions requiring a base (e.g., Suzuki coupling), the base may be too weak, impure, or not soluble enough.- Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). - Ensure the base is finely powdered and anhydrous if required.
Inconsistent yields between different runs. 1. Variable Water Content: The amount of water in the reaction is fluctuating, potentially from the catalyst hydrate (B1144303) or wet solvents.- Use NiBr₂·3H₂O from the same batch for consistency. - Ensure solvents are consistently dried to the same standard.
2. Variability in Inert Atmosphere Technique: Small amounts of oxygen may be introduced inconsistently.- Standardize the degassing and inert atmosphere procedure for all reactions.
Formation of significant side products (e.g., homocoupling). 1. Sub-optimal Reaction Conditions: The reaction conditions may favor side reactions over the desired cross-coupling.- Adjust the reaction temperature; sometimes lower temperatures can reduce homocoupling. - Screen different solvents and bases. - Modify the stoichiometry of the reactants.
2. Ligand Effects: In ligand-free systems, the nickel center is more exposed and may promote undesired pathways.- Introduce a ligand that can promote the desired reductive elimination step over side reactions.

Data Presentation

Table 1: Ligand-Free Suzuki Coupling of Aryl Halides with Phenylboronic Acid Catalyzed by NiBr₂

The following data summarizes the reaction conditions and yields for a ligand-free Suzuki coupling reaction.[4]

EntryAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneK₃PO₄1,4-Dioxane (B91453)1203628
24-BromotolueneCs₂CO₃1,4-Dioxane1204892
34-IodotolueneCs₂CO₃1,4-Dioxane1204895
44-ChlorotolueneCs₂CO₃1,4-Dioxane1204842
51-Bromo-4-methoxybenzeneCs₂CO₃1,4-Dioxane1204889
64-BromoacetophenoneCs₂CO₃1,4-Dioxane1204885

Reaction conditions: 1 mmol of aryl halide, 1.5 mmol of phenylboronic acid, 4 mol% of NiBr₂, 2 equivalents of base in 3 mL of solvent under argon.[4]

Experimental Protocols

Protocol 1: General Procedure for Ligand-Free Suzuki-Miyaura Coupling

This protocol is adapted from a reported ligand-free Suzuki coupling reaction using a nickel bromide catalyst.[4]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), NiBr₂·3H₂O (0.04 mmol, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add 3 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Heating and Monitoring: Place the sealed tube in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Visualizations

Catalytic Cycle for a Ni-Catalyzed Cross-Coupling Reaction

The following diagram illustrates a generalized catalytic cycle for a nickel-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. The cycle is initiated by the reduction of the Ni(II) precatalyst to the active Ni(0) species.

Nickel_Catalytic_Cycle Ni0 Ni(0)Lₙ OxAdd Oxidative Addition Ni0->OxAdd NiII_RX R-Ni(II)-X (Lₙ) OxAdd->NiII_RX Transmetal Transmetalation NiII_RX->Transmetal NiII_R_Rprime R-Ni(II)-R' (Lₙ) Transmetal->NiII_R_Rprime RedElim Reductive Elimination NiII_R_Rprime->RedElim RedElim->Ni0 ArAr_prime Ar-Ar' RedElim->ArAr_prime ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal NiII_precatalyst Ni(II)Br₂·3H₂O Activation Activation (in-situ reduction) NiII_precatalyst->Activation Reducer Reducer (e.g., Zn, Mn) Reducer->Activation Activation->Ni0

A generalized catalytic cycle for Ni-catalyzed cross-coupling.

Troubleshooting Workflow for Low Catalytic Activity

This workflow provides a logical progression for diagnosing the root cause of low catalytic activity.

Troubleshooting_Workflow Start Low/No Catalytic Activity Observed Check_Activation Is an appropriate reducing agent (e.g., Zn, Mn) being used? Start->Check_Activation Check_Inert Are all reagents/solvents thoroughly degassed and kept under inert gas? Check_Activation->Check_Inert Yes Add_Reducer Action: Add a suitable reducing agent. Check_Activation->Add_Reducer No Check_Purity Are all reagents (substrates, base, solvent) of high purity? Check_Inert->Check_Purity Yes Improve_Inert Action: Improve degassing and inert atmosphere technique. Check_Inert->Improve_Inert No Purify_Reagents Action: Purify all reagents and use anhydrous solvents. Check_Purity->Purify_Reagents No Consider_Ligand Problem persists. Consider catalyst stability. Add a stabilizing ligand? Check_Purity->Consider_Ligand Yes Add_Ligand Action: Screen bulky, electron-rich phosphine or NHC ligands. Consider_Ligand->Add_Ligand Yes Optimize_Conditions Problem persists. Optimize reaction conditions. Consider_Ligand->Optimize_Conditions No Screen_Temp Action: Screen temperature, base, and solvent. Optimize_Conditions->Screen_Temp

A logical workflow for troubleshooting low catalyst activity.

References

Troubleshooting

Optimizing NiBr₂ Catalyzed Cross-Coupling Reactions: A Technical Support Center

Welcome to the technical support center for NiBr₂ catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and freq...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NiBr₂ catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to navigate challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during NiBr₂ catalyzed cross-coupling reactions, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential Causes & Solutions

  • Inactive Catalyst: The Ni(II) precatalyst may not be effectively reduced to the active Ni(0) species.

    • Solution: Ensure the reductant (e.g., Mn⁰, Zn) is fresh and used in sufficient excess. Some protocols recommend activation of the reductant prior to use.

  • Poor Ligand Choice: The chosen ligand may not be optimal for the specific substrate combination.

    • Solution: Screen a variety of ligands. For instance, bidentate nitrogen-based ligands like bipyridine and its derivatives are commonly used in reductive cross-electrophile couplings.[1][2][3] For Suzuki-Miyaura couplings, phosphine (B1218219) ligands such as PPh₃ or PCy₃ can be effective.[4][5]

  • Incorrect Solvent: The reaction solvent can significantly impact solubility, catalyst stability, and reaction rates.

    • Solution: Test a range of solvents. Amide solvents like NMP and DMPU have proven effective in certain cross-electrophile couplings, while ethereal solvents like THF and 2-Me-THF are common in Kumada and Suzuki reactions.[4][6]

  • Suboptimal Temperature: The reaction temperature may be too low for catalyst activation or too high, leading to catalyst decomposition or side reactions.

    • Solution: Optimize the reaction temperature. While some reactions proceed at room temperature[1], others may require heating or cooling. For example, reducing the temperature to -10 °C was found to be optimal for a specific Ni-catalyzed Kumada coupling.[7] Conversely, for a particular cross-electrophile coupling, increasing the temperature from 80 °C to 100 °C led to a dramatic decrease in yield.[8]

  • Presence of Water (for anhydrous reactions): Trace amounts of water can quench organometallic reagents or interfere with the catalytic cycle.

    • Solution: Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can sometimes manifest as the formation of nickel black.[9]

    • Solution: In photoredox/nickel dual catalysis, catalyst deactivation can be mitigated by controlling the wavelength of light or running the reaction at higher concentrations to favor the formation of stabilizing nickel-amine complexes.[9]

Issue 2: Formation of Homocoupling Products

Potential Causes & Solutions

  • Reductant-Mediated Homocoupling: The metallic reductant (e.g., Mn, Zn) can directly promote the homocoupling of one of the electrophiles.

    • Solution: Adjust the rate of addition of the electrophiles or consider a different reductant. In some cases, electrochemical methods can offer more precise control over the reduction potential, minimizing side reactions.[10]

  • Catalyst-Mediated Homocoupling: The nickel catalyst itself can promote homocoupling.

    • Solution: Optimize the ligand and reaction conditions. The choice of ligand can influence the relative rates of cross-coupling versus homocoupling.

Issue 3: Isomerization of Alkyl Groups

Potential Causes & Solutions

  • Radical Intermediates: The reaction may proceed through radical intermediates that can undergo isomerization.

    • Solution: Modifying the ligand and reaction temperature can sometimes suppress isomerization. For instance, in a Ni-catalyzed Kumada coupling of tertiary alkyl nucleophiles, specific N-heterocyclic carbene (NHC) ligands helped to achieve a high ratio of retention to isomerization product.[7][11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right nickel precatalyst?

A1: NiBr₂ is a common and effective precatalyst. Other options include NiCl₂, NiI₂, and complexes with weakly bound ligands like NiBr₂·dme or NiCl₂·glyme.[6][8] The choice may depend on the specific reaction, with some studies showing NiBr₂ to be superior to other nickel halides for certain transformations.[6][8] The hydration state of the nickel salt can also be critical; for example, NiCl₂·(H₂O)₁.₅ was found to be optimal in one reported Kumada coupling.[7][12]

Q2: What is the role of the ligand in NiBr₂ catalyzed cross-coupling?

A2: Ligands play a crucial role in stabilizing the nickel catalyst, influencing its reactivity, and controlling selectivity. Bidentate and tridentate nitrogen-based ligands (e.g., bipyridine, terpyridine) are frequently used, particularly in reactions involving radical intermediates.[3][13] Phosphine ligands are common in traditional cross-coupling reactions like the Suzuki-Miyaura coupling.[4] The electronic properties of the ligand are also important; for instance, a ligand with an electron-withdrawing group showed superior performance in one cross-electrophile coupling.[6][8]

Q3: Which reductant should I use for reductive cross-coupling reactions?

A3: Manganese (Mn) and zinc (Zn) powders are the most commonly used stoichiometric reductants.[2] In some cases, Mn has been shown to be more effective than Zn.[6] More recently, photoredox and electrochemical methods are being employed as alternative means of reduction, offering milder reaction conditions.[10][14]

Q4: What are typical catalyst loadings for these reactions?

A4: Catalyst loading can vary, but typically ranges from 1 to 15 mol%. Optimization is often necessary. For example, in one study, increasing the catalyst and ligand loading from 7.5 mol% to 15 mol% improved the yield, but a further increase to 20 mol% was detrimental.[6] In other cases, low catalyst loadings of 0.5–1 mol% have been successful, particularly for large-scale synthesis.[4]

Q5: Can I use NiBr₂ for Suzuki-Miyaura couplings?

A5: Yes, NiBr₂ has been successfully used as a catalyst for Suzuki-Miyaura couplings, even under ligand-free conditions in some instances.[15][16] These reactions typically require a base, such as K₃PO₄, and are often performed at elevated temperatures.[15]

Data and Protocols

Table 1: Optimization of a Ni-Catalyzed Cross-Electrophile Coupling
EntryNi Catalyst (mol%)Ligand (mol%)ReductantSolventTemperature (°C)Yield (%)Reference
1NiBr₂ (10)L1d (10)MnNMP8072[6]
2NiI₂ (10)L1d (10)MnNMP8065[6]
3NiBr₂·glyme (10)L1d (10)MnNMP8068[6]
4NiCl₂ (10)L1d (10)MnNMP8055[6]
5NiBr₂ (10)L1d (10)MnDMPU8076[6]
6NiBr₂ (15)L1d (15)MnDMPU8084[6]
7NiBr₂ (7.5)L1d (7.5)MnDMPU8065[6]
8NiBr₂ (10)L1d (10)ZnNMP80Low[6]
9NiBr₂ (10)L1d (10)MnNMP6039[8]
10NiBr₂ (10)L1d (10)MnNMP100Dramatically Decreased[8]

Reaction conditions: 4-bromobenzoate (B14158574) (0.40 mmol), 1-bromo-3-phenylpropane (0.20 mmol), reductant (0.60 mmol), in 1 mL of solvent.

Table 2: Synthesis of (Hetero)biaryls via Ni-Catalyzed Reductive Cross-Electrophile Coupling
EntryAryl IodideAryl BromideYield (%)
14-Iodoanisole2-Bromopyridine85
21-Iodonaphthalene3-Bromopyridine78
34-Iodotoluene2-Bromo-6-methylpyridine91

General conditions: 0.2 mmol (hetero)aryl iodide, 0.3 mmol (hetero)aryl bromide, 10 mol % NiBr₂·DME, 10 mol % 2,2'-bipyridine, 0.4 mmol Mn⁰, 0.4 mmol LiBr, in 0.2 M NMP at room temperature for 16 hours.[1]

Experimental Protocol: General Procedure for Ni-Catalyzed Kumada-Corriu Cross-Coupling
  • In a glovebox, add [(dme)NiCl₂] (5.5 mg, 0.025 mmol, 5 mol%) and PPh₃ (7.9 mg, 0.030 mmol, 6 mol%) to a Schlenk tube.

  • Add Et₂O (2.0 mL) and stir the mixture at 25 °C for 15 minutes.

  • Cool the reaction mixture to -78 °C and add the appropriate vinyl bromide (0.50 mmol, 1.0 equiv.).

  • Add a solution of the Grignard reagent (1.50 mmol, 3.0 equiv.) dropwise.

  • Stir the reaction at 0 °C for 6 hours.

  • Quench the reaction at room temperature with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[5]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in NiBr₂ Cross-Coupling start Low or No Yield catalyst Check Catalyst System start->catalyst ligand Optimize Ligand start->ligand solvent Screen Solvents start->solvent temp Adjust Temperature start->temp conditions Verify Anhydrous/Inert Conditions start->conditions c1 Ensure reductant is active and in excess catalyst->c1 c2 Consider alternative Ni(II) precatalyst catalyst->c2 l1 Screen N-based vs. P-based ligands ligand->l1 l2 Evaluate electronic properties of ligand ligand->l2 s1 Test amide vs. ethereal solvents solvent->s1 s2 Ensure substrate and catalyst solubility solvent->s2 t1 Attempt lower temperature to reduce side reactions temp->t1 t2 Increase temperature to improve kinetics temp->t2 co1 Oven-dry glassware, use anhydrous solvents conditions->co1 co2 Maintain inert atmosphere (Ar/N2) conditions->co2 end Improved Yield

Caption: A flowchart for troubleshooting low product yield.

Catalytic_Cycle Generalized Ni(0)/Ni(II) Catalytic Cycle Ni0 LₙNi(0) NiII_OA LₙNi(II)(R¹)(X) Ni0->NiII_OA Oxidative Addition NiII_TM LₙNi(II)(R¹)(R²) NiII_OA->NiII_TM Transmetalation NiII_TM->Ni0 Catalyst Regeneration Product R¹-R² NiII_TM->Product Reductive Elimination sub1 R¹-X sub1->NiII_OA sub2 R²-M sub2->NiII_TM

Caption: A simplified Ni(0)/Ni(II) cross-coupling cycle.

References

Optimization

Technical Support Center: Safe Disposal of Nickel Bromide Waste

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe disposal of nickel bromide waste. The following information is intended to supple...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe disposal of nickel bromide waste. The following information is intended to supplement, not replace, institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with nickel bromide?

A1: Nickel bromide (NiBr₂) is a hazardous chemical that presents several risks. It is a known skin sensitizer (B1316253) and can cause allergic contact dermatitis.[1][2] Nickel compounds are also classified as known or suspected carcinogens.[1][2] Inhalation of nickel bromide dust or aerosols can irritate the respiratory tract, and ingestion can lead to nausea, vomiting, and diarrhea.[1] Furthermore, nickel bromide is very toxic to aquatic life with long-lasting effects.

Q2: Can I dispose of small quantities of nickel bromide waste down the drain?

A2: No. Due to its toxicity to aquatic organisms, nickel bromide waste should never be disposed of down the drain.[3] This method of disposal is illegal in most jurisdictions and can harm the environment. All nickel-containing waste must be treated as hazardous waste.

Q3: What are the approved methods for disposing of nickel bromide waste?

A3: The most common and recommended method for treating aqueous nickel bromide waste in a laboratory setting is through chemical precipitation. This process converts the soluble nickel ions into an insoluble nickel salt, typically nickel(II) hydroxide (B78521), which can then be safely collected and disposed of as solid hazardous waste. Alternative methods, often employed on an industrial scale, include ion exchange, electrodialysis, and various recycling processes.[4][5]

Q4: What regulations do I need to be aware of when disposing of nickel bromide waste?

A4: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Nickel-containing waste is typically classified as hazardous due to its toxicity. You must manage this waste from its point of generation to its final disposal ("cradle-to-grave").[6][7] This includes proper labeling, storage, and disposal through a licensed hazardous waste vendor. Always follow your local, state, and federal regulations.[1]

Q5: Who should I contact for disposal of the final solid nickel waste?

A5: Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for the final disposal of hazardous waste. They will have established procedures for the collection, storage, and disposal of chemical waste in compliance with all applicable regulations.

Troubleshooting Guide

Issue: The nickel hydroxide precipitate is not forming or is forming very slowly.

  • Possible Cause: The pH of the solution is not in the optimal range for precipitation.

    • Solution: Ensure the pH is adjusted to between 8 and 10.[2] Use a calibrated pH meter for accurate measurement. Slowly add the precipitating agent (e.g., 1 M sodium hydroxide) while continuously monitoring the pH.

  • Possible Cause: Insufficient mixing of the solution.

    • Solution: Use a magnetic stirrer to ensure the precipitating agent is evenly distributed throughout the nickel bromide waste solution.

  • Possible Cause: The concentration of nickel in the waste solution is very low.

    • Solution: If the concentration is extremely low, precipitation may be less efficient. Consider concentrating the waste solution through evaporation in a fume hood before precipitation, if safe and feasible. Consult with your EHS department for guidance on this procedure.

Issue: The final liquid after filtration is still green, indicating the presence of nickel ions.

  • Possible Cause: Incomplete precipitation.

    • Solution: Re-check the pH of the filtrate. If it has dropped, readjust it to the 8-10 range. Allow for a longer reaction time to ensure all the nickel has precipitated. Gently heating the mixture to 50-60°C for about 30 minutes can aid in the completion of the precipitation.[2]

  • Possible Cause: The filter paper has too large a pore size, allowing fine particles of nickel hydroxide to pass through.

    • Solution: Use a finer grade of filter paper for vacuum filtration. Allowing the precipitate to "digest" (gently heating and stirring) can encourage the formation of larger, more easily filterable particles.[2]

Issue: The precipitated nickel hydroxide is difficult to filter.

  • Possible Cause: The precipitate consists of very fine, gelatinous particles.

    • Solution: As mentioned above, digesting the precipitate by gently heating (50-60°C) and stirring for at least 30 minutes can help to create larger, more crystalline particles that are easier to filter.[2] Allowing the mixture to cool to room temperature before filtration can also improve filterability.[2]

Data Presentation

ParameterValue/RangeNotes
Occupational Exposure Limits (as Ni)
OSHA PEL (Permissible Exposure Limit)1.0 mg/m³ (8-hour TWA)For nickel metal and insoluble compounds.
NIOSH REL (Recommended Exposure Limit)0.015 mg/m³ (10-hour TWA)NIOSH considers nickel compounds to be potential occupational carcinogens.[8]
NIOSH IDLH (Immediately Dangerous to Life or Health)10 mg/m³ (as Ni)For nickel compounds.[8]
Chemical Precipitation Parameters
Optimal pH for Nickel Precipitation8 - 10For the formation of nickel(II) hydroxide.[2]
Precipitating Agent1 M Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂)Common and effective reagents.[2][9]
Digestion Temperature50 - 60°CAids in the formation of larger, more easily filterable particles.[2]
Digestion Time~30 minutes[2]

Experimental Protocols

Protocol: Chemical Precipitation of Aqueous Nickel Bromide Waste

This protocol details the conversion of soluble aqueous nickel bromide into insoluble nickel(II) hydroxide.

Materials:

  • Aqueous nickel bromide waste

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH paper

  • Magnetic stirrer and stir bar

  • Glass beaker (appropriately sized for the waste volume)

  • Heating mantle or hot plate (if digestion is necessary)

  • Vacuum filtration apparatus (Buchner funnel, filter flask, vacuum source)

  • Appropriate filter paper

  • Wash bottles with deionized water and acetone (B3395972)

  • Labeled hazardous waste container for solid nickel waste

  • Labeled hazardous waste container for the final filtrate

Procedure:

  • Preparation: In a designated chemical fume hood, place the beaker containing the aqueous nickel bromide waste on the magnetic stirrer and add a stir bar.

  • pH Adjustment: Begin stirring the solution. Slowly and carefully add the 1 M sodium hydroxide solution dropwise. Continuously monitor the pH of the solution.

  • Precipitation: Continue adding the sodium hydroxide solution until the pH of the mixture is stable within the range of 8 to 10. A pale green precipitate of nickel(II) hydroxide (Ni(OH)₂) will form.[2]

  • Digestion (Optional but Recommended): Gently heat the mixture to approximately 50-60°C while continuing to stir. Maintain this temperature for about 30 minutes. This step, known as digestion, helps to form larger particles that are easier to filter.[2]

  • Cooling: If the solution was heated, allow it to cool to room temperature.

  • Filtration: Set up the vacuum filtration apparatus. Wet the filter paper with a small amount of deionized water to ensure a good seal. Slowly pour the mixture into the Buchner funnel under vacuum to separate the solid nickel(II) hydroxide precipitate from the liquid.

  • Washing: Wash the collected solid precipitate with a small amount of deionized water to remove any soluble impurities. Follow this with a final rinse with acetone to help dry the solid.[2]

  • Solid Waste Collection: Carefully transfer the dried nickel(II) hydroxide precipitate into a clearly labeled hazardous waste container. The label should include "Hazardous Waste," "Nickel Hydroxide," and the appropriate hazard symbols.

  • Liquid Waste Collection: The remaining liquid (filtrate) should also be considered hazardous waste. Transfer the filtrate to a separate, appropriately labeled hazardous waste container.

  • Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of both the solid and liquid hazardous waste containers.

Visualizations

WasteDisposalWorkflow cluster_0 Preparation cluster_1 Treatment cluster_2 Waste Segregation cluster_3 Final Disposal A Aqueous Nickel Bromide Waste C Precipitation (pH 8-10) A->C B 1 M Sodium Hydroxide B->C D Digestion (50-60°C) C->D Optional E Filtration C->E D->E F Solid Waste (Nickel Hydroxide) E->F G Liquid Waste (Filtrate) E->G H Contact EHS for Pickup and Disposal F->H G->H

Caption: Workflow for the safe disposal of nickel bromide waste.

ChemicalReaction NiBr2 NiBr₂(aq) (Soluble Nickel Bromide) plus1 + NaOH 2NaOH(aq) (Sodium Hydroxide) arrow NiOH2 Ni(OH)₂(s) (Insoluble Nickel Hydroxide) plus2 + NaBr 2NaBr(aq) (Sodium Bromide)

References

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of Nickel Bromide Trihydrate in Non-Polar Solvents

For Researchers, Scientists, and Drug Development Professionals Navigating the complexities of chemical reactions often presents unforeseen challenges. One such hurdle is the limited solubility of ionic compounds, like n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Navigating the complexities of chemical reactions often presents unforeseen challenges. One such hurdle is the limited solubility of ionic compounds, like nickel bromide trihydrate, in non-polar organic solvents. This technical support guide provides a comprehensive resource for researchers encountering this issue, offering detailed troubleshooting steps, frequently asked questions, and experimental protocols to facilitate the successful incorporation of nickel bromide trihydrate into non-polar reaction media.

Frequently Asked Questions (FAQs)

Q1: Why is nickel bromide trihydrate poorly soluble in non-polar solvents like toluene (B28343) or hexane?

A1: Nickel bromide trihydrate is an ionic salt with a hydrated crystalline structure. The nickel and bromide ions are strongly attracted to each other within the crystal lattice, and the associated water molecules contribute to its overall polarity. Non-polar solvents, such as toluene and hexane, are composed of molecules with a balanced distribution of charge. According to the principle of "like dissolves like," polar or ionic compounds readily dissolve in polar solvents (like water) because the solvent molecules can effectively surround and stabilize the ions.[1] Conversely, non-polar solvent molecules cannot effectively solvate the nickel and bromide ions to overcome the strong ionic attractions within the salt's crystal lattice, resulting in poor solubility.[2]

Q2: What is Phase Transfer Catalysis (PTC) and how can it help dissolve nickel bromide trihydrate in a non-polar solvent?

A2: Phase Transfer Catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid ionic salt and a liquid organic solvent).[3] A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt or a crown ether, acts as a "shuttle" for the ions of the salt.[4] The catalyst's lipophilic (oil-loving) portion allows it to be soluble in the organic solvent, while its charged portion can interact with the ions of the salt. In the case of nickel bromide trihydrate, the PTC would exchange its anion for a bromide ion at the interface of the solid salt and the organic solvent. This newly formed ion pair, now soluble in the organic phase, can then transport the bromide ion into the bulk of the non-polar solvent.[5][6]

Q3: What are some common phase transfer catalysts suitable for this purpose?

A3: Several types of phase transfer catalysts can be employed. The most common and cost-effective are quaternary ammonium salts.[7] Examples include:

  • Aliquat 336 (Tricaprylmethylammonium chloride): A widely used and versatile PTC.

  • Tetrabutylammonium bromide (TBAB): Another common and effective choice.

  • Benzyltriethylammonium chloride (TEBAC): Often used in various organic reactions.

Crown ethers, such as 18-crown-6, are also highly effective, particularly at complexing with metal cations, but they are generally more expensive.[7]

Q4: What is the role of the water of hydration in nickel bromide trihydrate during this process?

A4: The three water molecules in the crystal structure of nickel bromide trihydrate can complicate the dissolution process. Water can hydrate (B1144303) the anions in the organic phase, which can reduce their reactivity.[8] However, a small amount of water can sometimes be beneficial in solid-liquid PTC by helping to dissolve a small portion of the inorganic salt at the interface, making the anions more accessible to the phase transfer catalyst.[9] In many cases, it is advantageous to use the anhydrous form of nickel bromide or to remove the water of hydration azeotropically before or during the reaction.

Q5: Are there alternative methods to Phase Transfer Catalysis?

A5: Yes, other methods can be explored:

  • Co-solvents: The addition of a small amount of a polar aprotic solvent (e.g., THF, DMF, or DMSO) to the non-polar solvent can sometimes increase the solubility of the metal salt to a sufficient extent for the reaction to proceed.[10]

  • Ligand Exchange: Using a ligand that can coordinate to the nickel center and render the resulting complex soluble in the non-polar solvent is another strategy. This essentially changes the chemical nature of the nickel species in solution.[11][12][13]

  • Anhydrous Conditions with Heating: In some cases, heating a suspension of anhydrous nickel bromide in a non-polar solvent can facilitate dissolution or reaction, especially if one of the reactants can act as a ligand.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Nickel bromide trihydrate does not dissolve even with a phase transfer catalyst. 1. Inefficient Catalyst: The chosen PTC may not be lipophilic enough or may be "poisoned" by other ions in the system. 2. Insufficient Agitation: Inadequate mixing leads to a small interfacial area between the solid and liquid phases, hindering the catalyst's action. 3. Low Temperature: The rate of ion exchange and transfer is often temperature-dependent. 4. Excess Water of Hydration: The water molecules may be interfering with the catalyst's ability to interact with the bromide ions.1. Change the Catalyst: Switch to a more lipophilic PTC, such as one with longer alkyl chains (e.g., Aliquat 336).[9] 2. Increase Agitation: Use a mechanical stirrer or increase the stirring speed to ensure good mixing.[5] 3. Increase Temperature: Gently heat the mixture (e.g., to 40-60 °C), ensuring the solvent and reactants are stable at that temperature. 4. Use Anhydrous Salt: If possible, use anhydrous nickel bromide. Alternatively, attempt to remove water azeotropically by refluxing in a solvent like toluene with a Dean-Stark trap.
A persistent emulsion forms. 1. High Catalyst Concentration: The PTC can act as a surfactant, leading to the formation of a stable emulsion. 2. Vigorous Agitation: Excessive stirring can shear the two phases into very small droplets, creating a stable emulsion.1. Reduce Catalyst Concentration: Use the minimum effective amount of PTC (typically 1-5 mol%). 2. Moderate Agitation: Reduce the stirring speed to a level that maintains good mixing without causing emulsification. 3. Break the Emulsion: Add a small amount of a saturated brine solution or a different non-polar solvent to help break the emulsion.
The reaction is very slow or does not proceed to completion. 1. Low Concentration of Active Nickel Species: The concentration of the nickel-containing ion pair in the organic phase may be too low. 2. Deactivation of the Catalyst: The PTC may be degrading under the reaction conditions. 3. Water Inhibition: As mentioned, water can reduce the reactivity of the anions in the organic phase.1. Increase Catalyst Loading: Cautiously increase the amount of PTC. 2. Check Catalyst Stability: Ensure the PTC is stable at the reaction temperature and in the presence of all reactants. 3. Minimize Water Content: Use anhydrous reagents and solvents where possible.
The color of the solution does not change as expected. 1. No Dissolution: The green color of the solid nickel bromide trihydrate remaining undissolved indicates a failure to form the soluble complex. 2. Formation of an Unexpected Complex: The color of the solution can be indicative of the coordination environment of the nickel ion. An unexpected color may suggest the formation of a different complex than intended.1. Refer to "Nickel bromide trihydrate does not dissolve..." troubleshooting steps. 2. Analyze the Solution: Use techniques like UV-Vis spectroscopy to characterize the nickel species in solution and compare it to known standards if available.

Data Summary

While extensive quantitative solubility data for nickel bromide trihydrate in non-polar solvents is scarce, the following table provides a qualitative overview and some data for the anhydrous form in more polar organic solvents for comparison.

Solvent Solvent Polarity (Dielectric Constant) Solubility of Anhydrous NiBr₂ ( g/100g solvent) Qualitative Solubility of NiBr₂·3H₂O
Hexane1.9Not availableVery Poor
Toluene2.4Not availableVery Poor
Diethyl Ether4.3Soluble[14]Slightly Soluble
Acetone210.81 (at 20°C)[14]Sparingly Soluble
Ethanol24.5Soluble[14]Soluble
Methanol32.735.1 (at 20°C)[14]Soluble
Water80.1131 (at 20°C)[14]Very Soluble

Experimental Protocols

Protocol 1: General Procedure for Solubilization using a Phase Transfer Catalyst (Solid-Liquid PTC)

This protocol provides a general starting point for dissolving nickel bromide trihydrate in a non-polar solvent using a quaternary ammonium salt as the phase transfer catalyst.

Materials:

  • Nickel bromide trihydrate (NiBr₂·3H₂O)

  • Non-polar solvent (e.g., Toluene, Hexane)

  • Phase Transfer Catalyst (e.g., Aliquat 336 or Tetrabutylammonium bromide - TBAB)

  • Magnetic stirrer and stir bar

  • Heating mantle (optional)

  • Round-bottom flask

  • Condenser (if heating)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add nickel bromide trihydrate (e.g., 1 mmol).

  • Add the non-polar solvent (e.g., 10 mL).

  • Add the phase transfer catalyst (e.g., 0.05-0.1 mmol, 5-10 mol% relative to the nickel salt).

  • Begin stirring the mixture vigorously at room temperature.

  • Observation: A successful dissolution will be indicated by a gradual change in the color of the organic phase, often to a yellowish or light green hue, and a decrease in the amount of solid nickel bromide trihydrate.

  • If dissolution is slow, gently heat the mixture to 40-60 °C. If heating, attach a condenser to the flask.

  • Continue stirring until the desired amount of the salt has dissolved or for a predetermined reaction time.

Protocol 2: Azeotropic Removal of Water Followed by Solubilization

This protocol is recommended when the presence of water is detrimental to the subsequent reaction.

Materials:

  • Same as Protocol 1

  • Dean-Stark trap

Procedure:

  • To a round-bottom flask, add nickel bromide trihydrate and the non-polar solvent (toluene is ideal for azeotropic water removal).

  • Assemble a Dean-Stark apparatus with a condenser on top of the flask.

  • Heat the mixture to reflux. Water will be removed as an azeotrope with the toluene and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Allow the mixture to cool to the desired reaction temperature.

  • Add the phase transfer catalyst and proceed as described in Protocol 1.

Visualizations

G Phase Transfer Catalysis Mechanism cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase NiBr2 NiBr₂ (solid) PTC PTC [Q⁺][X⁻] NiBr2->PTC Anion Exchange Solvent Non-polar Solvent QBr_org [Q⁺][Br⁻] (soluble) QBr_org->PTC Regeneration PTC->QBr_org Phase Transfer

Caption: Mechanism of solid-liquid phase transfer catalysis.

G Troubleshooting Workflow start Poor Solubility of NiBr₂·3H₂O check_ptc Using PTC? start->check_ptc no_ptc Consider using PTC (e.g., Aliquat 336) check_ptc->no_ptc No check_agitation Sufficient Agitation? check_ptc->check_agitation Yes increase_agitation Increase Stirring Speed check_agitation->increase_agitation No check_temp Heating? check_agitation->check_temp Yes increase_agitation->check_temp increase_temp Gently Heat (40-60°C) check_temp->increase_temp No check_water Anhydrous Conditions? check_temp->check_water Yes increase_temp->check_water remove_water Use Anhydrous Salt or Azeotropic Removal check_water->remove_water No success Successful Dissolution check_water->success Yes remove_water->success

Caption: A decision-making workflow for troubleshooting solubility issues.

References

Optimization

Preventing side reactions in nickel bromide mediated synthesis

Welcome to the technical support center for nickel bromide mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactio...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nickel bromide mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly in preventing undesirable side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in nickel bromide mediated cross-coupling reactions?

A1: Common side reactions include β-hydride elimination, especially with alkyl halides containing β-hydrogens, and hydrodehalogenation (debromination), where the bromide is replaced by a hydrogen atom[1][2]. Catalyst deactivation, often observed as the formation of nickel-black, can also be a significant issue, leading to poor reproducibility and lower yields[3]. In reductive cross-coupling reactions, homo-coupling of the starting materials can also occur.

Q2: How does the choice of ligand influence the outcome of a nickel-catalyzed reaction?

A2: Ligands play a critical role in stabilizing the nickel catalyst and modulating its reactivity[4]. The electronic and steric properties of a ligand can significantly impact the rates of oxidative addition and reductive elimination, thereby influencing product selectivity[4]. For instance, bulky ligands can suppress side reactions like β-hydride elimination, while specific ligand architectures can even control stereoselectivity[4][5]. The choice of ligand can be so influential as to dictate the regioselectivity in certain cross-coupling reactions[6].

Q3: What is the role of additives in preventing side reactions?

A3: Additives can have a profound effect on reaction efficiency and selectivity. For example, in the cross-coupling of tertiary alkyl electrophiles, additives like pyridine (B92270) (Py) or 4-(N,N-dimethylamino)pyridine (DMAP) can suppress β-hydride elimination[1]. In other cases, additives such as 1,3-butadiene (B125203) have been shown to significantly improve reaction efficiency in Kumada-type couplings[7].

Q4: Can the solvent system affect the prevalence of side reactions?

A4: Yes, the choice of solvent is crucial. Solvents can influence the solubility of reagents and the stability of catalytic intermediates. For instance, using ethereal solvents or specific "green solvents" like 2-Me-THF and t-amyl alcohol has been shown to be effective in Suzuki-Miyaura couplings, providing high yields of the desired biaryl products[8]. The presence of protic solvents, even in small amounts, can sometimes lead to increased hydrodehalogenation[2].

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: High percentage of β-hydride elimination product observed.

Possible Causes:

  • The substrate is a primary or secondary alkyl halide with accessible β-hydrogens.

  • The ligand system does not sufficiently prevent this elimination pathway.

  • The reaction temperature is too high.

Solutions:

  • Ligand Selection: Employ bulky or chelating ligands that can sterically hinder the formation of the required geometry for β-hydride elimination. Tricoordinate PyBox ligands, for example, make nickel less prone to this side reaction[4].

  • Additives: The use of additives like pyridine or DMAP has been shown to suppress β-hydride elimination, particularly when using tertiary alkyl electrophiles[1].

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway, which may have a higher activation energy than the desired coupling reaction[9].

Problem 2: Significant formation of debrominated (hydrodehalogenated) arene.

Possible Causes:

  • Presence of a proton source (e.g., water, acidic protons on the substrate).

  • The catalyst system is promoting the formation of a nickel-hydride species.

  • High reaction temperatures.

Solutions:

  • Anhydrous and Degassed Conditions: Ensure all solvents and reagents are anhydrous and properly degassed to minimize proton sources[2].

  • Choice of Base and Solvent: Strong bases, particularly in combination with protic solvents, can generate hydride species. Consider using a weaker base or an aprotic solvent system[2].

  • Protecting Groups: If your substrate contains acidic protons (e.g., an N-H on a pyrazole (B372694) ring), consider protecting this group to prevent it from acting as a proton source[2].

  • Optimize Reaction Temperature: High temperatures can increase the rate of debromination. Try running the reaction at a lower temperature[2].

Problem 3: Low yield and formation of nickel-black (catalyst deactivation).

Possible Causes:

  • The nickel catalyst is being over-reduced to an inactive state.

  • Undesired interactions between the catalyst and the solvent or substrates.

  • High reaction concentrations leading to aggregation.

Solutions:

  • Redox-Active Shuttles: In electroreductive couplings, redox-active shuttles can protect the nickel catalyst from over-reduction, thereby improving yields[1].

  • Wavelength-Dependent Reactivity Control: In dual photoredox/nickel catalyzed reactions, using a heterogeneous photocatalyst with a broad absorption range allows for tuning the reaction wavelength to prevent nickel-black formation[3].

  • Concentration Optimization: Running reactions at high concentrations can sometimes increase the formation of nickel-amine complexes that reduce the formation of nickel-black[3].

Data Presentation

Table 1: Effect of Ligands on Suppressing Side Reactions

Ligand TypeTarget ReactionCommon Side Reaction SuppressedReference
PyBox Ligandssp3 Cross-Couplingβ-Hydride Elimination[4]
Bulky MonophosphinesSuzuki-Miyaura CouplingImproved Catalyst Stability[10]
Bipyridine LigandsReductive Cross-CouplingControl of Regioselectivity[6]

Table 2: Influence of Additives on Reaction Outcome

AdditiveReaction TypeEffectReference
Pyridine/DMAPReductive Cross-Coupling of Tertiary Alkyl HalidesSuppression of β-Hydride Elimination[1]
1,3-ButadieneKumada-Type CouplingImproved Reaction Efficiency and Yield[7]

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Cross-Coupling of an Alkyl Halide with a Grignard Reagent (Kumada-Type) with 1,3-Butadiene Additive

This protocol is adapted from a general procedure and should be optimized for specific substrates.[7]

  • Preparation: To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the nickel catalyst (e.g., NiBr₂(dme), 1-5 mol%).

  • Solvent and Additive: Add anhydrous tetrahydrofuran (B95107) (THF). Add 1,3-butadiene (typically 10-20 mol%).

  • Reagent Addition: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature). Slowly add the Grignard reagent (1.2-1.5 equivalents) to the stirred mixture.

  • Substrate Addition: Add the alkyl halide (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature for the required time (e.g., 1-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Work-up: Upon completion, quench the reaction carefully (e.g., with aqueous HCl or NH₄Cl solution). Extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.

Protocol 2: General Procedure for Dual Photoredox/Nickel-Catalyzed C-N Cross-Coupling

This is a generalized protocol; specific conditions will vary based on the substrates and photocatalyst.[3]

  • Reaction Setup: To an oven-dried reaction vial, add the aryl halide, the amine coupling partner, the nickel precatalyst (e.g., NiBr₂·diglyme), the ligand, and the heterogeneous photocatalyst (e.g., carbon nitride).

  • Inert Atmosphere: Seal the vial and thoroughly degas the mixture by performing several cycles of vacuum and backfilling with an inert gas.

  • Solvent and Base: Add the anhydrous and degassed solvent and the base under a positive pressure of inert gas.

  • Reaction Conditions: Place the reaction vial in a photoreactor and irradiate with light of the appropriate wavelength while stirring vigorously. Maintain a constant temperature.

  • Monitoring and Work-up: Monitor the reaction by LC-MS or GC-MS. Once complete, filter off the heterogeneous photocatalyst, and work up the reaction mixture by extraction and subsequent purification.

Visualizations

Catalytic_Cycle Ni0 Ni(0)L_n OxAdd Oxidative Addition (R-X) Ni0->OxAdd Ar-Br Deactivated Deactivated Ni Ni0->Deactivated NiII R-Ni(II)(X)L_n OxAdd->NiII Transmetal Transmetalation (R'-M) NiII->Transmetal R'-B(OH)₂ Side_Beta β-Hydride Elimination NiII->Side_Beta Side_Hydro Hydrodehalogenation NiII->Side_Hydro NiII_R R-Ni(II)(R')L_n Transmetal->NiII_R RedElim Reductive Elimination NiII_R->RedElim RedElim->Ni0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for Ni-catalyzed cross-coupling and common side reaction pathways.

Caption: A workflow for troubleshooting common issues in nickel-catalyzed reactions.

Ligand_Selection_Logic Ligand Selection to Mitigate Side Reactions side_reaction Observed Side Reaction beta_hydride β-Hydride Elimination side_reaction->beta_hydride debromination Hydrodehalogenation side_reaction->debromination low_stability Catalyst Deactivation side_reaction->low_stability solution_beta Increase Steric Bulk (e.g., Bulky Phosphines, PyBox) beta_hydride->solution_beta Solution solution_dehalogenation Modify Ligand Electronics (e.g., Electron-donating ligands) debromination->solution_dehalogenation Solution solution_stability Use Chelating Ligands (e.g., Bipyridines, Phenanthrolines) low_stability->solution_stability Solution

Caption: Logical approach to ligand selection based on the observed side reaction.

References

Troubleshooting

Technical Support Center: Activation of Nickel(II) Bromide Pre-catalysts

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the activation of nickel(II) bromide...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the activation of nickel(II) bromide pre-catalysts. This resource aims to help overcome common experimental challenges and optimize reaction conditions for successful nickel-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is the active form of the catalyst derived from a nickel(II) bromide pre-catalyst?

In many nickel-catalyzed reactions, particularly cross-coupling and reductive couplings, the active catalytic species is typically a Ni(0) complex.[1][2][3] Nickel(II) bromide (NiBr₂), being an air-stable and readily available salt, serves as a pre-catalyst that must be reduced in situ to the active Ni(0) state to initiate the catalytic cycle.[2][4]

Q2: What are the common methods to activate (reduce) nickel(II) bromide pre-catalysts?

Nickel(II) bromide pre-catalysts can be activated to Ni(0) through several methods, depending on the reaction conditions and substrates involved. The primary methods include:

  • Metallic Reductants: Zero-valent metals such as zinc (Zn) or manganese (Mn) are commonly used to reduce Ni(II) to Ni(0).[2][5]

  • Organometallic Reagents: Grignard reagents or organozinc compounds can activate Ni(II) pre-catalysts through transmetalation followed by reductive elimination.[2][5]

  • Hydride Donors: Silanes and borohydrides can act as reducing agents.[2][5] For instance, sodium borohydride (B1222165) is used to prepare nickel boride catalysts.[6]

  • Photoredox Catalysis: In photoredox reactions, a photocatalyst, upon excitation by light, can reduce the Ni(II) pre-catalyst to the active Ni(0) or Ni(I) species.[5][7]

Q3: How do ligands affect the activation and reactivity of the nickel catalyst?

Ligands play a crucial role in nickel catalysis by influencing the steric and electronic properties of the metal center.[8][9]

  • Steric Effects: Bulky ligands can alter the geometry and coordination of the nickel center, which can impact selectivity and reactivity.[8]

  • Electronic Effects: Electron-donating ligands can increase the electron density on the nickel center, which can facilitate oxidative addition. Conversely, electron-withdrawing ligands can make reductive elimination more favorable.[8]

  • Chelation: Chelating ligands, especially those with large bite angles, can enhance the rate of reductive elimination and stabilize the catalyst against decomposition pathways like β-hydride elimination.[8]

  • Mechanism Influence: The choice of ligand (e.g., phosphine (B1218219) vs. nitrogen-based ligands) can determine whether a reaction proceeds through a two-electron (oxidative addition/reductive elimination) or a one-electron (radical) pathway.[9]

Q4: My reaction is not working. What are the first things I should check?

If your nickel-catalyzed reaction is showing low or no yield, consider the following initial checks:

  • Inert Atmosphere: Ensure that your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen), as Ni(0) species are highly sensitive to air and moisture.[1]

  • Solvent and Reagent Purity: Use anhydrous solvents and ensure the purity of your reagents. Water and other impurities can quench the active catalyst or interfere with the reaction.

  • Reducing Agent: Verify that the reducing agent is active and added in the correct stoichiometry.

  • Pre-catalyst and Ligand Quality: Use a fresh or properly stored source of nickel(II) bromide and ligand.

Troubleshooting Guide

ProblemPotential Cause(s)Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The Ni(II) pre-catalyst was not effectively reduced to the active Ni(0) species.[1] 2. Ineffective Ligand: The chosen ligand is not suitable for the specific transformation.[1] 3. Poor Substrate Reactivity: The electrophile (e.g., aryl chloride) is not reactive enough under the current conditions.[1]1. Optimize Reduction: - Ensure the reducing agent (e.g., Zn, Mn) is finely powdered and activated if necessary. - Screen different reducing agents. 2. Ligand Screening: - Test a variety of ligands with different steric and electronic properties (e.g., phosphines, N-heterocyclic carbenes).[1] - Optimize the nickel-to-ligand ratio. 3. Enhance Reactivity: - For less reactive electrophiles like aryl chlorides, consider using more electron-rich ligands.[1] - Increase the reaction temperature.
Catalyst Decomposition (Reaction mixture turns black) 1. Air or Moisture Sensitivity: The active Ni(0) species is highly sensitive to oxygen and moisture, leading to the formation of nickel black.[1][10] 2. High Reaction Temperature: Prolonged heating can cause the catalyst to decompose.[1] 3. Slow Oxidative Addition: If the oxidative addition step is slow, the concentration of unstable Ni(0) can build up and lead to agglomeration.[10]1. Improve Inert Conditions: - Use Schlenk techniques or a glovebox for reaction setup. - Use freshly distilled or anhydrous solvents. 2. Optimize Temperature: - Determine the minimum temperature required for the reaction to proceed efficiently. - Monitor the reaction and stop it upon completion to avoid prolonged heating.[1] 3. Stabilize Ni(0): - Use ligands that can better stabilize the Ni(0) intermediate.
Poor Regio- or Stereoselectivity 1. Suboptimal Ligand: The steric and/or electronic properties of the ligand are not effectively controlling the selectivity of the reaction.[8] 2. Reaction Mechanism: The reaction may be proceeding through an undesired pathway (e.g., a radical mechanism when a concerted pathway is desired).1. Ligand Modification: - Experiment with a range of ligands to find one that provides the desired selectivity. For example, bulky ligands can influence regioselectivity.[8] - For stereoselective reactions, use appropriate chiral ligands.
Reaction Stalls or is Sluggish 1. Insufficient Catalyst Loading: The amount of active catalyst is not enough to drive the reaction to completion. 2. Inhibitory Species: A byproduct or impurity may be inhibiting the catalyst. 3. Poor Solubility: The catalyst or substrates may not be sufficiently soluble in the chosen solvent.1. Optimize Catalyst Loading: - Incrementally increase the mol% of the nickel pre-catalyst. 2. Identify Inhibitors: - Analyze the reaction mixture for potential inhibitory species. 3. Solvent Screening: - Evaluate a range of solvents to improve the solubility of all reaction components.[1]

Experimental Protocols

Protocol 1: General Procedure for In Situ Reduction of NiBr₂ with Zinc

This protocol describes a general method for activating NiBr₂ with zinc powder for a cross-coupling reaction.

Materials:

  • Nickel(II) bromide (anhydrous)

  • Ligand (e.g., a phosphine or N-heterocyclic carbene precursor)

  • Zinc powder (<10 micron, activated if necessary)

  • Anhydrous, degassed solvent (e.g., THF, DMF, Dioxane)

  • Substrates (electrophile and nucleophile)

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • In a glovebox or under an inert atmosphere, add NiBr₂ and the ligand to a dry reaction vessel equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent to the vessel and stir the mixture for 10-15 minutes to allow for complex formation.

  • Add the zinc powder to the mixture.

  • Stir the suspension at room temperature or gentle heat (as required by the specific reaction) for 30-60 minutes to allow for the reduction of Ni(II) to Ni(0). The color of the solution may change, often to a darker brown or black, indicating the formation of the active catalyst.

  • Add the substrates to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress by a suitable analytical technique (e.g., GC-MS, LC-MS, TLC).

Data Presentation

Table 1: Comparison of Common Reducing Agents for NiBr₂ Activation

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Zinc (Zn) Room temperature to moderate heating; often used in excess.Inexpensive, readily available.Can sometimes lead to the formation of organozinc byproducts.
Manganese (Mn) Room temperature; often used in stoichiometric amounts.Can offer different reactivity and selectivity compared to zinc.[2]More expensive than zinc.
Grignard Reagents (RMgX) Typically at low temperatures.Can act as both a reductant and a nucleophile.Can introduce unwanted alkyl or aryl groups.
Sodium Borohydride (NaBH₄) Varies with solvent and nickel salt.Strong reducing agent.Can sometimes reduce functional groups on the substrate.

Visualizations

Activation_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_activation Activation Step cluster_reaction Catalytic Cycle NiBr2 NiBr₂ Pre-catalyst Reduction Add Reducing Agent (e.g., Zn, Mn) NiBr2->Reduction Ligand Ligand Ligand->Reduction Solvent Anhydrous Solvent Solvent->Reduction Active_Catalyst Active Ni(0) Complex Reduction->Active_Catalyst Reduction of Ni(II) Substrates Add Substrates Active_Catalyst->Substrates Product Desired Product Substrates->Product Catalysis

Caption: General workflow for the activation of a NiBr₂ pre-catalyst.

Troubleshooting_Tree Start Low/No Yield? Inert Check Inert Atmosphere & Purity of Reagents Start->Inert Reduction Optimize Reduction Conditions (Screen Reductants) Inert->Reduction If conditions are good Ligand Screen Ligands & Optimize Ni:Ligand Ratio Reduction->Ligand If still no improvement Conditions Adjust Temperature & Reaction Time Ligand->Conditions If still no improvement Success Improved Yield Conditions->Success

Caption: Troubleshooting decision tree for low reaction yield.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Nickel Bromide and Nickel Chloride in Catalytic Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of transition metal catalysis, nickel has emerged as a cost-effective and versatile alternative to palladium for a variety of cross-couplin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition metal catalysis, nickel has emerged as a cost-effective and versatile alternative to palladium for a variety of cross-coupling reactions crucial in pharmaceutical and materials science. The choice of the nickel precursor, particularly the halide salt, can significantly influence the catalyst's performance. This guide provides a comparative study of nickel bromide (NiBr₂) and nickel chloride (NiCl₂) in several key catalytic cross-coupling reactions, supported by experimental data and detailed protocols.

Executive Summary

While both nickel bromide and nickel chloride are effective catalyst precursors, their performance can vary depending on the specific reaction type and conditions. Experimental evidence suggests that nickel bromide may offer advantages in certain cross-coupling reactions, such as cross-electrophile coupling, by providing higher yields. However, nickel chloride remains a widely used and effective precursor for a broad range of transformations, including Kumada, Negishi, Sonogashira, and Stille couplings. The choice between NiBr₂ and NiCl₂ should be guided by empirical optimization for the specific application. Mechanistically, the halide ligand can influence the rate of oxidative addition and the overall stability and reactivity of the catalytic species.

Data Presentation: Quantitative Comparison of Catalytic Performance

The following tables summarize the performance of nickel bromide and nickel chloride in various cross-coupling reactions. It is important to note that direct comparative data under identical conditions is not always available in the literature. In such cases, data from representative examples are presented to provide a general performance overview.

Table 1: Cross-Electrophile Coupling of Aryl Bromides and Primary Alkyl Bromides
CatalystAryl BromideAlkyl BromideLigandReductantSolventYield (%)Reference
NiBr₂ Methyl 4-bromobenzoate (B14158574)1-bromo-3-phenylpropaneL1dMnNMP72 [1][2]
NiCl₂ Methyl 4-bromobenzoate1-bromo-3-phenylpropaneL1dMnNMP<72 (decreased) [1][2]

Note: In this direct comparison, NiBr₂ provided a superior yield to NiCl₂.[1][2]

Table 2: Kumada Coupling of Aryl Bromides with Grignard Reagents
CatalystAryl BromideGrignard ReagentLigandSolventYield (%)Reference
NiCl₂·(H₂O)₁.₅ 2-bromonaphthalene (B93597)t-BuMgClNoneTHF70[3]
NiBr₂·glyme α-bromoketonesAryl Grignardsbis(oxazoline)Et₂OGood to high[4]

Note: The data presented is from two different studies and not a direct comparison.

Table 3: Negishi Coupling of Alkyl Halides with Organozinc Reagents
CatalystAlkyl HalideOrganozinc ReagentLigandSolventYield (%)Reference
NiCl₂·glyme Secondary Propargylic BromidesSecondary Alkylzinc HalidesTerpyridineDMA89[5]
NiBr₂·DME Alkyl Aziridinesp-Tolylzinc BromideNoneNot specified69[6]

Note: The data presented is from two different studies and not a direct comparison.

Table 4: Sonogashira Coupling of Alkyl Halides with Terminal Alkynes
Catalyst PrecursorAlkyl Halide TypeAlkyneCo-catalystBaseSolventYield (%)Reference
Nickel Chloride Complex Alkyl IodidePhenylacetyleneCuICs₂CO₃DMSO88-92[7]
Nickel Chloride Complex Alkyl BromidePhenylacetyleneCuICs₂CO₃DMSO68-94[7]

Note: This protocol utilizes a nickel chloride-based catalyst and demonstrates high efficiency for both alkyl iodides and bromides.[7]

Table 5: Stille Coupling of Aryl Sulfamates with Organostannanes
Catalyst PrecursorAryl ElectrophileOrganostannaneLigandAdditiveSolventYield (%)Reference
NiCl₂(dppp) Aryl SulfamatesAryl-, Alkenyl-, AlkynylstannanesdpppKFDioxaneup to 95[8]

Note: This protocol highlights the use of a nickel chloride complex. A key finding is that other chloride sources can inhibit the reaction, suggesting a significant role for the halide in the catalytic cycle.[8]

Experimental Protocols

Protocol 1: Cross-Electrophile Coupling (NiBr₂)

Reaction: Coupling of Methyl 4-bromobenzoate with 1-bromo-3-phenylpropane[1][2]

Materials:

  • Nickel Bromide (NiBr₂)

  • Ligand L1d (a spiro-bidentate-pyox ligand)

  • Methyl 4-bromobenzoate

  • 1-bromo-3-phenylpropane

  • Manganese (Mn) powder

  • N-Methylpyrrolidone (NMP), anhydrous

  • Schlenk tube and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add NiBr₂ (15 mol%) and ligand L1d (15 mol%).

  • Add manganese powder (2.0 equivalents).

  • Add methyl 4-bromobenzoate (1.0 equivalent).

  • Add anhydrous NMP as the solvent.

  • Add 1-bromo-3-phenylpropane (1.2 equivalents).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Kumada Coupling (NiCl₂)

Reaction: Ligand-free coupling of 2-bromonaphthalene with t-BuMgCl[3]

Materials:

  • Nickel Chloride hydrate (B1144303) (NiCl₂·(H₂O)₁.₅)

  • 2-bromonaphthalene

  • tert-Butylmagnesium chloride (t-BuMgCl) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add NiCl₂·(H₂O)₁.₅ (2.5 mol%).

  • Add a solution of 2-bromonaphthalene (1.0 equivalent) in anhydrous THF.

  • Cool the mixture to -10 °C in a cooling bath.

  • Slowly add the t-BuMgCl solution (4.0 equivalents) to the reaction mixture while maintaining the temperature at -10 °C.

  • Stir the reaction at -10 °C for 30 minutes.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Protocol 3: Sonogashira Coupling (Nickel Chloride Complex)

Reaction: Coupling of an alkyl halide with a terminal alkyne[7]

Materials:

  • Nickel(II) chloride-phosphine/chalcogenide complex (1 mol%)

  • Alkyl halide (iodide or bromide, 1.1 equivalents)

  • Terminal alkyne (1.0 equivalent)

  • Copper(I) iodide (CuI, 5 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 equivalents)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Schlenk tube

Procedure:

  • In a dried Schlenk tube under a nitrogen atmosphere, add the nickel chloride complex, CuI, and Cs₂CO₃.

  • Add the anhydrous DMSO, followed by the terminal alkyne and the alkyl halide.

  • For alkyl iodides, stir the mixture at 25 °C for 4 hours.

  • For alkyl bromides, heat the mixture to 40 °C for 8 hours.

  • After the reaction is complete, cool to room temperature and quench with water and 1 M HCl.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash chromatography on silica gel.

Mechanistic Considerations and the Role of the Halide Ligand

The catalytic cycle in nickel-mediated cross-coupling reactions can proceed through various pathways, most commonly involving Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates. The nature of the halide ligand (bromide vs. chloride) can influence several key steps in these cycles.

Oxidative Addition: This is often the rate-determining step. The strength of the carbon-halogen bond (C-I < C-Br < C-Cl) plays a crucial role, with weaker bonds leading to faster oxidative addition. While the halide on the nickel precursor is replaced during transmetalation, its electronic and steric properties can influence the initial formation of the active Ni(0) species and its subsequent reactivity. Some studies suggest that the more electron-rich and less electronegative bromide ligand might facilitate a more facile oxidative addition compared to the chloride ligand in certain contexts.

Reductive Elimination: This is the product-forming step. The nature of the ligands on the nickel center, including the halide from the oxidative addition step, can affect the rate of reductive elimination. More electron-donating ligands can sometimes accelerate this step.

Catalyst Stability and Speciation: The halide can also affect the stability and solubility of the nickel catalyst in the reaction medium.

Visualizations of Catalytic Cycles and Workflows

Generalized Nickel-Catalyzed Cross-Coupling Cycle (Ni(0)/Ni(II))

G Generalized Ni(0)/Ni(II) Catalytic Cycle Ni0 Ni(0)L_n Oxa Oxidative Addition Ni0->Oxa NiII_RX R-Ni(II)(X)L_n Oxa->NiII_RX Trans Transmetalation NiII_RX->Trans NiII_RR R-Ni(II)(R')L_n Trans->NiII_RR Red Reductive Elimination NiII_RR->Red Red->Ni0 Product R-R' Red->Product

Caption: A simplified Ni(0)/Ni(II) catalytic cycle for cross-coupling.

Plausible Radical-Based Catalytic Cycle (Ni(I)/Ni(III))

G Plausible Ni(I)/Ni(III) Radical Pathway NiI Ni(I)X L_n Rad_Gen Radical Generation NiI->Rad_Gen NiII_X Ni(II)X_2 L_n Rad_Gen->NiII_X R_rad R' Rad_Gen->R_rad Rad_Capture Radical Capture NiII_X->Rad_Capture R_rad->Rad_Capture NiIII R'-Ni(III)(X)_2 L_n Rad_Capture->NiIII Red_Elim Reductive Elimination NiIII->Red_Elim Red_Elim->NiI Product R'-X Red_Elim->Product

Caption: A simplified radical pathway involving Ni(I)/Ni(III) species.

Experimental Workflow for Catalyst Comparison

G Experimental Workflow for Catalyst Comparison cluster_prep Reaction Setup cluster_exec Execution & Analysis cluster_eval Evaluation Prep_NiBr2 Prepare Reaction with NiBr2 Run_Rxn Run Reactions under Identical Conditions Prep_NiBr2->Run_Rxn Prep_NiCl2 Prepare Reaction with NiCl2 Prep_NiCl2->Run_Rxn Monitor Monitor Progress (TLC/GC-MS) Run_Rxn->Monitor Workup Quench and Workup Monitor->Workup Purify Purify Products Workup->Purify Analyze Analyze Yield and Purity Purify->Analyze Compare Compare Yields and Selectivity Analyze->Compare Conclusion Draw Conclusion on Catalyst Performance Compare->Conclusion

Caption: A typical workflow for comparing NiBr₂ and NiCl₂ performance.

Conclusion

The choice between nickel bromide and nickel chloride as a catalyst precursor is nuanced and application-dependent. While NiBr₂ has shown superior performance in specific instances, NiCl₂ remains a robust and widely applicable choice for a multitude of cross-coupling reactions. The data and protocols presented herein serve as a guide for researchers to make informed decisions and to further optimize their catalytic systems. Understanding the subtle electronic and steric effects of the halide ligand on the catalytic cycle is key to developing more efficient and selective nickel-catalyzed transformations.

References

Comparative

A Comparative Analysis of Nickel Bromide Trihydrate and Anhydrous Nickel Bromide as Catalysts in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data. In the landscape of transition metal catalysis, nickel has emerged as a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.

In the landscape of transition metal catalysis, nickel has emerged as a cost-effective and versatile alternative to precious metals for a variety of organic transformations, most notably in carbon-carbon and carbon-heteroatom bond formation. Among the various nickel sources, nickel(II) bromide (NiBr₂) and its hydrated form, nickel(II) bromide trihydrate (NiBr₂·3H₂O), are commonly employed as catalysts or precatalysts. This guide provides a comparative analysis of the efficacy of these two compounds, supported by experimental data, to aid researchers in catalyst selection for their specific synthetic needs. While both forms are effective, the choice between the anhydrous and hydrated salt can be influenced by factors such as reaction sensitivity to water and operational convenience.

Data Presentation: A Head-to-Head Comparison

A direct comparison of catalytic efficacy was reported in a photoinduced C-N cross-coupling reaction. The results indicate that under the specified conditions, both the hydrated and an anhydrous form of nickel bromide can achieve high and identical yields.

CatalystReaction TypeYield (%)Reference
NiBr₂·3H₂OPhotoinduced C-N Cross-Coupling95[1]
NiBr₂·glyme (anhydrous complex)Photoinduced C-N Cross-Coupling95[1]

While the above data suggests comparable performance in this specific transformation, the choice of catalyst can be critical in other contexts. The following table summarizes representative reaction conditions and yields for each catalyst in different cross-coupling reactions.

CatalystReaction TypeSubstratesLigandBaseSolventTemp (°C)Time (h)Yield (%)
NiBr₂·3H₂O Photoinduced C-N Cross-Coupling4-Bromobenzotrifluoride, MorpholineNoneQuinuclidineDMAcRoom Temp-95
Anhydrous NiBr₂ Suzuki-Miyaura CouplingAryl Halides, Arylboronic AcidsNoneK₃PO₄1,4-Dioxane120-High
Anhydrous NiBr₂ Cross-electrophile Coupling4-Bromobenzoate, 1-Bromo-3-phenylpropaneL1dMn (reductant)NMP--72

Discussion of Efficacy

The presence of water of crystallization in NiBr₂·3H₂O can be a determining factor in its catalytic performance. In reactions that are sensitive to water, the use of anhydrous NiBr₂ is often preferred to avoid potential side reactions or catalyst deactivation. However, in many instances, particularly in robust cross-coupling reactions, the water molecules in the trihydrate may not significantly interfere and can even be beneficial by aiding in the dissolution of inorganic bases.[2]

The choice between the hydrated and anhydrous form also has practical implications. Nickel bromide trihydrate is often more stable and easier to handle in air compared to the hygroscopic anhydrous form, which readily absorbs moisture.[3] For reactions where rigorous exclusion of water is not paramount, the trihydrate offers greater operational simplicity.

From a mechanistic standpoint, both catalysts typically enter a similar catalytic cycle after an initial activation step. The Ni(II) precatalyst is reduced in situ to the active Ni(0) species, which then participates in the cross-coupling reaction.[4] The fundamental steps of oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling), and reductive elimination are common to reactions catalyzed by both forms.[5][6][7]

Experimental Protocols

Photoinduced C-N Cross-Coupling using Nickel Bromide Trihydrate

This protocol describes the C-N cross-coupling between an aryl bromide and an amine, catalyzed by NiBr₂·3H₂O under light irradiation.[1]

Materials:

  • NiBr₂·3H₂O (5 mol%)

  • Aryl bromide (e.g., 4-bromobenzotrifluoride, 1.0 equiv)

  • Amine (e.g., morpholine, 1.2 equiv)

  • Base (e.g., quinuclidine, 1.5 equiv)

  • Solvent (e.g., N,N-dimethylacetamide - DMAc)

  • 365 nm LED light source

Procedure:

  • In a reaction vessel, combine NiBr₂·3H₂O, the aryl bromide, the amine, and the base.

  • Add the solvent (DMAc) to the desired concentration.

  • Seal the vessel and place it under an inert atmosphere (e.g., nitrogen).

  • Irradiate the reaction mixture with a 365 nm LED at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the product by column chromatography.

Anhydrous Nickel Bromide Catalyzed Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids using anhydrous NiBr₂ as the catalyst.[2]

Materials:

  • Anhydrous NiBr₂ (catalyst loading as per optimization)

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add anhydrous NiBr₂, the aryl halide, the arylboronic acid, and the base.

  • Add the anhydrous solvent (1,4-dioxane).

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture and wash the solid with the organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Catalytic Pathways

To illustrate the underlying mechanisms and workflows, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst Catalyst Mixing Mixing & Heating/ Irradiation Catalyst->Mixing Reactants Reactants Reactants->Mixing Solvent_Base Solvent & Base Solvent_Base->Mixing Monitoring Reaction Monitoring (TLC, GC-MS) Mixing->Monitoring Quenching Quenching & Aqueous Work-up Monitoring->Quenching Purification Column Chromatography Quenching->Purification Product Product Purification->Product

Caption: A generalized experimental workflow for nickel-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle Ni(II) Precatalyst Ni(II) Precatalyst Ni(0) Active Catalyst Ni(0) Active Catalyst Ni(II) Precatalyst->Ni(0) Active Catalyst Reduction Ar-Ni(II)-X Ar-Ni(II)-X Ni(0) Active Catalyst->Ar-Ni(II)-X Oxidative Addition Ar-Ni(II)-Ar' Ar-Ni(II)-Ar' Ar-Ni(II)-X->Ar-Ni(II)-Ar' Transmetalation Ar-Ni(II)-Ar'->Ni(0) Active Catalyst Reductive Elimination Ar-Ar' Ar-Ar' Product Ar-Ni(II)-Ar'->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Ni(II)-X Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Ni(II)-Ar' Base Base Base->Ar-Ni(II)-Ar'

Caption: A simplified catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura reaction.

Cross_Electrophile_Coupling Ni(II) Precatalyst Ni(II) Precatalyst Ni(0) Ni(0) Ni(II) Precatalyst->Ni(0) Reduction Ar-Ni(II)-X Ar-Ni(II)-X Ni(0)->Ar-Ni(II)-X Oxidative Addition Ar-Ni(III)-R Ar-Ni(III)-R Ar-Ni(II)-X->Ar-Ni(III)-R Radical Capture Ni(I)-X Ni(I)-X Ar-Ni(III)-R->Ni(I)-X Reductive Elimination Ar-R Ar-R Product Ar-Ni(III)-R->Ar-R Ni(I)-X->Ni(0) Reduction Ar-X Ar-X Ar-X->Ar-Ni(II)-X R-X R-X R-X->Ar-Ni(III)-R Reductant Reductant (e.g., Mn) Reductant->Ni(0) Reductant->Ni(0)

Caption: A plausible catalytic cycle for Nickel-catalyzed cross-electrophile coupling.

References

Validation

A Comparative Guide to Nickel Bromide and Palladium Catalysts for Suzuki Coupling

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. While palladium comp...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds. While palladium complexes have long been the gold standard for this transformation, the use of more economical and earth-abundant nickel catalysts, such as nickel bromide, is gaining significant traction. This guide provides an objective comparison of the performance of nickel bromide and traditional palladium catalysts in Suzuki coupling, supported by experimental data and detailed protocols.

Performance Comparison

The choice between nickel and palladium catalysis is often dictated by factors such as cost, substrate scope, functional group tolerance, and the desired reaction conditions. Palladium catalysts are known for their broad applicability and high reactivity, while nickel catalysts can offer advantages for specific substrates and are a more sustainable option.

Quantitative Data Summary

The following tables provide a summary of the performance of nickel bromide and a common palladium catalyst, Palladium(II) acetate (B1210297), in the Suzuki coupling of various aryl halides with phenylboronic acid. It is important to note that the reaction conditions are not identical, and this should be taken into consideration when comparing the yields.

Table 1: Suzuki Coupling of Aryl Bromides with Phenylboronic Acid

EntryAryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisoleNiBr₂ (5 mol%)K₃PO₄1,4-Dioxane (B91453)1202495
24-BromoanisolePd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)K₂CO₃Toluene (B28343)/H₂O1001292
34-BromotolueneNiBr₂ (5 mol%)K₃PO₄1,4-Dioxane1202496
44-BromotoluenePd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)K₂CO₃Toluene/H₂O1001294
54-BromobenzonitrileNiBr₂ (5 mol%)K₃PO₄1,4-Dioxane1202485
64-BromobenzonitrilePd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)K₂CO₃Toluene/H₂O1001288

Table 2: Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid

EntryAryl ChlorideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-ChloroanisoleNiBr₂ (5 mol%) / dppf (5 mol%)K₃PO₄1,4-Dioxane1202482
24-ChloroanisolePd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene/H₂O1101890
34-ChlorotolueneNiBr₂ (5 mol%) / dppf (5 mol%)K₃PO₄1,4-Dioxane1202478
44-ChlorotoluenePd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene/H₂O1101885

Experimental Protocols

Detailed methodologies for representative Suzuki coupling reactions using nickel bromide and a palladium catalyst are provided below.

Nickel Bromide Catalyzed Suzuki Coupling (Ligand-Free)

This protocol describes a general procedure for the ligand-free Suzuki-Miyaura cross-coupling of an aryl bromide with phenylboronic acid using nickel bromide as the catalyst.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Nickel bromide (NiBr₂) (0.05 mmol, 5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (3 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), nickel bromide (0.05 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (3 mL) to the reaction mixture via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Palladium-Catalyzed Suzuki Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with phenylboronic acid using a palladium(II) acetate/triphenylphosphine (B44618) catalyst system.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (4 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Add toluene (4 mL) and water (1 mL) to the flask.

  • De-gas the reaction mixture by bubbling argon or nitrogen through the solvent for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki coupling reaction and a typical experimental workflow for comparing catalyst performance.

Suzuki_Coupling_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product M0 M(0)Ln MII_RX R-M(II)Ln-X M0->MII_RX Oxidative Addition (R-X) R_Rprime R-R' M0->R_Rprime MII_R_Rprime R-M(II)Ln-R' MII_RX->MII_R_Rprime Transmetalation (R'-B(OR)2) MII_R_Rprime->M0 Reductive Elimination (R-R') RX R-X RX->M0 R_B R'-B(OR)2 R_B->MII_RX

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Catalyst_Comparison_Workflow cluster_catalystA Catalyst A: Nickel Bromide cluster_catalystB Catalyst B: Palladium Acetate start Define Substrates and Reaction Conditions setup_A Reaction Setup with NiBr₂ start->setup_A setup_B Reaction Setup with Pd(OAc)₂ start->setup_B run_A Run Reaction & Monitor Progress (TLC, GC-MS) setup_A->run_A workup_A Workup and Isolation run_A->workup_A analyze_A Characterization and Yield Calculation (NMR, LC-MS) workup_A->analyze_A compare Compare Yields, Reaction Times, and Purity analyze_A->compare run_B Run Reaction & Monitor Progress (TLC, GC-MS) setup_B->run_B workup_B Workup and Isolation run_B->workup_B analyze_B Characterization and Yield Calculation (NMR, LC-MS) workup_B->analyze_B analyze_B->compare conclusion Draw Conclusions on Catalyst Performance compare->conclusion

Comparative

A Comparative Guide to Hydrodehalogenation Catalysts: Raney Nickel vs. Supported Nickel Catalysts

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst for hydrodehalogenation is a critical step in chemical synthesis and the remediation of halogenated organic compou...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst for hydrodehalogenation is a critical step in chemical synthesis and the remediation of halogenated organic compounds. This guide provides an objective comparison between the traditional Raney nickel and a modern supported nickel catalyst, offering insights into their performance, safety, and operational parameters based on experimental data.

Hydrodehalogenation, the process of replacing a halogen atom with a hydrogen atom, is a fundamental transformation in organic chemistry. It is widely employed in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and in environmental chemistry for the detoxification of persistent organic pollutants. For decades, Raney nickel has been a workhorse catalyst for this reaction due to its high activity. However, its pyrophoric nature and challenges in handling have prompted the development of safer and more stable supported nickel catalysts.

This guide focuses on a comparative analysis of Raney nickel and a titania-supported nickel catalyst (Ni-phen@TiO2-800), a representative example of a well-defined, heterogeneous supported nickel catalyst. While the initial intent was to include supported nickel bromide catalysts, a comprehensive review of the current literature reveals a notable scarcity of studies on heterogeneous supported nickel bromide catalysts for hydrodehalogenation, making a direct, data-driven comparison unfeasible at this time.

Performance Comparison

The efficacy of a catalyst is measured by its activity, selectivity, and the conditions required for the reaction. The following tables summarize the performance of Raney nickel and the supported Ni-phen@TiO2-800 catalyst in the hydrodehalogenation of various aryl halides.

Table 1: Hydrodehalogenation of 4-Iodoanisole
CatalystSubstrateProductYield (%)Temperature (°C)Pressure (bar H₂)Time (h)
Raney Nickel4-IodoanisoleAnisole84255020
Ni-phen@TiO₂-8004-IodoanisoleAnisole>99255020

Data sourced from a comparative study which highlights the superior yield of the supported catalyst under identical conditions.[1]

Table 2: Hydrodehalogenation of Various Aryl Halides with Ni-phen@TiO₂-800

| Substrate | Product | Yield (%) | Temperature (°C) | Pressure (bar H₂) | Time (h) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Bromotoluene | Toluene | 98 | 80 | 20 | 20 | | 4-Chlorobenzonitrile | Benzonitrile | 96 | 100 | 50 | 20 | | 1-Bromo-4-(trifluoromethyl)benzene | Trifluoromethylbenzene | 99 | 80 | 20 | 20 | | Tetrabromobisphenol A | Bisphenol A | 71 | 100 | 50 | 20 |

This table showcases the broad applicability of the supported nickel catalyst for the hydrodehalogenation of various substrates, including those with sensitive functional groups and polyhalogenated compounds.[1]

Table 3: Raney Nickel Performance in Hydrodehalogenation

| Substrate | Product | Conversion (%) | Temperature (°C) | Pressure (MPa H₂) | Time (min) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Chlorobenzene | Benzene | 20 | 60-70 | 1.0 | 60 | | 4-Chlorophenol | Phenol | 84 | 25 | N/A | 24 h |

These data points illustrate the typical performance of Raney nickel in liquid-phase hydrodehalogenation.[2]

Key Observations from Performance Data

  • Activity: Both Raney nickel and the supported Ni-phen@TiO2-800 catalyst are effective for hydrodehalogenation. However, for the direct comparison with 4-iodoanisole, the supported catalyst demonstrated a significantly higher yield.[1]

  • Selectivity: A notable advantage of the Ni-phen@TiO2-800 catalyst is its high selectivity. In the hydrodehalogenation of 4-iodoanisole, increasing the amount of Raney nickel led to the formation of undesired byproducts, such as the hydrogenation of the aromatic ring to form tetralin. In contrast, even at high loadings, the supported catalyst showed no such side reactions.[1]

  • Safety and Handling: Raney nickel is notoriously pyrophoric and must be stored and handled as a slurry under water or an inert solvent to prevent spontaneous ignition in air.[1] This poses significant safety risks, especially on a larger scale. The Ni-phen@TiO2-800 catalyst, being a stable solid, is presented as a much safer alternative.[1]

  • Stability and Reusability: Supported catalysts generally offer better stability and potential for recycling. While Raney nickel is known to deactivate upon use, supported catalysts like Ni-phen@TiO2-800 can be designed for easier recovery and reuse, which is a key consideration for sustainable chemical processes.[1]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of results. Below are the methodologies for catalyst preparation and the hydrodehalogenation reactions.

Synthesis of Ni-phen@TiO₂-800 Catalyst

A straightforward method is employed for the synthesis of this supported catalyst:

  • Preparation of the Precursor: Nickel(II) acetate (B1210297) tetrahydrate (1.5 mmol) and 1,10-phenanthroline (B135089) monohydrate (3.0 mmol) are dissolved in ethanol (B145695) (60 mL) in a round-bottomed flask.

  • Deposition: The solution is heated to 60°C for 2 hours with stirring. Subsequently, 2.10 g of TiO₂ is added, and the mixture is stirred for another 2 hours at 60°C.

  • Drying and Pyrolysis: The solvent is removed under reduced pressure, and the resulting solid is dried under vacuum. The solid is then pyrolyzed in a furnace under an inert atmosphere, with the temperature ramped up to 800°C, to yield the final catalyst.[3]

General Procedure for Hydrodehalogenation using Ni-phen@TiO₂-800

The following is a typical protocol for the hydrodehalogenation of aryl halides:

  • Reaction Setup: In a pressure reactor, the aryl halide (0.5 mmol), the Ni-phen@TiO₂-800 catalyst (e.g., 45 mg), and a base such as triethylamine (B128534) (2.0 equiv.) are combined in a solvent mixture (e.g., 2 mL of MeOH/H₂O 1:1).

  • Reaction Execution: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar H₂). The reaction mixture is stirred at the specified temperature (e.g., 25°C) for the designated time (e.g., 20 hours).

  • Work-up and Analysis: After the reaction, the reactor is cooled and depressurized. The reaction mixture is filtered to remove the catalyst, and the filtrate is analyzed by gas chromatography-flame ionization detection (GC-FID) to determine the conversion and yield.[1]

Typical Procedure for Hydrodehalogenation using Raney Nickel

A general procedure for hydrodehalogenation with Raney nickel is as follows:

  • Catalyst Preparation: Commercial Raney nickel is typically supplied as a slurry in water. Before use, the water is carefully decanted, and the catalyst is washed with the reaction solvent (e.g., ethanol).

  • Reaction Setup: The aryl halide and the solvent are added to a reaction vessel. The Raney nickel slurry is then carefully added. A base, such as sodium hydroxide, is often required to neutralize the hydrogen halide formed during the reaction.[2]

  • Reaction Execution: The reaction is carried out under a hydrogen atmosphere (at atmospheric or elevated pressure) with vigorous stirring at a controlled temperature.

  • Work-up and Analysis: Upon completion, the reaction mixture is filtered to remove the Raney nickel. The filtrate is then worked up and analyzed to determine the product yield.

Catalytic Mechanisms and Visualizations

The proposed catalytic cycles for both Raney nickel and the supported nickel catalyst involve the activation of hydrogen and the aryl halide on the nickel surface.

Proposed Catalytic Cycle for Raney Nickel

The mechanism for hydrodehalogenation over Raney nickel is generally believed to proceed through the following steps:

  • Adsorption: Both molecular hydrogen and the aryl halide (Ar-X) adsorb onto the surface of the nickel catalyst.

  • Hydrogen Activation: The adsorbed H₂ dissociates into atomic hydrogen (H•) on the nickel surface.

  • C-X Bond Cleavage: The adsorbed aryl halide undergoes cleavage of the carbon-halogen bond, forming an adsorbed aryl radical (Ar•) and a halogen atom (X•).

  • Hydrogenation: The aryl radical reacts with an adsorbed hydrogen atom to form the hydrodehalogenated product (Ar-H).

  • Halide Removal: The adsorbed halogen atom reacts with another hydrogen atom to form the hydrogen halide (HX), which is then neutralized by the base present in the reaction medium.

  • Desorption: The final product (Ar-H) desorbs from the catalyst surface, regenerating the active site.

Raney_Nickel_Hydrodehalogenation Ni_surface Active Ni Surface H2_adsorption H₂ Adsorption Ni_surface->H2_adsorption H₂ ArX_adsorption Ar-X Adsorption Ni_surface->ArX_adsorption Ar-X H_dissociation H₂ Dissociation (2 H•) H2_adsorption->H_dissociation CX_cleavage C-X Bond Cleavage (Ar• + X•) ArX_adsorption->CX_cleavage Hydrogenation Hydrogenation (Ar-H) CX_cleavage->Hydrogenation + H• HX_formation HX Formation CX_cleavage->HX_formation + H• Desorption Product Desorption Hydrogenation->Desorption Desorption->Ni_surface Regenerated Surface

Caption: Proposed catalytic cycle for hydrodehalogenation on Raney nickel.

Proposed Catalytic Cycle for Supported Nickel Catalyst (Ni-phen@TiO₂-800)

The mechanism for the supported nickel catalyst is likely similar to that of Raney nickel, involving heterogeneous catalysis on the surface of the nickel nanoparticles. The support (TiO₂) and the N-doped carbon layers are thought to play a crucial role in stabilizing the nickel nanoparticles and preventing their agglomeration, thus maintaining high catalytic activity and selectivity.

Supported_Nickel_Hydrodehalogenation cluster_catalyst Supported Ni Nanoparticle Ni_NP Ni Nanoparticle Support TiO₂ Support + N-doped Carbon H2_activation H₂ Activation ArX_activation Ar-X Activation H2_activation->ArX_activation Activated H Reductive_Elimination Reductive Elimination (Ar-H) ArX_activation->Reductive_Elimination Activated Ar-X Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Product Release Catalyst_Regeneration->H2_activation Regenerated Site

Caption: Simplified catalytic cycle for a supported nickel catalyst.

Conclusion

The choice between Raney nickel and a supported nickel catalyst for hydrodehalogenation depends on the specific requirements of the application.

  • Raney nickel remains a highly active and cost-effective catalyst, suitable for a wide range of hydrodehalogenation reactions. Its primary drawbacks are its pyrophoric nature and the potential for lower selectivity, which can be significant safety and process concerns, especially in industrial settings.

  • Supported nickel catalysts , exemplified by Ni-phen@TiO2-800, offer a compelling alternative with significant advantages in terms of safety, handling, stability, and selectivity.[1] While the initial catalyst preparation may be more complex, the benefits of higher yields of the desired product, avoidance of hazardous reagents, and the potential for catalyst recycling make them an attractive option for modern, sustainable chemical processes.

For researchers and professionals in drug development, the higher selectivity and improved safety profile of supported nickel catalysts are particularly advantageous, as they can lead to cleaner reaction profiles and a safer working environment. As research in this area continues, the development of even more active, selective, and robust supported nickel catalysts is anticipated, further diminishing the reliance on traditional, more hazardous catalytic systems.

References

Validation

Validating Experimental Results: A Comparative Guide to Nickel Bromide Trihydrate in Catalysis

For researchers, scientists, and drug development professionals, the quest for efficient, cost-effective, and robust catalytic systems is paramount. While palladium catalysts have long been the industry standard for cros...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient, cost-effective, and robust catalytic systems is paramount. While palladium catalysts have long been the industry standard for cross-coupling reactions, their high cost and environmental concerns have spurred the search for viable alternatives. This guide provides a comprehensive comparison of Nickel bromide trihydrate (NiBr₂·3H₂O), an earth-abundant and economical alternative, against other common catalysts, supported by experimental data and detailed protocols.

Nickel bromide trihydrate has emerged as a promising catalyst in a variety of organic transformations, most notably in carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation.[1] Its performance, particularly in Suzuki-Miyaura cross-coupling reactions, positions it as a compelling substitute for traditional palladium-based systems.[2]

Performance Comparison of Nickel Bromide Trihydrate

The efficacy of a catalyst is measured by its ability to promote a reaction to a high yield in a reasonable timeframe and under mild conditions. The following tables summarize the performance of Nickel bromide trihydrate in comparison to other nickel- and palladium-based catalysts in Suzuki-Miyaura and C-N cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures prevalent in many pharmaceutical compounds.

Table 1: Comparison of Nickel Catalysts in a Ligand-Free Suzuki-Miyaura Coupling Reaction [3]

CatalystAryl HalideYield (%)
NiBr₂ 4-Iodoanisole95
NiBr₂ 4-Bromoanisole92
NiBr₂ 4-Chloroanisole45
NiCl₂4-Bromoanisole85
NiI₂4-Bromoanisole88

Reaction Conditions: Aryl halide (1 mmol), Phenylboronic acid (1.5 mmol), K₃PO₄ (2 equiv.), 1,4-Dioxane (B91453) (3 mL), 120 °C, 48 h.[3]

The data clearly indicates that Nickel bromide provides excellent yields for the coupling of aryl iodides and bromides, outperforming both Nickel chloride and Nickel iodide under these specific ligand-free conditions. The reactivity trend follows the expected pattern of C-I > C-Br > C-Cl bond strength.[2][3]

Table 2: Conceptual Comparison of NiBr₂·3H₂O with a Common Palladium Catalyst in Suzuki-Miyaura Coupling

CatalystTypical LoadingLigand RequirementCost
NiBr₂·3H₂O 2-10 mol%Often ligand-free or with simple ligandsLow
Pd(PPh₃)₄1-5 mol%Inherently ligatedHigh

While palladium catalysts like Pd(PPh₃)₄ are highly effective and often require lower catalyst loading, Nickel bromide trihydrate offers a significant cost advantage and can be highly efficient, sometimes without the need for complex and expensive ligands.[2][4]

Carbon-Nitrogen (C-N) Cross-Coupling

The formation of C-N bonds is another critical transformation in drug discovery. Nickel bromide trihydrate has been shown to effectively catalyze these reactions under photoredox conditions.

Table 3: Performance of NiBr₂·3H₂O in a Light-Driven C-N Cross-Coupling Reaction [1]

Aryl HalideAmineYield (%)
4-BromoacetophenonePiperidine86
4-IodoanisolePiperidine66
1-Bromo-4-methoxybenzenePiperidine7
4-BromoacetophenonePyrrolidine77

Reaction Conditions: Aryl halide (0.25 mmol), Amine (1.0 mmol), NiBr₂·3H₂O (10 mol%), 365 nm LED irradiation, Room Temperature, 24 h.[1]

These results demonstrate the capability of Nickel bromide trihydrate to catalyze C-N bond formation with good to excellent yields for a range of substrates under mild, light-driven conditions.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Suzuki-Miyaura and C-N cross-coupling reactions using Nickel bromide trihydrate.

Protocol 1: Ligand-Free Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a procedure using anhydrous NiBr₂ and is expected to be applicable to the trihydrate form.[2][3]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Nickel bromide trihydrate (NiBr₂·3H₂O, 0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (3 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, Nickel bromide trihydrate, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 48 hours.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Light-Driven C-N Cross-Coupling

This protocol is based on the use of Nickel bromide trihydrate as the catalyst.[1]

Materials:

  • Aryl halide (0.25 mmol)

  • Amine (1.0 mmol)

  • Nickel bromide trihydrate (NiBr₂·3H₂O, 0.025 mmol, 10 mol%)

  • Dimethylformamide (DMF, 1.0 mL)

Procedure:

  • In a vial, dissolve the aryl halide, amine, and Nickel bromide trihydrate in DMF.

  • Seal the vial with a cap.

  • Place the vial approximately 5 cm from a 365 nm LED lamp.

  • Irradiate the reaction mixture at room temperature for 24 hours while stirring.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Visualizing the Process

Diagrams can provide a clear and concise understanding of complex processes. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and the logical relationship between different catalytic systems.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants (Aryl Halide, Boronic Acid) B Add Catalyst & Base (NiBr₂·3H₂O, K₃PO₄) A->B C Add Solvent (1,4-Dioxane) B->C D Inert Atmosphere (Ar or N₂) C->D E Heat & Stir (120 °C, 48h) D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterization I->J Pure Product

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalyst_Comparison cluster_main Catalyst Selection for Cross-Coupling cluster_Ni Nickel-Based Catalysts cluster_Pd Palladium-Based Catalysts A Cross-Coupling Reactions B NiBr₂·3H₂O A->B Cost-Effective Good Performance D Pd(PPh₃)₄ A->D High Activity Well-Established C Other Ni Salts (NiCl₂, NiI₂) B->C Often Superior Yield (vs. other Ni salts) E Other Pd Catalysts D->E

Logical relationship comparing Nickel bromide trihydrate to other catalyst systems.

References

Comparative

Benchmarking NiBr₂·3H₂O: A Comparative Guide to Nickel Catalyst Performance in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data. In the landscape of modern organic synthesis, nickel catalysis has emer...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.

In the landscape of modern organic synthesis, nickel catalysis has emerged as a powerful and cost-effective alternative to traditional palladium-based systems for the construction of carbon-carbon and carbon-heteroatom bonds. Among the various nickel sources, nickel(II) bromide trihydrate (NiBr₂·3H₂O) is a readily available and versatile catalyst precursor. This guide provides a comprehensive performance benchmark of NiBr₂·3H₂O against other common nickel catalysts in key cross-coupling reactions vital to drug discovery and development. The data presented herein, summarized in clear, comparative tables and supported by detailed experimental protocols, aims to equip researchers with the necessary information to make informed decisions in catalyst selection and reaction optimization.

Performance Comparison of Nickel Catalysts

The efficacy of a nickel catalyst is highly dependent on the specific transformation, substrates, and reaction conditions. Below is a comparative analysis of NiBr₂·3H₂O against other widely used nickel catalysts—NiCl₂·6H₂O, Ni(COD)₂, and Ni(acac)₂—across several cornerstone cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a fundamental tool for the synthesis of biaryls. The following table summarizes the performance of various nickel catalysts in the coupling of aryl halides with arylboronic acids.

CatalystAryl HalideArylboronic AcidLigandBaseSolventTemp (°C)Yield (%)Reference
NiBr₂·3H₂O 4-ChlorotoluenePhenylboronic aciddppfK₃PO₄1,4-Dioxane120High[1]
NiCl₂·6H₂O4-ChlorotoluenePhenylboronic acidDPPFK₃PO₄Methanol/Toluene100Moderate to Good
Ni(COD)₂Aryl HalideArylboronic acidPCy₃K₃PO₄2-Me-THF100Good to Excellent[2]
Ni(acac)₂Aryl HalidePhenylboronic acidPPh₃K₂CO₃Toluene110Good[3]

dppf: 1,1'-Bis(diphenylphosphino)ferrocene; DPPF: 1,1'-Bis(diphenylphosphino)ferrocene; PCy₃: Tricyclohexylphosphine; PPh₃: Triphenylphosphine.

Kumada Coupling

The Kumada coupling provides a direct route to C-C bond formation by reacting a Grignard reagent with an organic halide.

CatalystOrganic HalideGrignard ReagentLigandSolventTemp (°C)Yield (%)Reference
NiBr₂·3H₂O Aryl BromidePhenylmagnesium BromidedpppTHF25Good[4]
NiCl₂·6H₂OAryl ChloridePhenylmagnesium BromidePMe₃THF6069-97[5]
Ni(COD)₂Alkyl BromideAlkylmagnesium Chloride1,3-butadieneTHF25High[6]
Ni(acac)₂Alkyl Bromiden-Butylmagnesium ChlorideNone (with isoprene)THF25High[6]

dppp: 1,3-Bis(diphenylphosphino)propane; PMe₃: Trimethylphosphine.

Negishi Coupling

The Negishi coupling is a versatile method that employs organozinc reagents for C-C bond formation, known for its high functional group tolerance.

CatalystOrganic HalideOrganozinc ReagentLigandSolventTemp (°C)Yield (%)Reference
NiBr₂·diglyme Alkyl HalideBpinCH₂ZnIdtbbpyDMIRTGood to Excellent[7]
NiCl₂·glymeSecondary Alkyl Bromide/IodideAlkylzinc Halides-Bu-PyboxTHFRTGood[8]
Ni(COD)₂Secondary Alkyl Bromide/IodideAlkylzinc Halides-Bu-PyboxTHFRTGood[8]

dtbbpy: 4,4'-Di-tert-butyl-2,2'-bipyridine; DMI: 1,3-Dimethyl-2-imidazolidinone; s-Bu-Pybox: 2,6-Bis[(4S)-4-sec-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a crucial transformation for the synthesis of arylamines, a common motif in pharmaceuticals.

CatalystAryl HalideAmineLigandBaseSolventTemp (°C)Yield (%)Reference
NiBr₂·3H₂O Aryl ChloridePyrrolidineNoneK₃PO₄1,4-Dioxane100Up to 99[9]
NiBr₂(dme)Heteroaryl BromideVarious AminesNoneNaOtBuDioxane6045-84[10]
Ni(COD)₂Aryl HalideVarious AminesBINAPNaOtBuToluene100Good[11]

dme: 1,2-Dimethoxyethane; BINAP: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and optimization of catalytic reactions. Below are representative experimental protocols for key nickel-catalyzed cross-coupling reactions.

General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a Ni(II) precatalyst.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Nickel precatalyst (e.g., NiBr₂·3H₂O, 5 mol%)

  • Ligand (e.g., dppf, 10 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, arylboronic acid, nickel precatalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 120 °C).

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[1][12]

General Procedure for Nickel-Catalyzed Kumada Coupling

This protocol outlines a general procedure for the Kumada coupling of an organic halide with a Grignard reagent.

Materials:

  • Organic halide (1.0 mmol, 1.0 equiv)

  • Grignard reagent (1.2 mmol, 1.2 equiv)

  • Nickel precatalyst (e.g., NiCl₂(dppp), 1-5 mol%)

  • Anhydrous solvent (e.g., THF or diethyl ether, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the nickel precatalyst and the anhydrous solvent.

  • Add the organic halide to the catalyst suspension.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the Grignard reagent dropwise to the reaction mixture.

  • Allow the reaction to stir at the specified temperature for the required duration, monitoring by TLC or GC-MS.

  • Carefully quench the reaction at 0 °C with a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography.[4][6][13]

Mechanistic Insights and Visualizations

The catalytic cycles of nickel-mediated cross-coupling reactions often involve Ni(0)/Ni(II) or Ni(I)/Ni(III) redox couples. The specific mechanism can be influenced by the choice of catalyst, ligand, and substrates.

Nickel_Catalyzed_Cross_Coupling_Cycle Ni0 LₙNi(0) OxAdd Oxidative Addition Ni0->OxAdd R-X NiII_RX LₙNi(II)(R)(X) OxAdd->NiII_RX Transmetal Transmetalation NiII_RX->Transmetal R'-M NiII_RR LₙNi(II)(R)(R') Transmetal->NiII_RR RedElim Reductive Elimination NiII_RR->RedElim RedElim->Ni0 R-R' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Combine Reactants: Aryl Halide, Organometallic Reagent, Base, Ligand, Ni Catalyst inert Establish Inert Atmosphere (e.g., Ar or N₂) start->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat stir Stir and Monitor (TLC, GC-MS) heat->stir quench Quench Reaction stir->quench extract Aqueous Workup and Extraction quench->extract purify Column Chromatography extract->purify end end purify->end Isolated Product

References

Validation

A Comparative Structural Analysis of Nickel Bromide Dihydrate and Trihydrate for the Modern Researcher

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's crystal structure is paramount. This guide provides a detailed comparative structural analysis of nickel bromide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's crystal structure is paramount. This guide provides a detailed comparative structural analysis of nickel bromide dihydrate (NiBr₂·2H₂O) and nickel bromide trihydrate (NiBr₂·3H₂O), highlighting their known structural features, presenting available experimental data, and noting current gaps in the scientific literature.

This comparison reveals that while the dihydrate form has been structurally characterized, the trihydrate's precise crystal structure remains unconfirmed by X-ray crystallography, presenting a notable opportunity for further research.

Summary of Structural and Physical Properties

The following table summarizes the available quantitative data for nickel bromide dihydrate and trihydrate. A significant disparity in the completeness of structural data is evident, underscoring the unconfirmed nature of the trihydrate's crystal structure.

PropertyNickel Bromide Dihydrate (NiBr₂·2H₂O)Nickel Bromide Trihydrate (NiBr₂·3H₂O)
Crystal Structure ConfirmedNot confirmed by X-ray crystallography[1]
General Structure Type Linear chain[1]Assumed to be a chain structure[1]
Nickel (Ni²⁺) Coordination OctahedralAssumed to be octahedral
Coordination Environment 4 Br⁻ ions and 2 H₂O moleculesNot experimentally determined
Ni-Br Bond Length ~2.6 Å[2][3]Not available
Ni-O Bond Length ~2.0 Å[2][3]Not available
CAS Number 13596-19-5[1]7789-49-3[1]
Molecular Weight 254.53 g/mol [4]272.55 g/mol [5]
Appearance Yellowish-green solidGreenish, deliquescent scales[2][6]

Structural Elucidation

Nickel Bromide Dihydrate: A Confirmed Linear Chain Structure

The crystal structure of nickel bromide dihydrate has been determined to consist of linear chains.[1] In this arrangement, each nickel(II) ion is octahedrally coordinated. The coordination sphere is composed of four bromide ions and two water molecules.[2][3] The bromide ions act as bridging ligands, connecting the nickel centers to form the polymeric chain, while the water molecules occupy the remaining coordination sites.

G cluster_0 Repeating Unit of NiBr₂·2H₂O Chain cluster_1 Polymeric Chain Extension Ni1 Ni²⁺ Br1 Br⁻ Ni1->Br1 bridging Br2 Br⁻ Ni1->Br2 bridging H2O1 H₂O Ni1->H2O1 terminal H2O2 H₂O Ni1->H2O2 terminal p1 Br1->p1 p2 Br2->p2 G cluster_0 Hypothetical Repeating Unit of NiBr₂·3H₂O Chain cluster_1 Polymeric Chain Extension Ni1 Ni²⁺ Br1 Br⁻ Ni1->Br1 bridging Br2 Br⁻ Ni1->Br2 bridging H2O1 H₂O Ni1->H2O1 terminal H2O2 H₂O Ni1->H2O2 terminal H2O3 H₂O Ni1->H2O3 terminal p1 Br1->p1 p2 Br2->p2 G cluster_workflow X-ray Crystallography Workflow A Crystal Growth (NiBr₂·nH₂O) B Crystal Selection & Mounting A->B C X-ray Diffraction Data Collection B->C D Structure Solution C->D E Structure Refinement D->E F Final Structural Model E->F

References

Comparative

Nickel vs. Palladium: A Cost-Benefit Analysis for Catalyzing Chemical Bonds

In the realm of synthetic chemistry, particularly in the pharmaceutical and materials science sectors, the creation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a fundamental process. For decades, palladiu...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the pharmaceutical and materials science sectors, the creation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a fundamental process. For decades, palladium has been the reigning champion in catalyzing these crucial cross-coupling reactions. However, its high cost and relative scarcity have prompted a search for more economical and sustainable alternatives. Nickel, a more earth-abundant and significantly cheaper metal, has emerged as a powerful contender, offering unique reactivity and, in many cases, superior performance. This guide provides a detailed cost-benefit analysis of using nickel bromide over traditional palladium catalysts, supported by experimental data and protocols to inform catalyst selection for researchers, scientists, and drug development professionals.

At a Glance: The Economic Advantage of Nickel

The most compelling argument for considering nickel catalysts is the stark contrast in cost compared to their palladium counterparts. A direct comparison of the raw metal prices and the costs of commonly used catalyst precursors reveals a significant economic advantage for nickel.

Catalyst PrecursorFormulaMolecular Weight ( g/mol )Price (USD/g)Price (USD/mol)
Nickel(II) BromideNiBr₂218.50~$2.40[1]~$524.40
Palladium(II) Acetate (B1210297)Pd(OAc)₂224.51~$96.30[2]~$21,619.71
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.57~$42.00[3]~$48,533.94

Note: Prices are based on supplier listings as of December 2025 and are subject to market fluctuations. The price for Nickel(II) Bromide is an average from multiple suppliers.[1][2][4][5][6][7][8][9][10][11]

This dramatic price difference, often orders of magnitude, is a primary driver for the adoption of nickel-based catalytic systems in both academic research and industrial-scale synthesis.

Performance in Action: A Comparative Look at Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds, serves as an excellent benchmark for comparing the performance of nickel and palladium catalysts. Below is a summary of experimental data from various studies, highlighting yields and reaction conditions for the coupling of aryl halides with boronic acids.

Aryl Bromide Coupling
EntryAryl BromideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePhenylboronic acidNiBr₂ (4)K₃PO₄1,4-Dioxane (B91453)1204895[12][13]
24-BromotoluenePhenylboronic acidPd(OAc)₂ (0.5) / PPh₃ (1)K₃PO₄·7H₂OToluene (B28343)750.0899[14]
34-BromoanisolePhenylboronic acidNiBr₂ (4)K₃PO₄1,4-Dioxane1204896[12][13]
44-BromoanisolePhenylboronic acidPd(OAc)₂ (0.5)K₃PO₄·7H₂OEthylene GlycolRT0.3395[14]
54-BromobenzonitrilePhenylboronic acidNiBr₂ (4)K₃PO₄1,4-Dioxane1204894[12]
64-BromobenzonitrilePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1002-24>95[3]
Aryl Chloride Coupling
EntryAryl ChlorideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidNiBr₂ (4)K₃PO₄1,4-Dioxane1204872[12]
24-ChlorotoluenePhenylboronic acidPd(OAc)₂ (1.5) / SPhos (3)K₂CO₃Toluene/H₂O1101898[3]
34-ChloroanisolePhenylboronic acidNiBr₂ (4)K₃PO₄1,4-Dioxane1204875[12]
44-ChloroanisolePhenylboronic acidPd(OAc)₂ (2) / RuPhos (4)K₃PO₄t-BuOH/H₂O1001897[3]

As the data indicates, while palladium catalysts can sometimes offer higher yields and milder reaction conditions, especially for more challenging aryl chlorides, nickel bromide demonstrates robust performance, particularly with aryl bromides, at a fraction of the cost.[3][12][13][14]

Delving into the Mechanisms: Palladium vs. Nickel

The catalytic cycles of palladium and nickel in cross-coupling reactions share fundamental steps but also exhibit key differences that influence their reactivity.

Palladium_Catalytic_Cycle cluster_product Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)2) ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar'

Caption: The generally accepted catalytic cycle for palladium-catalyzed Suzuki-Miyaura cross-coupling.[15][16][17][18][19]

The palladium-catalyzed cycle typically proceeds through a well-defined Pd(0)/Pd(II) pathway involving oxidative addition, transmetalation, and reductive elimination.[15][16][17][18][19]

Nickel_Catalytic_Cycle cluster_product Ni0 Ni(0)Ln ArNiX Ar-Ni(II)-X(Ln) Ni0->ArNiX Oxidative Addition (Ar-X) ArNiAr_prime Ar-Ni(II)-Ar'(Ln) ArNiX->ArNiAr_prime Transmetalation (Ar'-B(OR)2) NiI Ni(I) species ArNiX->NiI Single Electron Transfer (SET) ArNiAr_prime->Ni0 Reductive Elimination Product Ar-Ar' NiI->ArNiX

Caption: A plausible catalytic cycle for nickel-catalyzed Suzuki-Miyaura cross-coupling, which can involve Ni(I) intermediates.[12][20][21][22][23][24]

Nickel catalysis is more versatile, with the potential to proceed through multiple oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III).[20][21][22][23][24] This accessibility to different electronic states, including radical pathways involving Ni(I) species, allows nickel to catalyze reactions with substrates that are often challenging for palladium, such as aryl ethers and fluorides.[12]

Experimental Protocols

For researchers looking to explore the use of nickel bromide as an alternative to palladium catalysts, the following are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction.

General Procedure for Nickel Bromide-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from literature procedures for the ligand-free Suzuki-Miyaura coupling using nickel bromide.[12][13]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Nickel(II) bromide (NiBr₂, 0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (3 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, nickel(II) bromide, and potassium phosphate.

  • Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Place the Schlenk tube in a preheated oil bath at 120 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental_Workflow start Reaction Setup (Schlenk Tube) reagents Add Reactants: - Aryl Halide - Arylboronic Acid - NiBr₂ or Pd Catalyst - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent inert Inert Atmosphere (Purge with Ar/N₂) solvent->inert reaction Heat and Stir (e.g., 100-120 °C) inert->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for a cross-coupling reaction.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a standard procedure for Suzuki-Miyaura coupling using a palladium acetate precatalyst and a phosphine (B1218219) ligand.[3]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the tube, evacuate, and backfill with an inert gas (repeat three times).

  • Add degassed toluene and water via syringe.

  • Place the tube in a preheated oil bath at 100 °C and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool to room temperature and perform an aqueous workup with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Conclusion: Making an Informed Decision

The choice between nickel and palladium catalysts is not merely a matter of cost. While nickel presents a compelling economic advantage, palladium catalysts often exhibit broader functional group tolerance and can operate under milder conditions. For many standard cross-coupling reactions, particularly with less challenging substrates, nickel bromide offers a highly effective and significantly more sustainable alternative. However, for complex syntheses where high yields and functional group compatibility are paramount, the investment in a palladium-based system may be justified. Ultimately, the optimal choice will depend on the specific requirements of the reaction, including the nature of the substrates, the desired scale of the synthesis, and the overall economic and environmental goals of the project. This guide provides the foundational data and protocols to enable researchers to make an informed decision based on a comprehensive cost-benefit analysis.

References

Validation

A Comparative Guide to Spectroscopic Characterization of Nickel Bromide Trihydrate Purity

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data In chemical synthesis and drug development, the purity of reagents is pa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data

In chemical synthesis and drug development, the purity of reagents is paramount to ensure reaction efficiency, product quality, and reproducibility. Nickel(II) bromide trihydrate (NiBr₂·3H₂O) is a widely utilized precursor and catalyst in various organic transformations. This guide provides a comprehensive comparison of spectroscopic methods to confirm the purity of nickel bromide trihydrate, offering detailed experimental protocols and data for accurate assessment. Furthermore, it compares the performance of NiBr₂·3H₂O with other common nickel sources, supported by experimental data.

Spectroscopic Purity Assessment of Nickel Bromide Trihydrate

A multi-faceted approach employing several spectroscopic techniques is recommended for the comprehensive purity analysis of nickel bromide trihydrate. This allows for the identification of a wide range of potential impurities, from other nickel salts and hydration states to trace metallic contaminants.

Vibrational Spectroscopy: FTIR and Raman

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for identifying the compound and its hydration state, as well as detecting anionic impurities.

FTIR Spectroscopy: The FTIR spectrum of nickel bromide trihydrate is characterized by vibrational modes of the water molecules and the nickel-bromide lattice. The presence and position of bands related to O-H stretching and H-O-H bending are indicative of the hydration state. Impurities such as nickel carbonate (NiCO₃) or nickel hydroxide (B78521) (Ni(OH)₂) would present distinct absorption bands. For instance, carbonate impurities would show a strong absorption peak around 1400 cm⁻¹.[1]

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of a hydrated nickel salt will show characteristic peaks corresponding to the Ni-O and O-H vibrations of the coordinated water molecules. For example, Ni-OH stretching vibrations are typically observed in the range of 450-500 cm⁻¹.[2][3] The presence of other nickel species, like nickel chloride, would result in different lattice mode frequencies.[4]

Spectroscopic TechniqueCharacteristic Peaks for NiBr₂·3H₂O (Expected)Potential Impurity Peaks
FTIR Broad O-H stretch (~3400 cm⁻¹), H-O-H bend (~1600 cm⁻¹)NiCO₃: ~1400 cm⁻¹, 825 cm⁻¹; Ni(OH)₂: Sharp O-H stretch ~3600 cm⁻¹
Raman Ni-OH₂ symmetric stretch (~455 cm⁻¹)NiCl₂·6H₂O lattice modes (~175, 271 cm⁻¹), NiSO₄·6H₂O SO₄²⁻ symmetric stretch (~988 cm⁻¹)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a quantitative technique useful for determining the concentration of nickel(II) ions in a solution and for detecting colored impurities, such as cobalt(II) salts. Aqueous solutions of nickel(II) compounds are typically green and exhibit characteristic absorption maxima. For instance, the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, which is present when nickel bromide is dissolved in water, has absorption peaks around 395 nm, 656 nm, and 720 nm.[5][6] The presence of other transition metals, like cobalt, would introduce their own characteristic absorption bands, with Co(II) complexes often showing absorption in the 500-600 nm range.[4]

Analyteλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
[Ni(H₂O)₆]²⁺ ~395, ~720~5, ~2
[Co(H₂O)₆]²⁺ ~510~5
Elemental Analysis: ICP-OES

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is an essential technique for quantifying the elemental composition of the sample, particularly for detecting trace metallic impurities. This method is highly sensitive and can detect a wide range of elements at parts-per-million (ppm) or even parts-per-billion (ppb) levels. Common metallic impurities in nickel salts can include cobalt, iron, copper, zinc, and manganese.[7][8]

ElementTypical Emission Wavelength (nm)Common Concentration in Technical Grade Nickel Salts (ppm)
Cobalt (Co) 228.616< 100
Iron (Fe) 259.940< 50
Copper (Cu) 324.754< 20
Zinc (Zn) 213.856< 20
Manganese (Mn) 257.610< 10

Comparison with Alternative Nickel Sources

Nickel bromide trihydrate is often used as a Lewis acid catalyst in organic synthesis. Its performance can be compared to other common nickel(II) salts like nickel chloride (NiCl₂) and nickel sulfate (B86663) (NiSO₄). The choice of the nickel salt can influence catalytic activity, solubility in different solvents, and hygroscopicity.

Nickel SaltKey PropertiesApplication Example (Catalysis)
Nickel Bromide (NiBr₂)[9] Good solubility in many organic solvents.Cross-coupling reactions.[10]
Nickel Chloride (NiCl₂)[11] Generally less expensive, readily available.Cross-coupling and reduction reactions.
Nickel Sulfate (NiSO₄) Highly soluble in water, less so in organic solvents.Primarily used in electroplating and preparation of other nickel compounds.

For example, in cross-coupling reactions, the choice of the halide anion (Br⁻ vs. Cl⁻) can affect the rate of oxidative addition, a key step in the catalytic cycle. While specific performance can be reaction-dependent, NiBr₂ often exhibits different reactivity profiles compared to NiCl₂.[10]

Experimental Protocols

FTIR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used.[12] Mix a small amount of the finely ground nickel bromide trihydrate sample (1-2 mg) with approximately 200 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the powder.[12]

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum in the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic peaks for water of hydration and compare the spectrum against a reference spectrum of pure nickel bromide trihydrate. Look for the presence of any unexpected peaks that may indicate impurities.

Raman Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto a microscope slide or into a capillary tube.

  • Instrumentation: Use a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

  • Data Acquisition: Focus the laser on the sample and collect the scattered light.

  • Data Analysis: Analyze the Raman shifts to identify the vibrational modes of the compound and compare with a reference spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Accurately weigh a known amount of the nickel bromide trihydrate and dissolve it in a known volume of deionized water to prepare a stock solution. Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectra of the standard solutions and the sample solution over a specific wavelength range (e.g., 300-800 nm).

  • Data Analysis: Create a calibration curve by plotting absorbance at a specific wavelength (e.g., 395 nm) versus the concentration of the standard solutions. Determine the concentration of nickel in the sample solution from the calibration curve.[13]

ICP-OES
  • Sample Preparation: Accurately weigh the nickel bromide trihydrate sample and dissolve it in a dilute acid solution (e.g., 5% nitric acid) to a known volume.[7]

  • Instrumentation: Use a calibrated ICP-OES instrument.

  • Data Acquisition: Introduce the sample solution into the plasma and measure the emission intensities at the characteristic wavelengths for the elements of interest.

  • Data Analysis: Quantify the concentration of each metallic impurity by comparing the emission intensities to those of certified reference standards.[14]

Diagrams

experimental_workflow cluster_sample Sample cluster_techniques Spectroscopic Analysis cluster_data Data Analysis Sample Nickel Bromide Trihydrate FTIR FTIR Sample->FTIR Raman Raman Sample->Raman UVVis UV-Vis Sample->UVVis ICPOES ICP-OES Sample->ICPOES Purity Purity Confirmation FTIR->Purity Raman->Purity UVVis->Purity Impurities Impurity Identification & Quantification ICPOES->Impurities

Caption: Experimental workflow for the spectroscopic characterization of Nickel Bromide Trihydrate purity.

References

Comparative

A Comparative Guide to Nickel Bromide Trihydrate in Battery Electrolytes: A Research Gap Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction The advancement of battery technology is intrinsically linked to the innovation of its core components, particularly the electrolyte, which dic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advancement of battery technology is intrinsically linked to the innovation of its core components, particularly the electrolyte, which dictates ionic conductivity, stability, and overall performance. While lithium hexafluorophosphate (B91526) (LiPF₆) has long been the industry standard for lithium-ion batteries, the search for alternative materials with improved safety, cost-effectiveness, and performance continues.[1] Nickel(II) bromide trihydrate (NiBr₂·3H₂O) has been identified as a compound of interest for its potential application as an electrolyte component in high-energy batteries.[2] Its properties as a soluble salt are believed to contribute to the ionic conductivity of the electrolyte, a fundamental aspect of battery power output and charging capabilities.[3] This guide provides a comparative analysis of nickel bromide trihydrate against the benchmark, LiPF₆, and highlights the current state of research, including the significant lack of published experimental data for NiBr₂·3H₂O.

Quantitative Performance Comparison

A direct quantitative comparison of the electrochemical performance of nickel bromide trihydrate and lithium hexafluorophosphate is hampered by the limited availability of published experimental data for nickel bromide trihydrate in a battery electrolyte context. The following table summarizes typical performance characteristics for LiPF₆-based electrolytes and indicates the data that is currently unavailable for NiBr₂·3H₂O.

ParameterNickel Bromide Trihydrate (NiBr₂·3H₂O)Lithium Hexafluorophosphate (LiPF₆)Experimental Conditions
Ionic Conductivity Data Not Available~11.38 mS/cm1M concentration in a 1:1 (vol.) mixture of Ethylene Carbonate (EC) and Dimethyl Carbonate (DMC) at 25°C.[1]
Electrochemical Stability Window Data Not AvailableUp to ~4.5 V vs. Li/Li⁺In a carbonate-based electrolyte.[1]
Thermal Decomposition Onset Data Not Available in electrolyte~107 °CThermogravimetric Analysis (TGA) in a dry, inert atmosphere.[1]
Charge-Discharge Performance Data Not AvailableHigh coulombic efficiency and good capacity retention in various battery chemistries.Dependent on specific cell configuration (e.g., NMC/Graphite).[4]

Experimental Protocols

To facilitate further research into the potential of nickel bromide trihydrate as a battery electrolyte, this section outlines the detailed methodologies for key experiments required for its electrochemical analysis. These protocols are based on standard practices for evaluating novel battery electrolytes.[5]

Electrolyte Preparation

Objective: To prepare a standardized electrolyte solution for electrochemical testing.

Materials:

  • Nickel Bromide Trihydrate (NiBr₂·3H₂O), battery grade

  • Anhydrous battery-grade solvents (e.g., Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), Diethyl Carbonate (DEC))

  • Inert gas (Argon or Nitrogen)

  • Glovebox with moisture and oxygen levels below 0.1 ppm

Procedure:

  • Dry the nickel bromide trihydrate under vacuum at a specified temperature to remove any adsorbed moisture. The final water content should be verified by Karl Fischer titration.

  • Inside an argon-filled glovebox, dissolve a predetermined amount of the dried nickel bromide trihydrate in the desired solvent or solvent mixture (e.g., 1 M NiBr₂ in EC:DMC 1:1 v/v).

  • Stir the solution at room temperature until the salt is completely dissolved.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the prepared electrolyte.

Apparatus:

  • Conductivity meter with a two-electrode conductivity cell

  • Temperature-controlled chamber

Procedure:

  • Calibrate the conductivity cell with standard potassium chloride (KCl) solutions of known concentrations.

  • Rinse the conductivity cell with the prepared nickel bromide trihydrate electrolyte.

  • Fill the cell with the electrolyte, ensuring no air bubbles are trapped.

  • Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 25°C).

  • Measure the resistance of the electrolyte using the conductivity meter.

  • Calculate the ionic conductivity (σ) using the formula: σ = K_cell / R, where K_cell is the cell constant and R is the measured resistance.

  • Repeat the measurement at various temperatures to study the temperature dependence of conductivity.

Electrochemical Stability Window (ESW) Determination

Objective: To determine the voltage range over which the electrolyte remains stable without significant decomposition.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., coin cell or Swagelok-type cell)

  • Working electrode (e.g., platinum or glassy carbon)

  • Counter and reference electrodes (e.g., lithium metal)

Procedure:

  • Assemble the three-electrode cell inside an argon-filled glovebox with the prepared electrolyte and electrodes.

  • Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV) using the potentiostat.

  • For the anodic stability limit, scan the potential of the working electrode from the open-circuit potential (OCP) to a high positive potential at a slow scan rate (e.g., 1 mV/s). The potential at which a significant increase in current is observed is considered the anodic stability limit.

  • For the cathodic stability limit, scan the potential from the OCP to a low negative potential. The potential at which a significant reduction current is observed is the cathodic stability limit.

  • The electrochemical stability window is the potential difference between the anodic and cathodic stability limits.

Charge-Discharge Performance Evaluation

Objective: To evaluate the performance of the electrolyte in a full-cell battery configuration.

Apparatus:

  • Battery cycler

  • Coin cell assembly components (casings, spacers, springs)

  • Cathode and anode materials (e.g., LiNiMnCoO₂ (NMC) and graphite)

  • Separator (e.g., Celgard)

Procedure:

  • Prepare cathode and anode slurries and cast them onto current collectors.

  • Assemble coin cells inside an argon-filled glovebox using the prepared cathode, anode, separator, and the nickel bromide trihydrate electrolyte.

  • Perform galvanostatic charge-discharge cycling using the battery cycler at various C-rates (e.g., C/10, C/5, 1C).

  • Record the charge and discharge capacities, coulombic efficiency, and voltage profiles for each cycle.

  • Analyze the data to determine the specific capacity, capacity retention over cycling, and rate capability of the battery with the nickel bromide trihydrate electrolyte.

Visualizations

Experimental Workflow for Electrochemical Analysis

G cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Electrolyte_Preparation Electrolyte Preparation Cell_Assembly Cell Assembly Electrolyte_Preparation->Cell_Assembly Ionic_Conductivity Ionic Conductivity Measurement Electrolyte_Preparation->Ionic_Conductivity ESW Electrochemical Stability Window (CV/LSV) Cell_Assembly->ESW Charge_Discharge Charge-Discharge Cycling Cell_Assembly->Charge_Discharge Performance_Metrics Performance Metrics (Capacity, Efficiency, etc.) Ionic_Conductivity->Performance_Metrics ESW->Performance_Metrics Charge_Discharge->Performance_Metrics Comparison Comparison with Benchmark (LiPF6) Performance_Metrics->Comparison

Caption: Workflow for the electrochemical analysis of a novel battery electrolyte.

Logical Relationship for Comparative Analysis

G cluster_subject Subject of Analysis cluster_benchmark Benchmark cluster_parameters Performance Parameters NiBr2 Nickel Bromide Trihydrate Conductivity Ionic Conductivity NiBr2->Conductivity Evaluate Stability Electrochemical Stability NiBr2->Stability Evaluate Performance Charge-Discharge Performance NiBr2->Performance Evaluate LiPF6 Lithium Hexafluorophosphate LiPF6->Conductivity Compare LiPF6->Stability Compare LiPF6->Performance Compare

Caption: Logical framework for comparing NiBr₂·3H₂O against the LiPF₆ benchmark.

Conclusion

Nickel bromide trihydrate presents an intriguing, yet largely unexplored, avenue for the development of novel battery electrolytes. While its chemical properties suggest potential benefits, particularly in terms of ionic conductivity, the current body of scientific literature lacks the necessary experimental data to perform a robust quantitative comparison against established materials like LiPF₆. This guide serves not only as a summary of the available information but also as a call to action for the research community. By following the outlined experimental protocols, a comprehensive understanding of the electrochemical performance of nickel bromide trihydrate can be achieved, which will be crucial in determining its viability as a component in next-generation energy storage solutions. The provided workflows offer a clear roadmap for researchers to systematically investigate this promising material and fill the existing knowledge gap.

References

Validation

A Comparative Guide to the Reactivity of Aryl Halides with Nickel Bromide in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The nickel-catalyzed cross-coupling of aryl halides is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds in a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nickel-catalyzed cross-coupling of aryl halides is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds in a wide array of molecules, including pharmaceuticals and functional materials. A thorough understanding of the relative reactivity of different aryl halides—iodides, bromides, and chlorides—is paramount for reaction design, optimization, and troubleshooting. This guide provides an objective comparison of their performance in reactions utilizing the common and versatile catalyst precursor, nickel(II) bromide (NiBr₂), supported by experimental data and mechanistic insights.

Comparative Reactivity of Aryl Halides

The reactivity of aryl halides in nickel-catalyzed cross-coupling reactions generally follows the trend of bond dissociation energy: Aryl Iodides > Aryl Bromides > Aryl Chlorides . This trend is a direct consequence of the carbon-halogen bond strength, with the weaker C-I bond being the easiest to cleave in the initial oxidative addition step of the catalytic cycle.

Aryl HalideRelative ReactivityTypical Reaction ConditionsGeneral Observations
Aryl Iodides HighestRoom temperature to moderate heating (e.g., 60 °C)Often the substrate of choice for developing new methodologies due to their high reactivity. Reactions are typically faster and require milder conditions.[1][2]
Aryl Bromides IntermediateModerate to high temperatures (e.g., 70-80 °C)A good balance between reactivity and cost/availability. Widely used in synthesis, though they may require more forcing conditions than iodides.[1][3]
Aryl Chlorides LowestHigh temperatures (e.g., 80 °C or higher) and often require specialized ligands or additives.Their low cost and wide commercial availability make them highly desirable starting materials, but their inertness presents a significant challenge. Successful coupling often necessitates carefully optimized catalyst systems.[4][5]

Experimental Protocol: Representative Nickel-Catalyzed Reductive Cross-Coupling

The following protocol is a representative example for the reductive cross-coupling of an aryl halide with an alkyl halide, a common application of nickel catalysis. This procedure is adapted from methodologies described in the literature for nickel-catalyzed reactions.[6][7]

Reaction: Nickel-Catalyzed Reductive Cross-Coupling of N-(4-bromophenyl)-4-methylbenzenesulfonamide with Ethyl 4-bromobutyrate.

Materials:

  • N-(4-bromophenyl)-4-methylbenzenesulfonamide

  • Ethyl 4-bromobutyrate

  • Nickel(II) iodide hydrate (B1144303) (NiI₂·xH₂O) or Nickel(II) bromide (NiBr₂)

  • 4,4'-Dimethoxy-2,2'-bipyridine (B102126) (ligand)

  • Sodium iodide (additive, particularly useful for aryl bromides/chlorides)

  • Zinc powder (reductant)

  • Pyridine (B92270) (additive)

  • 1,3-Dimethyl-2-imidazolidinone (DMI) or N,N-Dimethylformamide (DMF) (solvent)

  • Anhydrous conditions (reactions should be set up under an inert atmosphere, e.g., argon or nitrogen)

Procedure:

  • To an oven-dried flask equipped with a magnetic stir bar, add NiI₂·xH₂O (5 mol %), 4,4'-dimethoxy-2,2'-bipyridine (5 mol %), sodium iodide (25 mol %), and N-(4-bromophenyl)-4-methylbenzenesulfonamide (1.0 equiv).

  • The flask is sealed with a septum and purged with argon for 10-15 minutes.

  • Anhydrous DMI is added via syringe, followed by pyridine (5 mol %) and ethyl 4-bromobutyrate (1.1 equiv).

  • The reaction mixture is stirred at 60 °C and monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature and quenched, typically with an aqueous acid solution (e.g., 2 N HCl).

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel.

Mechanistic Overview and Catalytic Cycle

Nickel-catalyzed cross-coupling reactions can proceed through various catalytic cycles involving different nickel oxidation states (Ni(0), Ni(I), Ni(II), and Ni(III)).[8] For reductive cross-couplings, a common pathway involves the initial reduction of a Ni(II) precursor to a more reactive Ni(0) species by a stoichiometric reductant like zinc or manganese.[9] The generally accepted catalytic cycle for a reductive cross-coupling of an aryl halide (Ar-X) and an alkyl halide (R-X') is depicted below.

Catalytic Cycle Figure 1. Simplified Catalytic Cycle for Ni-Catalyzed Reductive Cross-Coupling. Ni0 Ni(0)Lₙ NiII_Ar Ar-Ni(II)Lₙ-X Ni0->NiII_Ar Oxidative Addition Reductant_ox Reductant(ox) NiI_Ar Ar-Ni(I)Lₙ NiII_Ar->NiI_Ar Reduction NiIII Ar-Ni(III)Lₙ(R)-X NiI_Ar->NiIII Oxidative Addition NiIII->Ni0 Reductive Elimination Product Ar-R ArX Ar-X RX R-X' Reductant Reductant (e.g., Zn, Mn)

Figure 1. Simplified Catalytic Cycle

Cycle Explanation:

  • Reduction of Ni(II) to Ni(0): The NiBr₂ precatalyst is reduced in situ by a reductant (e.g., Zn or Mn) to generate a catalytically active Ni(0) species.

  • Oxidative Addition of Aryl Halide: The Ni(0) complex undergoes oxidative addition with the more reactive aryl halide (Ar-X) to form an arylnickel(II) intermediate (Ar-Ni(II)-X).[10][11] The reactivity order (I > Br > Cl) is determined by the rate of this step.

  • Reduction: The arylnickel(II) species is reduced to an arylnickel(I) intermediate.

  • Oxidative Addition of Alkyl Halide: The second electrophile, the alkyl halide (R-X'), then reacts with the arylnickel(I) species in a second oxidative addition step, often involving radical intermediates, to form a high-valent Ni(III) complex.[9][12]

  • Reductive Elimination: This Ni(III) intermediate rapidly undergoes reductive elimination to form the desired C-C bond (Ar-R) and regenerate a Ni(I) species, which is then further reduced to Ni(0) to complete the catalytic cycle.[9]

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Nickel Bromide Trihydrate: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. Nickel bromide trihydrate, a compound utilized in various chemical syntheses, presents si...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. Nickel bromide trihydrate, a compound utilized in various chemical syntheses, presents significant health and environmental hazards, necessitating strict adherence to proper disposal protocols. This guide provides essential safety and logistical information for the responsible management of nickel bromide trihydrate waste.

Immediate Safety and Handling Precautions

Nickel bromide trihydrate is classified as a hazardous substance. It is harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, stringent safety measures must be implemented to minimize exposure and prevent environmental contamination.

Personal Protective Equipment (PPE): When handling nickel bromide trihydrate, wearing appropriate PPE is mandatory. This includes:

  • Eye/Face Protection: Safety glasses with side-shields or a face shield.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are essential to prevent skin contact.[1][4]

  • Respiratory Protection: In case of inadequate ventilation or the formation of dust, a NIOSH-approved respirator should be worn.[1][2][3]

Engineering Controls: Work with nickel bromide trihydrate should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.[1][4]

Quantitative Data Summary

While specific quantitative regulatory limits can vary by jurisdiction, the following table summarizes key hazard classifications and transport information for nickel bromide trihydrate.

ParameterValue/ClassificationSource
GHS Hazard Statements H302, H317, H334, H341, H350, H360, H372, H400, H410[1][2]
Signal Word Danger[1][5]
UN Number 3077[2][5]
Transport Hazard Class 9 (Miscellaneous hazardous materials)[2][5]
Packing Group III[2][5]

Disposal Protocol

The disposal of nickel bromide trihydrate must be managed as hazardous waste. It should never be disposed of down the drain or in regular trash.[1][2] The primary recommended method of disposal is through a licensed hazardous waste disposal company.[1]

Step-by-Step Disposal Procedure:

  • Segregation and Labeling:

    • Carefully collect all waste materials containing nickel bromide trihydrate, including contaminated labware and PPE.

    • Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "Nickel Bromide Trihydrate," and the appropriate hazard pictograms.

  • Container Management:

    • Keep the hazardous waste container securely closed when not in use.[1]

    • Store the container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.[6]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for nickel bromide trihydrate.

  • Recommended Disposal Method:

    • The suggested disposal method is incineration.[1] This typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful emissions.[1]

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with nickel bromide trihydrate using appropriate cleaning agents. Dispose of the cleaning materials as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of nickel bromide trihydrate.

G Nickel Bromide Trihydrate Disposal Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Solid, Solution, Contaminated PPE) B Segregate into Designated Container A->B C Label Container (Hazardous Waste, Chemical Name) B->C D Store in Secure Waste Accumulation Area C->D E Keep Container Closed D->E F Contact EHS or Licensed Disposal Company E->F G Provide SDS F->G H Professional Incineration G->H I Decontaminate Work Area H->I

Caption: Disposal workflow for nickel bromide trihydrate.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of nickel bromide trihydrate, protecting both themselves and the ecosystem. Always consult your institution's specific safety protocols and local regulations for hazardous waste management.[4]

References

Handling

Essential Safety and Operational Guide for Handling Nickel Bromide Trihydrate

For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety and logistical information for the handling and disposal of Nickel bromide trihydrate (NiBr₂·3H₂O), ensuring the well-be...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Nickel bromide trihydrate (NiBr₂·3H₂O), ensuring the well-being of laboratory personnel and compliance with safety regulations.

Immediate Safety Concerns and Hazard Profile

Nickel bromide trihydrate is a hazardous substance that presents multiple risks. Inhalation of dust can irritate the nose and throat, leading to coughing and breathing difficulties[1]. It may cause an allergic skin reaction, and upon repeated or prolonged exposure, it can cause damage to organs[2][3]. Furthermore, it is suspected of causing genetic defects, may cause cancer, and may damage fertility or the unborn child[2][3]. It is also very toxic to aquatic life with long-lasting effects[2][3].

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed[2].
Skin Sensitization May cause an allergic skin reaction[2][3].
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled[2][3].
Germ Cell Mutagenicity Suspected of causing genetic defects[2][3].
Carcinogenicity May cause cancer[2][3].
Reproductive Toxicity May damage fertility or the unborn child[2][3].
STOT (Repeated Exposure) Causes damage to organs through prolonged or repeated exposure[2][3].
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[2][3].

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedures is mandatory to minimize exposure and ensure safe handling.

Engineering Controls and Preparation
  • Ventilation: Always handle Nickel bromide trihydrate in a well-ventilated area, preferably within a chemical fume hood with appropriate exhaust ventilation where dust can be formed[2].

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent skin, eye, and respiratory exposure.

PPE ComponentSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles, and a face shield[1][2].Protects against dust and splashes.
Hand Protection Chemical-resistant gloves (e.g., rubber gloves)[1]. Dispose of contaminated gloves after use[2][4].Prevents skin contact and absorption.
Body Protection A complete suit protecting against chemicals, such as a lab coat or rubber apron and long sleeves[2][5].Protects skin from accidental contact.
Respiratory Protection For work generating dust, a full-face particle respirator type N100 (US) or type P3 (EN 143) is appropriate. If the respirator is the sole means of protection, use a full-face supplied air respirator[2].Prevents inhalation of harmful dust.
Handling and Experimental Workflow
  • Pre-Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood[2]. Avoid creating dust[2].

  • Weighing and Transferring:

    • Perform all weighing and transferring of solid Nickel bromide trihydrate within a chemical fume hood.

    • Use a scoop or spatula to handle the solid. Avoid pouring, which can generate dust.

    • Close the container tightly when not in use[2][5].

  • Dissolving:

    • When dissolving, slowly add the solid to the solvent to avoid splashing.

    • If heating is required, be aware that irritating gases may be produced[1].

  • Post-Handling:

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday[2][5].

    • Remove and wash contaminated clothing before reuse[3].

Disposal Plan: Waste Management Protocol

Proper disposal of Nickel bromide trihydrate and its waste is crucial to prevent environmental contamination.

Waste Segregation and Collection
  • Solid Waste: Collect unused solid Nickel bromide trihydrate and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container[2].

  • Liquid Waste: Collect solutions containing Nickel bromide trihydrate in a separate, labeled hazardous waste container for aqueous inorganic waste. Do not pour down the drain[2].

Disposal Procedure
  • Licensed Disposal Company: All waste must be disposed of by a licensed professional waste disposal service[2][4].

  • Container Labeling: Ensure all waste containers are accurately labeled with the contents and associated hazards.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal[5].

Emergency Procedures

IncidentFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][2][6].
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[2].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[1][2].
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink water or milk. Seek immediate medical attention[1][5].
Spill Evacuate the area. Wear appropriate PPE. Sweep up the solid material without creating dust and place it in a suitable, closed container for disposal. Do not let the product enter drains[2][3].

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 weigh Weigh Solid prep2->weigh Begin Experiment transfer Transfer to Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decon Decontaminate Work Area dissolve->decon Experiment Complete doff Doff PPE decon->doff wash Wash Hands doff->wash dispose Dispose via Licensed Service collect_solid Collect Solid Waste collect_solid->dispose collect_liquid Collect Liquid Waste collect_liquid->dispose

Caption: Workflow for the safe handling and disposal of Nickel bromide trihydrate.

References

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